Product packaging for Phenylvinyldimethoxysilane(Cat. No.:)

Phenylvinyldimethoxysilane

Cat. No.: B15293693
M. Wt: 194.30 g/mol
InChI Key: IJNRGJJYCUCFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylvinyldimethoxysilane is an organosilane compound For Research Use Only and is not intended for diagnostic or therapeutic uses. This reagent is valuable in materials science, particularly in the synthesis and modification of polymers. In polymer science, alkoxysilanes like vinyl-functionalized dimethoxysilanes can undergo hydrolysis and condensation reactions to form siloxane bonds (Si-O-Si), serving as key building blocks or chain extenders in the synthesis of polysiloxanes . The incorporation of both phenyl and vinyl groups into a siloxane backbone can significantly enhance the thermal stability and mechanical properties of the resulting material . The vinyl group provides a reactive site for further cross-linking via hydrosilylation or other addition reactions, which is crucial for creating stable, cured polymer networks . Researchers utilize such functional silanes to develop advanced materials, including high-temperature-resistant silicone rubbers for flexible electronics and optical adhesives with tailored refractive indices . The polymerization kinetics of these alkoxysilanes are influenced by factors such as catalyst, pH, water-to-silane ratio, and temperature, allowing for precise control over the material's final properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2Si B15293693 Phenylvinyldimethoxysilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2Si

Molecular Weight

194.30 g/mol

IUPAC Name

ethenyl-dimethoxy-phenylsilane

InChI

InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

IJNRGJJYCUCFHY-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C=C)(C1=CC=CC=C1)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane (CAS No. 20151-57-9) is a bifunctional organosilane molecule featuring both a phenyl and a vinyl group attached to a central silicon atom, along with two hydrolyzable methoxy groups. This unique combination of reactive sites makes it a versatile chemical intermediate in the synthesis of a wide array of organic and organosilicon compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and spectroscopic signature. The information is intended to support researchers and professionals in its application for novel material development and chemical synthesis.

Core Chemical Properties

This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 20151-57-9
Molecular Formula C₁₀H₁₄O₂Si
Molecular Weight 194.3 g/mol
Boiling Point 227.5 °C at 760 mmHg
Flash Point 108.6 °C
Refractive Index n20/D 1.486 (Predicted)
Melting Point Not available
Density Not available

Reactivity and Chemical Behavior

The reactivity of this compound is primarily governed by the presence of the vinyl and methoxy functional groups attached to the silicon atom.

Hydrolysis

The methoxy groups (-OCH₃) of this compound are susceptible to hydrolysis in the presence of water. This reaction, often catalyzed by acids or bases, leads to the formation of silanol intermediates (Si-OH) and the release of methanol. The resulting silanols are highly reactive and can undergo self-condensation to form siloxane oligomers and polymers.

The generalized hydrolysis and condensation pathway can be visualized as follows:

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation A This compound (R-Si(OCH₃)₂) H2O + 2 H₂O A->H2O B Phenylvinylsilanediol (R-Si(OH)₂) MeOH - 2 CH₃OH B->MeOH C Siloxane Polymer (-[R-Si(O)-]n-) B->C Self-condensation H2O->B H2O_out - n H₂O C->H2O_out

Caption: Hydrolysis and condensation of this compound.

A general experimental protocol for the hydrolysis of methoxysilanes, which can be adapted for this compound, involves the controlled addition of water to a solution of the silane in a suitable solvent, often with a catalyst.

Experimental Protocol: General Hydrolysis of Methoxysilanes

  • Materials: this compound, a suitable solvent (e.g., toluene, THF), deionized water, and an acid or base catalyst (e.g., HCl, NH₄OH).

  • Procedure: a. Dissolve this compound in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel. b. Prepare a solution of deionized water, which may contain the catalyst. c. Slowly add the water solution to the silane solution with vigorous stirring. The reaction can be exothermic, so the addition rate should be controlled to maintain the desired reaction temperature. d. After the addition is complete, continue stirring for a specified period to ensure complete hydrolysis. e. The progress of the reaction can be monitored by techniques such as IR spectroscopy (disappearance of Si-O-CH₃ bands and appearance of Si-OH bands). f. The resulting product can be isolated by removing the solvent and by-products under reduced pressure.

Polymerization

The vinyl group (-CH=CH₂) in this compound can undergo polymerization reactions, typically through free-radical or transition-metal-catalyzed mechanisms. This allows for the incorporation of the silane moiety into various polymer backbones, leading to materials with modified properties such as increased thermal stability, hydrophobicity, and refractive index.

The polymerization can be initiated by common free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Polymerization Monomer This compound Polymer Polysiloxane with Phenyl and Vinyl side chains Monomer->Polymer Propagation Initiator Initiator (e.g., AIBN) Initiator->Monomer Initiation

Phenylvinyldimethoxysilane: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane is a key organosilicon compound with significant potential in materials science and as a versatile building block in organic synthesis. Its unique combination of a phenyl group, a reactive vinyl moiety, and hydrolyzable methoxy groups makes it a valuable precursor for the synthesis of polymers, resins, and as a surface modification agent. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and the analytical techniques employed for its characterization. Detailed experimental protocols, tabulated spectral data, and visual representations of the synthetic and analytical workflows are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two effective methods: the Grignard reaction and hydrosilylation.

Grignard Reaction

The Grignard reaction offers a classic and reliable method for the formation of silicon-carbon bonds. In this approach, a phenyl Grignard reagent, such as phenylmagnesium bromide, is reacted with a vinyl-substituted dimethoxysilane.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Phenylmagnesium_bromide Phenylmagnesium bromide Reaction Phenylmagnesium_bromide->Reaction Vinyldimethoxychlorosilane Vinyldimethoxychlorosilane Vinyldimethoxychlorosilane->Reaction This compound This compound Magnesium_bromide_chloride MgBrCl Reaction->this compound Reaction->Magnesium_bromide_chloride

Figure 1: Grignard reaction for this compound synthesis.

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of this compound is outlined below.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Vinyldimethoxychlorosilane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. The mixture is refluxed until most of the magnesium has reacted.

  • Reaction with Silane: The Grignard reagent solution is cooled in an ice bath. A solution of vinyldimethoxychlorosilane in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Hydrosilylation

Hydrosilylation provides an alternative, atom-economical route to this compound. This method involves the addition of a hydrosilane to an alkyne, catalyzed by a transition metal complex, typically platinum-based catalysts like Karstedt's or Speier's catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Phenylacetylene Phenylacetylene Reaction Pt Catalyst Phenylacetylene->Reaction Dimethoxysilane Dimethoxysilane Dimethoxysilane->Reaction This compound This compound Reaction->this compound

Figure 2: Hydrosilylation synthesis of this compound.

Experimental Protocol:

A general procedure for the hydrosilylation synthesis is provided below.

Materials:

  • Phenylacetylene

  • Dimethoxysilane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with phenylacetylene and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the solution.

  • Hydrosilane Addition: Dimethoxysilane is added dropwise to the stirred solution at room temperature. The reaction is often exothermic, and the temperature may need to be controlled with a water bath.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) environments.

Workflow for NMR Analysis:

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, ²⁹Si) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Figure 3: Workflow for NMR characterization.

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methoxy (Si-OCH₃)3.5 - 3.7Singlet6H
Vinyl (=CH₂)5.8 - 6.2Multiplet2H
Vinyl (=CH)6.2 - 6.5Multiplet1H
Phenyl (Ar-H)7.2 - 7.6Multiplet5H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Methoxy (Si-OCH₃)50 - 52
Vinyl (=CH₂)134 - 136
Vinyl (=CH)138 - 140
Phenyl (ipso-C)133 - 135
Phenyl (ortho-C)134 - 135
Phenyl (meta-C)128 - 129
Phenyl (para-C)130 - 131

Table 3: Predicted ²⁹Si NMR Data for this compound

SiliconChemical Shift (δ, ppm)
Si(Ph)(Vi)(OMe)₂-30 to -40
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule.

Workflow for FT-IR Analysis:

G cluster_workflow FT-IR Analysis Workflow Sample_Prep Sample Preparation (Neat liquid film on KBr/NaCl plate) FTIR_Scan FT-IR Spectrum Acquisition Sample_Prep->FTIR_Scan Peak_Identification Peak Identification and Assignment FTIR_Scan->Peak_Identification Functional_Group_Confirmation Functional Group Confirmation Peak_Identification->Functional_Group_Confirmation

Figure 4: Workflow for FT-IR characterization.

Expected Absorption Bands:

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Vinyl)3080 - 3010Medium
C-H stretch (Aliphatic -OCH₃)2950 - 2850Medium
C=C stretch (Vinyl)1600 - 1580Medium
C=C stretch (Aromatic)1500 - 1400Medium-Strong
Si-O-C stretch1100 - 1000Strong
Si-Phenyl~1120Strong
C-H bend (Vinyl)980 - 900Strong
Si-(OCH₃)₂840 - 780Strong
C-H bend (Aromatic)740 - 700Strong
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the synthesized this compound and confirming its molecular weight. The gas chromatogram indicates the presence of any impurities, while the mass spectrum provides information about the molecular ion and fragmentation pattern.

Workflow for GC-MS Analysis:

G cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (Dilute in appropriate solvent) GC_Separation Gas Chromatographic Separation Sample_Prep->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Retention Time, Mass Spectrum) MS_Detection->Data_Analysis Purity_MW_Confirmation Purity and Molecular Weight Confirmation Data_Analysis->Purity_MW_Confirmation

An In-depth Technical Guide to the Hydrolysis Mechanism of Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylvinyldimethoxysilane (PVDMS) is a bifunctional organosilane molecule featuring both phenyl and vinyl groups attached to a silicon atom, along with two hydrolyzable methoxy groups. Its hydrolysis is a critical initial step in various applications, including the synthesis of silicone-based polymers, surface modification of materials, and as a coupling agent. This guide provides a comprehensive overview of the core mechanisms governing the hydrolysis of this compound, detailing the reaction pathways, influencing factors, and experimental protocols for its study. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the foundational knowledge required to control and utilize the hydrolysis of this versatile silane.

Core Hydrolysis Mechanism

The hydrolysis of this compound is a multi-step process that can be broadly categorized into two main reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.[1][2]

2.1 Hydrolysis

The initial and rate-determining step is the hydrolysis of the methoxy groups (Si-OCH₃) to form silanol groups (Si-OH). This is a nucleophilic substitution reaction where water attacks the silicon atom. The reaction proceeds in two sequential steps:

  • First Hydrolysis: One methoxy group is replaced by a hydroxyl group, forming phenylvinylmethoxysilanol. C₆H₅(CH₂=CH)Si(OCH₃)₂ + H₂O ⇌ C₆H₅(CH₂=CH)Si(OCH₃)(OH) + CH₃OH

  • Second Hydrolysis: The remaining methoxy group is hydrolyzed to yield phenylvinylsilanediol. C₆H₅(CH₂=CH)Si(OCH₃)(OH) + H₂O ⇌ C₆H₅(CH₂=CH)Si(OH)₂ + CH₃OH

2.2 Condensation

The newly formed silanol groups are reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, oligomers, and eventually polymers. Condensation can occur through two pathways:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. 2 C₆H₅(CH₂=CH)Si(OH)₂ ⇌ (OH)(C₆H₅)(CH₂=CH)Si-O-Si(C₆H₅)(CH₂=CH)(OH) + H₂O

  • Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₆H₅(CH₂=CH)Si(OH)₂ + C₆H₅(CH₂=CH)Si(OCH₃)₂ ⇌ (OH)(C₆H₅)(CH₂=CH)Si-O-Si(C₆H₅)(CH₂=CH)(OCH₃) + CH₃OH

The overall hydrolysis and condensation process is a complex equilibrium, and the final products can range from simple silanediols and disiloxanes to complex, cross-linked polysiloxane networks.

Catalysis of Hydrolysis

The rate of this compound hydrolysis is highly dependent on the presence and type of catalyst, with both acid and base catalysis being effective.[1]

3.1 Acid Catalysis

Under acidic conditions, a proton (H⁺) protonates the oxygen atom of a methoxy group, making it a better leaving group (methanol). This is followed by the nucleophilic attack of water on the silicon atom.[3] The proposed mechanism involves the formation of a positively charged transition state.[3] The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[1]

3.2 Base Catalysis

In the presence of a base, a hydroxide ion (OH⁻) directly attacks the silicon atom, which has a partial positive charge. This forms a pentacoordinate silicon intermediate, which then expels a methoxide ion (CH₃O⁻). The methoxide ion is subsequently protonated by water to form methanol.[4] The proposed mechanism for base-catalyzed hydrolysis involves a negatively charged transition state.[3]

Influence of Substituents on Reactivity

The phenyl and vinyl groups attached to the silicon atom in PVDMS significantly influence its hydrolysis rate compared to simpler alkoxysilanes.

  • Phenyl Group: The phenyl group is electron-withdrawing, which increases the partial positive charge on the silicon atom. This generally makes the silicon more susceptible to nucleophilic attack, potentially accelerating the hydrolysis rate under certain conditions.[5]

  • Vinyl Group: The vinyl group is also considered to be weakly electron-withdrawing. Its electronic effect is less pronounced than the phenyl group but still contributes to the overall reactivity of the silane.

The combined electronic effects of these groups, along with steric hindrance, will determine the specific hydrolysis kinetics of this compound.

Experimental Protocols for Studying Hydrolysis

Several analytical techniques can be employed to monitor the hydrolysis of this compound and quantify the reaction kinetics.

5.1 In-situ Monitoring using Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction.[6] By observing changes in the intensity of specific infrared absorption bands, the disappearance of reactants and the appearance of products can be tracked.

  • Methodology:

    • An Attenuated Total Reflectance (ATR) FTIR setup is commonly used for in-situ measurements of liquid samples.[7]

    • A solution of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or acetone to ensure miscibility) is prepared.

    • The catalyst (acid or base) is added to initiate the hydrolysis.

    • FTIR spectra are recorded at regular time intervals.

    • The disappearance of the Si-O-CH₃ stretching band (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and the O-H bending of methanol are monitored.[8]

    • The concentration of the silane at different time points can be determined by integrating the area of the characteristic peaks and correlating it with a calibration curve.

5.2 Quantitative Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are invaluable for elucidating the structure of intermediates and quantifying the extent of hydrolysis and condensation.[9][10]

  • Methodology for ¹H NMR:

    • Prepare a reaction mixture of this compound, water, a suitable deuterated solvent (e.g., D₂O, acetone-d₆), and a catalyst in an NMR tube.

    • Acquire ¹H NMR spectra at different time points.[11]

    • Monitor the decrease in the integral of the methoxy proton signal (around 3.6 ppm) and the increase in the integral of the methanol proton signal.[12]

    • An internal standard (e.g., dimethyl sulfoxide) can be added for quantitative analysis.[13] The concentration of the remaining silane and the formed methanol can be calculated from the relative integrals.

5.3 Gas Chromatography (GC) for Quantitative Analysis

GC with a Flame Ionization Detector (FID) is a robust method for quantifying the concentration of the unreacted silane and the methanol produced during hydrolysis.[14][15]

  • Methodology:

    • Set up a series of hydrolysis reactions under controlled conditions (temperature, catalyst concentration).

    • At specific time intervals, quench the reaction by neutralizing the catalyst or by rapid cooling.

    • Extract the unreacted silane and the produced methanol into a suitable organic solvent (e.g., heptane).[14]

    • Inject the extracted sample into a GC-FID system.

    • Quantify the components by comparing their peak areas to those of known standards.[16]

Data Presentation

Table 1: Expected Influence of Catalyst on Hydrolysis Rate

CatalystExpected Relative RateMechanism
Strong Acid (e.g., HCl)FastProtonation of methoxy group, followed by nucleophilic attack by water.[3]
Strong Base (e.g., NaOH)Moderate to FastDirect nucleophilic attack of hydroxide ion on silicon.[3]
Weak Acid (e.g., Acetic Acid)ModerateSlower protonation of the methoxy group.
Weak Base (e.g., NH₄OH)Slow to ModerateLower concentration of hydroxide ions for nucleophilic attack.
No Catalyst (Neutral pH)Very SlowLimited self-protonation of water.[2]

Table 2: Expected Influence of Solvent on Hydrolysis Rate

Solvent SystemExpected Relative RateRationale
WaterFast (if soluble)High concentration of reactant (water).
Water/EthanolModerateEthanol acts as a co-solvent but can also participate in re-esterification, slowing the net hydrolysis rate.
Water/AcetoneModerate to FastAcetone is a polar aprotic co-solvent that does not compete with water.
Water/THFModerateTHF is a less polar co-solvent.

Visualization of Reaction Pathways and Workflows

7.1 Acid-Catalyzed Hydrolysis Pathway

Acid_Catalyzed_Hydrolysis PVDMS This compound C₆H₅(CH₂=CH)Si(OCH₃)₂ Protonated Protonated Intermediate C₆H₅(CH₂=CH)Si(OCH₃)(O⁺HCH₃) PVDMS->Protonated + H⁺ Silanol1 Phenylvinylmethoxysilanol C₆H₅(CH₂=CH)Si(OCH₃)(OH) Protonated->Silanol1 + H₂O - H⁺ Methanol1 CH₃OH Water1 H₂O Proton H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

7.2 Base-Catalyzed Hydrolysis Pathway

Base_Catalyzed_Hydrolysis PVDMS This compound C₆H₅(CH₂=CH)Si(OCH₃)₂ Pentacoordinate Pentacoordinate Intermediate [C₆H₅(CH₂=CH)Si(OCH₃)₂(OH)]⁻ PVDMS->Pentacoordinate + OH⁻ Silanol1 Phenylvinylmethoxysilanol C₆H₅(CH₂=CH)Si(OCH₃)(OH) Pentacoordinate->Silanol1 - CH₃O⁻ Hydroxide OH⁻ Methoxide CH₃O⁻

Caption: Base-catalyzed hydrolysis of this compound.

7.3 Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring In-situ Monitoring cluster_sampling Ex-situ Analysis cluster_data Data Analysis Prep Prepare reaction mixture: PVDMS, Water, Solvent, Catalyst Monitor Monitor reaction progress (e.g., FTIR, NMR) Prep->Monitor Sample Take aliquots at time intervals Prep->Sample Data Calculate concentrations Monitor->Data Quench Quench reaction Sample->Quench Analyze Analyze by GC-FID Quench->Analyze Analyze->Data Kinetics Determine rate constants Data->Kinetics

Caption: General workflow for kinetic analysis of PVDMS hydrolysis.

References

In-Depth Technical Guide: Solubility of Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of Phenylvinyldimethoxysilane. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust qualitative assessment based on the compound's chemical structure and the general principles of organosilane chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data in their laboratories. A framework for presenting this data and a visualization of the factors influencing solubility are also included to aid in experimental design and data interpretation.

Introduction to this compound and Its Solubility

This compound is an organosilane compound featuring both non-polar (phenyl and vinyl) and reactive polar (dimethoxy-silane) functionalities. This bifunctional nature dictates its solubility in various solvents and its reactivity, particularly its susceptibility to hydrolysis. Understanding its solubility is crucial for its application in material science, as a coupling agent, in surface modification, and in the synthesis of silicone polymers.

Qualitative Solubility Profile

The solubility of this compound can be predicted based on the "like dissolves like" principle, taking into account its molecular structure.

  • High Solubility in Non-Polar Solvents: The presence of the non-polar phenyl and vinyl groups suggests that this compound will be highly soluble to miscible in non-polar organic solvents. This includes aromatic hydrocarbons (e.g., toluene, benzene), alkanes (e.g., hexane), and ethers (e.g., diethyl ether).

  • Good Solubility in Polar Aprotic Solvents: The molecule's polar methoxysilane moiety allows for favorable interactions with polar aprotic solvents. Therefore, good solubility is expected in solvents such as tetrahydrofuran (THF), acetone, ethyl acetate, and dimethylformamide (DMF), provided they are anhydrous.

  • Reactivity in Polar Protic Solvents: In polar protic solvents, especially in the presence of water, the behavior of this compound is dominated by its reactivity rather than simple dissolution. The methoxy groups are prone to hydrolysis, a reaction that is often catalyzed by acids or bases, leading to the formation of silanols (-Si-OH). These silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers (-Si-O-Si-), which may be insoluble.

    • Alcohols (e.g., Methanol, Ethanol): In anhydrous alcohols, this compound is expected to be miscible. However, the presence of trace amounts of water can initiate hydrolysis.

    • Water: this compound is considered insoluble in water. It will likely form a distinct layer and undergo slow hydrolysis at the interface.

Experimental Protocol for Quantitative Solubility Determination

The following "shake-flask" method is a standard and reliable approach for determining the equilibrium solubility of a compound.

Objective

To quantitatively determine the equilibrium solubility of this compound in a range of laboratory solvents at a controlled temperature.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous solvents of interest (e.g., hexane, toluene, acetone, ethyl acetate, anhydrous ethanol)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

  • Calibrated quantitative analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

  • Class A volumetric glassware

Procedure
  • Preparation of Standards: Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations to establish a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add an excess amount of this compound to individual vials (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately dispense a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical. The equilibration time should be validated by analyzing samples at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration in solution has reached a plateau.

  • Sampling and Analysis:

    • Once equilibrium is reached, cease agitation and allow the vials to remain at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-solids.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

    • Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Data Presentation

For clear comparison, all experimentally determined quantitative solubility data should be summarized in a structured table.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Notes / Observations
Non-Polar Toluene25.0Experimental ValueClear, colorless solution
Hexane25.0Experimental ValueClear, colorless solution
Polar Aprotic Acetone (anhydrous)25.0Experimental ValueClear, colorless solution
Ethyl Acetate (anhydrous)25.0Experimental ValueClear, colorless solution
Tetrahydrofuran (anhydrous)25.0Experimental ValueClear, colorless solution
Polar Protic Ethanol (anhydrous)25.0Experimental ValueNote any changes (e.g., cloudiness) over time
Water25.0Experimental ValueExpected to be very low/insoluble; note hydrolysis

Visualization of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the interplay of solute, solvent, and system conditions that collectively determine its solubility.

G Solubility Solubility of This compound Solute Solute Properties (this compound) Solubility->Solute Solvent Solvent Properties Solubility->Solvent Conditions System Conditions Solubility->Conditions Polarity_solute Molecular Polarity (Non-polar Phenyl/Vinyl vs. Polar Methoxy) Solute->Polarity_solute MW Molecular Weight & Size Solute->MW Reactivity Chemical Reactivity (Hydrolysis of Methoxy Groups) Solute->Reactivity Polarity_solvent Solvent Polarity (Polar vs. Non-polar) Solvent->Polarity_solvent Protic Solvent Type (Protic vs. Aprotic) Solvent->Protic Temp Temperature Conditions->Temp Pressure Pressure Conditions->Pressure pH pH (in protic/aqueous systems) Conditions->pH

Figure 1: Key factors influencing the solubility of this compound.

Thermal Stability of Phenylvinyldimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane molecule featuring both a reactive vinyl group and hydrolyzable methoxy groups. This unique structure allows it to act as a coupling agent, crosslinker, and surface modifier in a variety of applications, including the synthesis of polymers and organic-inorganic hybrid materials. The thermal stability of this compound is a critical parameter that dictates its processing conditions and the performance of the final materials in high-temperature environments. This technical guide provides an in-depth overview of the thermal stability of this compound, including expected thermal behavior, potential decomposition pathways, and standardized experimental protocols for its characterization.

Thermal Analysis Data

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the thermal behavior of structurally related vinyl-functionalized and phenyl-substituted silanes and siloxanes can provide valuable insights. The following tables summarize the expected thermal decomposition characteristics based on the analysis of analogous compounds.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

ParameterExpected Value RangeAtmosphere
Onset Decomposition Temperature (Tonset)250 - 350 °CInert (e.g., Nitrogen, Argon)
Temperature at 5% Weight Loss (T5%)280 - 380 °CInert
Temperature at 10% Weight Loss (T10%)300 - 400 °CInert
Temperature of Maximum Decomposition Rate (Tmax)350 - 450 °CInert
Residual Mass at 800 °C20 - 40%Inert

Table 2: Expected Differential Scanning calorimetry (DSC) Data for this compound

ParameterExpected ObservationTemperature Range (°C)Atmosphere
Glass Transition Temperature (Tg)A shift in the baseline may be observed for polymerized samples.Varies with polymer structureInert
Exothermic PeaksMay be observed due to polymerization of the vinyl group or oxidation reactions.150 - 250 °C (polymerization)Inert or Oxidative
Endothermic PeaksMay be observed due to melting of crystalline domains in a polymer or volatilization.VariesInert

Experimental Protocols

To accurately assess the thermal stability of this compound, standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The onset of decomposition, temperatures at specific weight loss percentages, and the residual mass can be determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as polymerization, melting, and glass transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -50 °C.

    • Ramp the temperature to a temperature above the expected transitions, for example, 300 °C, at a heating rate of 10 °C/min.

    • Hold at the high temperature for a few minutes to ensure completion of any transitions.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe the thermal history of the material after the initial heating and cooling cycle.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram for endothermic and exothermic peaks and shifts in the baseline, which correspond to thermal events.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through a complex series of reactions involving both the vinyl and methoxy groups, as well as the phenyl substituent. The following diagram illustrates a plausible decomposition pathway in an inert atmosphere.

G cluster_initial Initial Decomposition cluster_products Intermediate Products cluster_degradation High-Temperature Degradation cluster_final Final Products PVDMS This compound Polymerization Vinyl Polymerization (Crosslinking) PVDMS->Polymerization Heat Hydrolysis_Condensation Hydrolysis & Condensation of Methoxy Groups PVDMS->Hydrolysis_Condensation Heat Polysiloxane Crosslinked Polysiloxane Network Polymerization->Polysiloxane Hydrolysis_Condensation->Polysiloxane Methanol Methanol Hydrolysis_Condensation->Methanol Chain_Scission Si-O-Si Bond Scission Polysiloxane->Chain_Scission > 400°C Phenyl_Cleavage Si-Phenyl Bond Cleavage Polysiloxane->Phenyl_Cleavage > 400°C Volatiles Volatile Siloxanes, Benzene, Methane Chain_Scission->Volatiles Char Silicon Oxycarbide Char Chain_Scission->Char Phenyl_Cleavage->Volatiles Phenyl_Cleavage->Char

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow

The systematic study of the thermal stability of this compound involves a logical flow of experiments to obtain comprehensive data. The following diagram outlines a typical experimental workflow.

G cluster_workflow Thermal Stability Analysis Workflow start Sample Procurement (this compound) tga_dsc TGA & DSC Analysis (Initial Screening) start->tga_dsc py_gcms Pyrolysis-GC-MS (Decomposition Product ID) tga_dsc->py_gcms kinetic_study Isothermal TGA (Kinetic Analysis) tga_dsc->kinetic_study data_analysis Data Analysis & Mechanism Proposal py_gcms->data_analysis kinetic_study->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for thermal stability studies.

Conclusion

The thermal stability of this compound is a crucial characteristic for its application in various fields. While direct experimental data is not extensively published, analysis of related compounds suggests that its decomposition in an inert atmosphere likely begins between 250 °C and 350 °C. The degradation mechanism is complex, involving polymerization of the vinyl groups, condensation of the methoxy groups, and subsequent high-temperature cleavage of the siloxane and silicon-phenyl bonds. For a thorough understanding of its thermal behavior, it is imperative to conduct detailed thermal analysis using standardized TGA and DSC protocols, supplemented by techniques like Pyrolysis-GC-MS for the identification of decomposition products. This comprehensive approach will enable researchers and developers to optimize processing conditions and predict the long-term performance of materials incorporating this compound.

Spectroscopic Analysis of Phenylvinyldimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Phenylvinyldimethoxysilane using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. This document offers a comprehensive overview of the spectral characteristics of this versatile organosilane compound, complete with detailed experimental protocols and data interpretation.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bifunctional organosilane possessing both a phenyl and a vinyl group attached to a central silicon atom, along with two methoxy groups. This unique structure allows it to act as a coupling agent, a surface modifier, and a monomer for polymerization. A thorough understanding of its molecular structure and purity is paramount for its effective application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecule's atomic arrangement and bonding.

  • NMR Spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ²⁹Si, allowing for the precise determination of the molecular structure.

  • FTIR and Raman Spectroscopy are complementary vibrational techniques that probe the functional groups present in the molecule. FTIR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

This guide presents a summary of the expected spectral data for this compound, based on established knowledge of organosilane compounds, and provides standardized protocols for acquiring high-quality spectra.

Spectroscopic Data

The following tables summarize the expected chemical shifts and vibrational frequencies for this compound. Note that exact values may vary slightly depending on the solvent, concentration, and instrument parameters.

NMR Spectroscopy Data

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR 7.20 - 7.60MultipletPhenyl group protons (C₆H₅)
5.80 - 6.20MultipletVinyl group protons (-CH=CH₂)
3.50 - 3.70SingletMethoxyl protons (-OCH₃)
¹³C NMR 130 - 140Phenyl group carbons (ipso, ortho, meta, para)
130 - 140Vinyl group carbons (-CH=CH₂)
50 - 55Methoxyl carbon (-OCH₃)
²⁹Si NMR -40 to -50Si(Ph)(CH=CH₂)(OCH₃)₂

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[1][2][3][4][5][6]

Vibrational Spectroscopy Data

Table 2: Key FTIR and Raman Bands for this compound

Wavenumber (cm⁻¹)TechniqueVibrational Mode
3050 - 3100FTIR, RamanC-H stretch (Aromatic, Vinyl)
2900 - 3000FTIR, RamanC-H stretch (Aliphatic -OCH₃)
1590 - 1610FTIR, RamanC=C stretch (Aromatic ring)
1580 - 1600FTIR, RamanC=C stretch (Vinyl group)
1420 - 1440FTIR, RamanSi-Phenyl
1250 - 1270FTIRSi-CH₃ deformation (if present as impurity)
1050 - 1100FTIRSi-O-C stretch
800 - 840FTIR, RamanSi-O stretch
700 - 740FTIR, RamanC-H out-of-plane bend (Aromatic)

Note: The assignments are based on characteristic group frequencies for organosilanes.[7][8][9][10][11]

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality NMR, FTIR, and Raman spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation [1][12][13][14]

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves this compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C and ²⁹Si NMR, higher concentrations (20-50 mg/mL) may be necessary due to the lower natural abundance and sensitivity of these nuclei.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Gently swirl the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

3.1.2. Instrument Parameters

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

  • ¹³C NMR:

    • Number of scans: 128-1024 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

  • ²⁹Si NMR:

    • Number of scans: 1024 or higher

    • Relaxation delay: 5-10 seconds (or longer, as ²⁹Si relaxation times can be long)

    • Proton decoupling: Broadband decoupling. Gated decoupling can be used to enhance the signal via the Nuclear Overhauser Effect (NOE).

FTIR Spectroscopy

3.2.1. Methodology (Attenuated Total Reflectance - ATR) [15][16][17][18]

ATR-FTIR is a convenient method for analyzing liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Raman Spectroscopy

3.3.1. Sample Preparation [9][19][20][21][22]

  • Sample Holder: Use a clean glass vial or a quartz cuvette suitable for Raman spectroscopy.

  • Procedure:

    • Transfer a small amount of liquid this compound into the sample holder.

    • Ensure the laser will be focused within the bulk of the liquid to avoid scattering from the container walls.

3.3.2. Instrument Parameters

  • Laser Wavelength: A common choice is a 785 nm laser to minimize fluorescence, although other wavelengths (e.g., 532 nm or 633 nm) can be used.

  • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation.

  • Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to achieve a spectrum with adequate signal-to-noise. This will depend on the Raman scattering cross-section of the sample and the instrument's sensitivity.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_FTIR Place on ATR Crystal Sample->Prep_FTIR Prep_Raman Transfer to Cuvette/Vial Sample->Prep_Raman Acq_NMR NMR Spectrometer (¹H, ¹³C, ²⁹Si) Prep_NMR->Acq_NMR Acq_FTIR FTIR Spectrometer Prep_FTIR->Acq_FTIR Acq_Raman Raman Spectrometer Prep_Raman->Acq_Raman Proc_NMR Fourier Transform Phase Correction Baseline Correction Acq_NMR->Proc_NMR Proc_FTIR Background Subtraction ATR Correction (if needed) Acq_FTIR->Proc_FTIR Proc_Raman Baseline Correction Cosmic Ray Removal Acq_Raman->Proc_Raman Analysis_NMR Chemical Shift Analysis Integration & Multiplicity Structure Elucidation Proc_NMR->Analysis_NMR Analysis_FTIR Peak Identification Functional Group Analysis Proc_FTIR->Analysis_FTIR Analysis_Raman Peak Identification Complementary Vibrational Modes Proc_Raman->Analysis_Raman Report Comprehensive Spectroscopic Report Analysis_NMR->Report Analysis_FTIR->Report Analysis_Raman->Report

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The presented NMR, FTIR, and Raman data, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in verifying the structure and purity of this important organosilane. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible spectroscopic data, which is crucial for its successful application in various scientific and industrial endeavors.

References

Phenylvinyldimethoxysilane CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Phenylvinyldimethoxysilane, including its Chemical Abstracts Service (CAS) number and a summary of its safety data. The information is intended for use by professionals in research and development.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 17866-43-2

Safety Data Summary

The following tables summarize the key safety information for this compound. This data is compiled from various Safety Data Sheets (SDS).

Physical and Chemical Properties
PropertyValue
Appearance Colorless liquid
Molecular Formula C₁₀H₁₄O₂Si
Molecular Weight 206.3 g/mol
Boiling Point 224 °C
Flash Point 88 °C
Density 0.99 g/cm³
Hazard Identification
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs: Get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Personal Protective Equipment (PPE)
TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields (or goggles).
Skin Protection Wear protective gloves.
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented above are standardized and conducted in accordance with regulatory guidelines such as those established by the Occupational Safety and Health Administration (OSHA) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These protocols are not typically disclosed in detail within a standard Safety Data Sheet. For specific experimental methodologies, researchers should refer to the relevant OECD Guidelines for the Testing of Chemicals.

Logical Relationships and Workflows

Hazard Assessment Workflow

The following diagram illustrates a simplified workflow for assessing the hazards of a chemical like this compound.

Hazard_Assessment_Workflow cluster_0 Data Acquisition cluster_1 Hazard Identification cluster_2 Risk Management a Identify Chemical (this compound) b Obtain Safety Data Sheet (SDS) a->b CAS: 17866-43-2 c Extract Physical and Chemical Properties b->c d Identify Hazard Classifications (e.g., Flammable, Irritant) b->d e Determine Appropriate Personal Protective Equipment (PPE) d->e f Establish First Aid and Emergency Procedures d->f

Caption: Hazard Assessment Workflow for this compound.

This guide provides a foundational understanding of the key safety aspects of this compound. It is imperative for all personnel handling this chemical to read and understand the full Safety Data Sheet provided by the supplier and to adhere to all recommended safety precautions.

Phenylvinyldimethoxysilane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane molecule featuring both a phenyl and a vinyl group attached to a central silicon atom, along with two hydrolyzable methoxy groups. This unique combination of functionalities makes it a versatile chemical intermediate in materials science. The vinyl group allows for organic polymerization and addition reactions, while the dimethoxy-silyl moiety enables hydrolysis and condensation to form siloxane networks, facilitating adhesion to inorganic substrates. This technical guide provides a detailed overview of the synthesis, properties, and reactions of this compound, with a focus on experimental protocols and quantitative data. While direct applications in drug development are not prominent, its role in the formulation of biocompatible silicones and surface modification of biomedical materials holds relevance for the field.[1][2][3]

Synthesis of this compound

The primary route for synthesizing this compound is through a Grignard reaction. This involves the reaction of a vinyl Grignard reagent with dichlorodimethylsilane, followed by reaction with a phenyl Grignard reagent, or vice-versa, and subsequent methanolysis. Alternatively, hydrosilylation of phenylacetylene with a dimethoxysilane can be employed.[4]

Experimental Protocol: Grignard-based Synthesis (Illustrative)

Materials:

  • Magnesium turnings

  • Vinyl bromide or vinyl chloride

  • Phenylmagnesium bromide or chloride (or prepared in situ from bromobenzene or chlorobenzene and magnesium)

  • Dichlorodimethylsilane

  • Anhydrous methanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Vinyl Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of vinyl bromide in diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to initiate. Once the reaction is complete, the solution of vinylmagnesium bromide is cooled.

  • Reaction with Dichlorodimethylsilane: The solution of dichlorodimethylsilane in anhydrous diethyl ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is added dropwise to the dichlorodimethylsilane solution under a nitrogen atmosphere, maintaining a low temperature. This results in the formation of vinyldichloromethylsilane.

  • Reaction with Phenyl Grignard Reagent: In a separate flask, a phenyl Grignard reagent (phenylmagnesium bromide) is prepared from bromobenzene and magnesium in anhydrous diethyl ether. This Grignard solution is then added dropwise to the cooled solution of vinyldichloromethylsilane. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • Methanolysis: The reaction mixture is cooled in an ice bath, and anhydrous methanol is added dropwise to replace the chlorine atoms with methoxy groups.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum.

Physicochemical Properties

Quantitative data for this compound is compiled below. Data for the closely related Methyl Phenyl Dimethoxy Silane is also provided for comparison.[5]

PropertyThis compound (Predicted/Typical)Methyl Phenyl Dimethoxy Silane
Molecular Formula C10H14O2Si(C₆H₅)SiO₂(CH₃)₃
Molecular Weight 194.30 g/mol 182.29 g/mol
Appearance Colorless liquidColorless transparent liquid
Boiling Point ~210-220 °C (at 760 mmHg)200 °C
Density ~0.98 g/cm³ at 25 °C0.97 g/ml at 25°C
Refractive Index ~1.48-1.49 at 20 °C1.475 at 20°C
Flash Point > 70 °C76 °C

Spectroscopic Characterization

The structural features of this compound can be confirmed using various spectroscopic techniques.

1H NMR Spectroscopy (Predicted)
  • δ 7.2-7.8 ppm (m, 5H): Protons of the phenyl group.

  • δ 5.8-6.2 ppm (m, 3H): Protons of the vinyl group (-CH=CH₂).

  • δ 3.6 ppm (s, 6H): Protons of the two methoxy groups (-OCH₃).

13C NMR Spectroscopy (Predicted)
  • δ 130-140 ppm: Carbons of the phenyl group and the vinyl group.

  • δ ~50 ppm: Carbon of the methoxy groups.

29Si NMR Spectroscopy (Predicted)
  • A single resonance in the range of -30 to -50 ppm is expected, characteristic of a silicon atom with one phenyl, one vinyl, and two methoxy substituents.

Infrared (IR) Spectroscopy (Predicted)
  • ~3070 cm⁻¹: C-H stretching of the vinyl and phenyl groups.

  • ~2840 cm⁻¹: C-H stretching of the methoxy groups.

  • ~1600 cm⁻¹: C=C stretching of the vinyl group.

  • ~1430 cm⁻¹: Si-Phenyl stretching.

  • ~1090 cm⁻¹: Si-O-C stretching.

  • ~800 cm⁻¹: Si-C stretching.

Key Reactions and Experimental Protocols

Hydrolysis and Condensation

The methoxy groups of this compound are susceptible to hydrolysis in the presence of water, forming silanol intermediates. These silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and polymers. The reaction is typically catalyzed by acids or bases. A general patent describes a method for the hydrolytic condensation of phenyl dialkoxy silanes to produce silicone oils.[6]

Materials:

  • This compound

  • Deionized water

  • A strong acid catalyst (e.g., hydrochloric acid)

  • An organic solvent (e.g., toluene)

Procedure:

  • This compound is dissolved in an organic solvent in a reaction flask.

  • A stoichiometric amount of deionized water containing a catalytic amount of strong acid is added dropwise to the stirred solution.

  • The mixture is heated to reflux to promote the hydrolytic condensation reaction.

  • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with deionized water until neutral.

  • The solvent is removed under reduced pressure to yield the polysiloxane product.

Free Radical Polymerization

The vinyl group of this compound can undergo free radical polymerization, similar to other vinyl monomers.[7][][9][10] This reaction allows for the formation of a carbon-carbon polymer backbone with pendant phenyl-dimethoxysilyl groups.

Materials:

  • This compound (monomer)

  • A free radical initiator (e.g., benzoyl peroxide or AIBN)

  • An inert solvent (e.g., toluene or xylene)

Procedure:

  • This compound and the inert solvent are placed in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

  • The solution is purged with nitrogen to remove oxygen, which can inhibit the polymerization.

  • The free radical initiator is added to the solution.

  • The reaction mixture is heated to the decomposition temperature of the initiator (typically 60-80 °C for AIBN) and stirred for several hours.

  • The polymerization is terminated by cooling the reaction mixture.

  • The resulting polymer can be precipitated by adding the reaction solution to a non-solvent (e.g., methanol or hexane).

  • The polymer is collected by filtration, washed, and dried under vacuum.

Signaling Pathways and Workflows in DOT Language

Due to the absence of specific signaling pathways involving this compound in the searched literature, the following diagrams illustrate the logical workflows of its key chemical transformations.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Coupling and Methanolysis Vinyl Halide Vinyl Halide Vinyl Grignard Vinyl Grignard Vinyl Halide->Vinyl Grignard + Mg/Ether Mg Mg Mg->Vinyl Grignard Intermediate Intermediate Vinyl Grignard->Intermediate + Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Intermediate Phenyl Grignard Phenyl Grignard This compound This compound Phenyl Grignard->this compound Intermediate->this compound + Phenyl Grignard + Methanol Methanol Methanol Methanol->this compound

Caption: Grignard-based synthesis workflow for this compound.

Hydrolysis_Condensation This compound This compound Silanol Intermediate Silanol Intermediate This compound->Silanol Intermediate + H2O (Acid/Base Catalyst) Silanol Intermediate->Silanol Intermediate Siloxane Network Siloxane Network Silanol Intermediate->Siloxane Network - H2O (Condensation)

Caption: Hydrolysis and condensation of this compound.

Free_Radical_Polymerization Initiator Initiator Free Radical Free Radical Initiator->Free Radical Heat/Light Propagating Chain Propagating Chain Free Radical->Propagating Chain + Monomer (Initiation) Monomer This compound Monomer->Propagating Chain Propagating Chain->Propagating Chain Polymer Polymer Propagating Chain->Polymer Termination

Caption: Free radical polymerization of this compound.

Applications and Relevance to Drug Development

This compound is primarily used in materials science as a coupling agent, adhesion promoter, and crosslinking agent.[11] Its applications include:

  • Coatings: It can be incorporated into coatings to improve adhesion to substrates and enhance properties such as scratch resistance and hydrophobicity.[12][13]

  • Composites: As a coupling agent, it can improve the compatibility and bonding between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices.

  • Sealants: It can act as a moisture scavenger in sealant formulations.[11]

For drug development professionals, the relevance of this compound is indirect but noteworthy. Silicones, which can be synthesized from silane precursors, have numerous biomedical applications due to their biocompatibility, biodurability, and tunable properties.[1][2] Vinylsilanes, including this compound, can be used to:

  • Surface Modification of Biomedical Implants: Silane coatings can be applied to metallic implants to improve their biocorrosion resistance and biocompatibility.[3][14] The phenyl group can enhance thermal stability, while the vinyl group provides a site for further functionalization.

  • Dental Composites: Vinyl-functionalized silanes are used as coupling agents to bond the filler particles to the polymer matrix in dental restorative materials.[15][16] The resulting composites have improved mechanical properties and durability. While not a drug in itself, the longevity and safety of such restorative materials are critical aspects of dental care.

References

The Unveiling of a Versatile Building Block: A Technical Guide to the Fundamental Reactivity of the Vinyl Group in Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Reactivity of Phenylvinyldimethoxysilane

This in-depth technical guide serves as a critical resource for professionals in research, scientific, and drug development fields, offering a detailed exploration of the fundamental reactivity of the vinyl group in this compound. This guide elucidates the primary reaction pathways—hydrosilylation, polymerization, and Heck cross-coupling—providing a foundational understanding for the application of this versatile organosilicon compound.

Introduction: The Significance of this compound

This compound, a bifunctional organosilane, possesses both a reactive vinyl group and hydrolyzable methoxy groups. This unique structure allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of polymers, hybrid organic-inorganic materials, and as a coupling agent. The reactivity of the vinyl group is central to its utility, participating in additions, polymerizations, and cross-coupling reactions. The presence of the phenyl and dimethoxy substituents on the silicon atom introduces specific electronic and steric effects that modulate the reactivity of the vinyl moiety, a key aspect that will be explored herein.

Core Reactivity Pathways

The fundamental reactivity of the vinyl group in this compound can be categorized into three major reaction types:

  • Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond.

  • Polymerization: The chain-growth polymerization of the vinyl group, which can proceed through free-radical or anionic mechanisms.

  • Heck Cross-Coupling: A palladium-catalyzed carbon-carbon bond-forming reaction between the vinyl group and an aryl or vinyl halide.

The following sections will provide a detailed overview of each of these pathways, including reaction mechanisms, experimental considerations, and quantitative data where available for analogous systems.

Hydrosilylation: A Gateway to Functionalization

Hydrosilylation is a highly efficient and atom-economical method for the formation of carbon-silicon bonds. For this compound, this reaction allows for the straightforward introduction of a wide array of functional groups.

Mechanism

The most common catalysts for hydrosilylation are platinum-based, such as Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). The reaction generally proceeds via the Chalk-Harrod or the modified Chalk-Harrod mechanism.

Hydrosilylation_Mechanism Start This compound + R'-SiH Oxidative_Addition Oxidative Addition of R'-SiH to Pt(0) Start->Oxidative_Addition Pt_catalyst Pt(0) Catalyst Pt_catalyst->Oxidative_Addition Intermediate1 Pt(II)-Hydrido-Silyl Complex Oxidative_Addition->Intermediate1 Coordination Coordination of Vinyl Group Intermediate1->Coordination Intermediate2 Pt(II)-Hydrido-Silyl-Olefin Complex Coordination->Intermediate2 Migratory_Insertion Migratory Insertion Intermediate2->Migratory_Insertion Intermediate3 Pt(II)-Alkyl-Silyl Complex Migratory_Insertion->Intermediate3 Reductive_Elimination Reductive Elimination Intermediate3->Reductive_Elimination Product Hydrosilylated Product Reductive_Elimination->Product Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pt_catalyst

Figure 1: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Quantitative Data
Reactant SystemCatalystTemperature (°C)Reaction Time (min) for >95% ConversionProduct Selectivity
Trivinyl(isobutyl)-POSS + DimethylphenylsilaneKarstedt's Catalyst95~400>99% β-isomer (anti-Markovnikov)
Trivinyl(phenyl)-POSS + DimethylphenylsilaneKarstedt's Catalyst95~1200>99% β-isomer (anti-Markovnikov)

Data sourced from a study on vinyl-substituted open-cage silsesquioxanes, which serve as a model for the reactivity of the vinyl group in a silicone matrix.[1]

Experimental Protocol: General Procedure for Hydrosilylation

The following is a general protocol for the hydrosilylation of a vinylsilane, which can be adapted for this compound.

  • Preparation: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinylsilane (1.0 equivalent) and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the platinum catalyst (typically 10-4 to 10-5 equivalents per Si-H bond). Karstedt's catalyst is a common choice.[1]

  • Hydrosilane Addition: Add the hydrosilane (1.0 to 1.1 equivalents) dropwise to the reaction mixture at room temperature or the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by FT-IR spectroscopy (disappearance of the Si-H stretch around 2100-2260 cm-1 and the vinyl C=C stretch) or 1H NMR spectroscopy (disappearance of vinyl proton signals).

  • Work-up: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or activated carbon. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Polymerization of the Vinyl Group

This compound can undergo polymerization through its vinyl group to form poly(this compound). This can be achieved via free-radical or anionic polymerization, leading to polymers with different properties.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers and is typically initiated by thermal or photochemical decomposition of a radical initiator.

The process involves three main stages: initiation, propagation, and termination.[2][3][4][5]

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Decomposition Thermal Decomposition Initiator->Decomposition Radicals Initiator Radicals (R•) Decomposition->Radicals Initiation Initiation Radicals->Initiation Monomer_Radical Monomer Radical (RM•) Initiation->Monomer_Radical Monomer1 This compound (Monomer) Monomer1->Initiation Propagation Propagation Monomer_Radical->Propagation Growing_Chain Growing Polymer Chain (RMn•) Propagation->Growing_Chain Monomer2 n Monomers Monomer2->Propagation Termination Termination (Combination or Disproportionation) Growing_Chain->Termination Polymer Poly(this compound) Termination->Polymer

Figure 2: Key stages of free-radical polymerization.

MonomerInitiator[Initiator] (mol/L)Temperature (°C)Conversion after 2h (%)
Methyl Methacrylate (MMA)AIBN0.0460~20

This data for MMA is illustrative of typical free-radical polymerization kinetics.[6]

  • Monomer Purification: Purify this compound by distillation to remove any inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, add the purified monomer and the radical initiator (e.g., azobisisobutyronitrile - AIBN, typically 0.1-1 mol%).

  • Polymerization: Heat the mixture under an inert atmosphere to a temperature sufficient to decompose the initiator (e.g., 60-80 °C for AIBN).

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Isolation: After the desired time or conversion is reached, cool the reaction mixture. Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution (polydispersity index - PDI), and by NMR and FTIR to confirm the polymer structure.[7][8][9][10]

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, allows for greater control over the polymer's molecular weight and architecture. It is initiated by a nucleophilic species.

Anionic polymerization proceeds via initiation and propagation, and in the absence of terminating agents, the growing polymer chains remain active.[11]

Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Initiation Initiation Initiator->Initiation Monomer1 This compound (Monomer) Monomer1->Initiation Anionic_Species Anionic Monomer Species Initiation->Anionic_Species Propagation Propagation Anionic_Species->Propagation Living_Polymer_Chain Living Polymer Chain Propagation->Living_Polymer_Chain Monomer2 n Monomers Monomer2->Propagation Termination Termination (e.g., with MeOH) Living_Polymer_Chain->Termination Polymer Poly(this compound) Termination->Polymer Terminating_Agent Terminating Agent Terminating_Agent->Termination

Figure 3: Anionic polymerization pathway.

Specific data for the anionic polymerization of this compound is scarce. However, a study on the anionic polymerization of a structurally similar monomer, dimethyldivinylsilane, with sec-butyllithium (sec-BuLi) provides relevant data.[12]

MonomerInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
Dimethyldivinylsilanesec-BuLi20:130142,3001.15

Data from a study on a related divinylsilane monomer, illustrating the controlled nature of anionic polymerization.[12]

Anionic polymerization requires stringent anhydrous and anaerobic conditions.[13][14]

  • Solvent and Monomer Purification: Dry the solvent (e.g., toluene or THF) over a suitable drying agent (e.g., sodium/benzophenone) and distill under inert gas. Purify the monomer by distillation from a drying agent (e.g., CaH2).

  • Reaction Setup: Assemble a flame-dried Schlenk flask with a magnetic stirrer under a high-purity inert atmosphere.

  • Initiation: Transfer the purified solvent to the flask via cannula. Add the initiator (e.g., a solution of n-butyllithium in hexanes) via syringe.

  • Polymerization: Cool the initiator solution to the desired temperature (e.g., -78 °C for THF) and add the purified monomer dropwise via syringe. A color change often indicates the formation of the living anionic species.

  • Termination: After the desired polymerization time, quench the reaction by adding a proton source, such as degassed methanol.

  • Isolation and Characterization: Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying. Characterize the polymer by GPC, NMR, and FTIR.[7][8][9][10]

Heck Cross-Coupling Reaction

The Heck reaction is a powerful tool for forming carbon-carbon bonds, and in the context of this compound, it allows for the arylation or vinylation of the vinyl group.[15]

Mechanism

The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precursor. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction_Mechanism Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition PdII_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->PdII_Complex Coordination_Insertion Coordination & Migratory Insertion PdII_Complex->Coordination_Insertion Vinylsilane This compound Vinylsilane->Coordination_Insertion Intermediate_Complex R-Pd(II)-X(L_n) Coordination_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex [Product-Pd(II)-H(L_n)]X Beta_Hydride_Elimination->Product_Complex Product Coupled Product Product_Complex->Product dissociation Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd0

Figure 4: Simplified catalytic cycle of the Heck reaction.

Quantitative Data
Aryl HalideOlefinCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneEstragolePd(OAc)2K2CO3DMF100396 (conversion)

Data for a related terminal alkene system illustrating typical Heck reaction conditions and outcomes.[16][17]

Experimental Protocol: General Procedure for the Heck Reaction
  • Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)2, typically 1-5 mol%), a ligand if required (e.g., a phosphine ligand), and a base (e.g., K2CO3, 2 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a degassed solvent (e.g., DMF or acetonitrile).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water to remove the base and inorganic salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The vinyl group of this compound exhibits a rich and versatile reactivity, making it a valuable synthon in materials science and organic synthesis. Its participation in hydrosilylation, polymerization, and Heck cross-coupling reactions opens up a multitude of possibilities for the creation of novel materials with tailored properties. This guide provides a foundational understanding of these core reactivities, offering researchers and developers the necessary knowledge to effectively utilize this compound in their applications. Further research into the specific kinetics and optimization of these reactions for this compound will undoubtedly continue to expand its utility in advanced materials and drug development.

References

In-depth Quantum Chemical Analysis of Phenylvinyldimethoxysilane: A Theoretical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylvinyldimethoxysilane (PVDMS) is a versatile organosilane compound with significant potential in materials science and as a coupling agent. A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for optimizing its applications. This whitepaper provides a comprehensive overview of the theoretical framework for studying this compound using quantum chemical calculations. Due to a lack of specific published research detailing extensive quantum chemical calculations on this molecule, this guide will focus on the established computational methodologies and protocols that are applied to similar organosilane systems. We will outline the theoretical basis for these calculations, present the typical data generated, and provide workflows for computational analysis. This document serves as a foundational guide for researchers initiating computational studies on this compound.

Introduction to Computational Insights on this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties and behavior at the atomic level. For a molecule like this compound, which contains a combination of aromatic, vinylic, and hydrolyzable methoxy groups, computational methods can elucidate a range of properties that are challenging to probe experimentally. These include:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

  • Electronic Structure: Understanding the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO).

  • Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

  • Reaction Mechanisms: Investigating the pathways and energetics of chemical reactions, such as hydrolysis and polymerization, which are critical for its role as a coupling agent.

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is paramount for obtaining accurate and reliable results. For organosilanes like this compound, Density Functional Theory (DFT) is a widely used and effective approach due to its balance of computational cost and accuracy.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational expense while often providing results of comparable accuracy to more demanding methods.

Commonly Used Functionals:

  • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is a popular choice for a wide range of chemical systems.

  • M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.

  • ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important.

Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. The choice of basis set affects the accuracy and computational cost.

  • Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) are widely used and offer a good balance of accuracy and efficiency. The inclusion of polarization (d,p) and diffuse (+) functions is important for describing the electronic structure of molecules with heteroatoms and for calculating properties like electron affinity.

  • Dunning's correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.

Solvation Models

To simulate the behavior of this compound in a solvent, implicit solvation models such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed. These models represent the solvent as a continuous dielectric medium, which can significantly influence the calculated properties.

Typical Computational Workflow

A standard computational study of this compound would involve the following steps:

G A 1. Initial Structure Generation B 2. Geometry Optimization A->B DFT/Basis Set C 3. Frequency Calculation B->C Verify Minimum D 4. Single-Point Energy Calculation B->D Higher Level of Theory F 6. Analysis of Results C->F E 5. Property Calculations D->E e.g., NBO, QTAIM E->F G HOMO HOMO (Electron Donor) Reaction Chemical Reaction HOMO->Reaction Nucleophilic Attack LUMO LUMO (Electron Acceptor) Reaction->LUMO Electrophilic Attack

The Dawn of Phenylvinylsilanes: A Journey Through a Century of Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the discovery and historical development of phenylvinylsilanes, a class of organosilicon compounds that have carved a niche in organic synthesis and materials science. From the foundational principles established by pioneers like Frederic Kipping to the evolution of sophisticated synthetic methodologies, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of this important molecular scaffold.

From Serendipity to Synthesis: The Early Days of Organosilicon Chemistry

The story of phenylvinylsilanes is intrinsically linked to the broader history of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863.[1] However, it was the extensive work of Frederic S. Kipping at the beginning of the 20th century that laid the true groundwork for this field.[1] Kipping's pioneering research, which included the use of Grignard reagents to form alkyl and arylsilanes, opened the door to the systematic synthesis of a vast array of organosilicon compounds.[1]

While a singular "discovery" of the first phenylvinylsilane molecule is not prominently documented in early literature, its conceptualization and synthesis became possible through the convergence of two key synthetic strategies that were being developed in the early to mid-20th century: the Grignard reaction for attaching phenyl groups to silicon and methods for introducing vinyl functionalities.

The Grignard Reaction: A Gateway to Phenylsilanes

The Grignard reaction, discovered by Victor Grignard in 1900, quickly became a cornerstone of synthetic organic chemistry. Its application to silicon chemistry, championed by Kipping, allowed for the formation of robust silicon-carbon bonds. This method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a silicon halide, like silicon tetrachloride, to produce phenyl-substituted silanes.

The general workflow for the Grignard-based synthesis of a phenyl-substituted chlorosilane, a precursor to phenylvinylsilanes, can be visualized as follows:

Grignard_Synthesis Phenyl_Halide Phenyl Halide (e.g., Bromobenzene) Grignard_Reagent Phenylmagnesium Halide (Grignard Reagent) Phenyl_Halide->Grignard_Reagent + Mg Mg Magnesium (Mg) Phenylchlorosilane Phenyl-substituted Chlorosilane Grignard_Reagent->Phenylchlorosilane + SiCl4 Silicon_Tetrachloride Silicon Tetrachloride (SiCl4) Byproduct Magnesium Halide (MgX2) Hydrosilylation Phenylacetylene Phenylacetylene Phenylvinylsilane Phenylvinylsilane (β-silylstyrene) Phenylacetylene->Phenylvinylsilane Hydrosilane Hydrosilane (R3SiH) Hydrosilane->Phenylvinylsilane Catalyst Transition Metal Catalyst Catalyst->Phenylvinylsilane catalyzes

References

Methodological & Application

Application Notes and Protocols for Surface Modification Using Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Phenylvinyldimethoxysilane as a surface modification agent. This document details the underlying chemistry, experimental protocols for surface functionalization, and subsequent chemical transformations. It is intended for researchers in materials science, drug delivery, and biotechnology seeking to tailor the surface properties of various substrates.

Introduction to this compound Surface Modification

This compound is a versatile organosilane coupling agent that enables the introduction of both phenyl and vinyl functionalities onto a variety of hydroxyl-bearing surfaces, such as silica, glass, metal oxides, and polymers. The methoxysilane groups readily hydrolyze in the presence of water to form reactive silanols, which then condense with surface hydroxyl groups to form stable siloxane bonds. The pendant phenyl and vinyl groups offer opportunities for further chemical modification, making this silane an excellent choice for creating tailored surface chemistries.

The phenyl group can impart hydrophobicity and provides a platform for aromatic interactions, while the vinyl group is a reactive handle for a variety of subsequent chemical transformations, including polymerization, hydrosilylation, and thiol-ene "click" chemistry. This dual functionality makes this compound a valuable tool for applications ranging from chromatography and coatings to the development of biocompatible surfaces and drug delivery systems.[1][2][3]

Experimental Protocols

Protocol for Surface Modification of Silica Substrates

This protocol outlines the general procedure for modifying a silica-based surface (e.g., glass slides, silicon wafers, or silica nanoparticles) with this compound.

Materials:

  • This compound

  • Anhydrous toluene or ethanol

  • Substrate with hydroxylated surface (e.g., piranha-cleaned glass slide)

  • Triethylamine (optional, as a catalyst)

  • Nitrogen or Argon gas for inert atmosphere

  • Oven or vacuum oven

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. For silica or glass, this can be achieved by sonication in acetone and ethanol, followed by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care. After cleaning, rinse the substrate extensively with deionized water and dry it in an oven at 110°C for at least 1 hour.

  • Silanization Solution Preparation: In a clean, dry flask under an inert atmosphere (nitrogen or argon), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol.

  • Surface Modification: Immerse the cleaned and dried substrate in the silanization solution. If desired, a small amount of triethylamine (e.g., 0.1% v/v) can be added to catalyze the reaction. Allow the reaction to proceed for 2-16 hours at room temperature or elevated temperatures (e.g., 60-80°C) to increase the reaction rate.

  • Rinsing: After the reaction period, remove the substrate from the solution and rinse it thoroughly with the same solvent (toluene or ethanol) to remove any unbound silane. Follow with a rinse in a different solvent like acetone or isopropanol.

  • Curing: To promote the formation of a stable siloxane network on the surface, cure the modified substrate in an oven at 110-120°C for 1-2 hours.

  • Final Cleaning and Storage: After curing, sonicate the substrate briefly in the rinsing solvent to remove any loosely bound material. Dry the substrate under a stream of nitrogen and store it in a desiccator until further use.

Protocol for Thiol-Ene "Click" Reaction on a this compound-Modified Surface

The vinyl groups on the modified surface can be further functionalized using the highly efficient thiol-ene reaction. This protocol describes the attachment of a thiol-containing molecule.

Materials:

  • This compound-modified substrate

  • Thiol-containing molecule of interest (e.g., 1-dodecanethiol for hydrophobicity, or a thiol-terminated biomolecule)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous solvent (e.g., toluene, THF)

  • UV lamp (365 nm)

Procedure:

  • Solution Preparation: Prepare a solution of the thiol-containing molecule (e.g., 10-50 mM) and a catalytic amount of the photoinitiator (e.g., 1-5 mol% relative to the thiol) in an anhydrous solvent.

  • Reaction Setup: Place the this compound-modified substrate in a suitable reaction vessel. Add the thiol solution to completely cover the modified surface.

  • UV Irradiation: Irradiate the reaction mixture with a UV lamp (365 nm) for 30 minutes to 2 hours. The reaction should be carried out under an inert atmosphere to prevent oxidation of the thiol.

  • Rinsing: After irradiation, remove the substrate and rinse it thoroughly with the reaction solvent, followed by other solvents (e.g., acetone, ethanol) to remove unreacted reagents.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Protocol for Hydrosilylation on a this compound-Modified Surface

Hydrosilylation is another powerful reaction to modify the vinyl groups, allowing for the introduction of a wide range of functionalities.

Materials:

  • This compound-modified substrate

  • Hydrosilane (e.g., a silane with a desired functional group and a Si-H bond)

  • Karstedt's catalyst or other suitable platinum-based catalyst

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, place the this compound-modified substrate.

  • Addition of Reagents: Add a solution of the hydrosilane in anhydrous toluene to the flask, ensuring the substrate is fully submerged. Add a catalytic amount of Karstedt's catalyst.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 2-24 hours.

  • Rinsing: After the reaction, remove the substrate and wash it extensively with anhydrous toluene to remove the catalyst and unreacted hydrosilane.

  • Drying: Dry the substrate under a stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data that can be obtained when characterizing surfaces modified with silanes. Note that specific values for this compound may vary depending on the substrate and reaction conditions.

Table 1: Expected Contact Angle Changes After Surface Modification

Surface StageExpected Water Contact Angle (°)Rationale
Unmodified Hydrophilic Silica< 20°High density of surface hydroxyl groups.
This compound Modified70° - 90°The phenyl groups increase the hydrophobicity of the surface.[4]
After Thiol-Ene with Hydrophilic Thiol< 40°Introduction of polar functional groups.
After Thiol-Ene with Hydrophobic Thiol> 100°Introduction of long alkyl chains.

Table 2: Example XPS Data for Silane-Modified Silicon Wafers

ElementUnmodified Si Wafer (Atomic %)This compound Modified (Atomic %)Interpretation
Si 2p45-5535-45Decrease in substrate Si signal due to the silane overlayer.
O 1s40-5030-40Decrease in substrate oxide signal.
C 1s< 520-30Significant increase due to the phenyl and vinyl groups of the silane.

Note: These are representative values and will vary based on the thickness and uniformity of the silane layer.

Visualization of Workflows and Mechanisms

General Silanization Workflow

Silanization_Workflow Substrate Hydroxylated Substrate Cleaning Piranha Cleaning & Drying Substrate->Cleaning Step 1 Silanization Immersion in This compound Solution Cleaning->Silanization Step 2 Rinsing Solvent Rinsing Silanization->Rinsing Step 3 Curing Oven Curing Rinsing->Curing Step 4 Modified_Substrate Modified Substrate Curing->Modified_Substrate Step 5

Caption: General workflow for surface modification.

Thiol-Ene Reaction on Modified Surface

Thiol_Ene_Workflow start This compound Modified Surface thiol_solution Prepare Thiol Solution with Photoinitiator reaction Immerse Surface in Thiol Solution start->reaction thiol_solution->reaction uv_irradiation UV Irradiation (365 nm) reaction->uv_irradiation rinsing Rinse with Solvent uv_irradiation->rinsing final_product Thiol-Functionalized Surface rinsing->final_product

Caption: Thiol-ene reaction workflow.

Logical Relationship of Surface Properties

Surface_Properties cluster_0 Surface Chemistry cluster_1 Surface Properties cluster_2 Applications PVDMS This compound Wettability Wettability PVDMS->Wettability Adhesion Adhesion PVDMS->Adhesion Biocompatibility Biocompatibility PVDMS->Biocompatibility DrugDelivery Drug Delivery Wettability->DrugDelivery Coatings Coatings Adhesion->Coatings Biocompatibility->DrugDelivery Biosensors Biosensors Biocompatibility->Biosensors

Caption: Relationship between surface chemistry and applications.

Applications in Drug Development

The ability to precisely control surface chemistry using this compound opens up numerous possibilities in drug development.

  • Drug-Eluting Surfaces: The modified surface can serve as a platform for the covalent attachment of drugs via the vinyl group. This allows for the creation of drug-eluting medical devices with controlled release profiles.

  • Targeted Drug Delivery: Nanoparticles (e.g., silica or gold nanoparticles) can be surface-modified with this compound. The vinyl groups can then be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues.

  • Improving Biocompatibility: Surface modification can be used to alter the protein adsorption profile of a material, which is a key factor in its biocompatibility.[1] By attaching biocompatible polymers (e.g., polyethylene glycol - PEG) to the vinyl-functionalized surface, the immune response to an implanted device can be minimized.

  • Controlled Release Systems: The modified surface can be used to create hydrogels or other matrices for the encapsulation and controlled release of therapeutic agents. The crosslinking density, and therefore the release rate, can be tuned by controlling the extent of polymerization through the vinyl groups.[5]

These application notes provide a starting point for researchers interested in using this compound for surface modification. The provided protocols are general and may require optimization for specific substrates and applications. Thorough characterization of the modified surfaces is essential to ensure the desired functionality has been achieved.

References

Application Notes and Protocols: Phenylvinyldimethoxysilane in the Synthesis of Silicone Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a versatile bifunctional organosilane monomer utilized in the synthesis of advanced silicone polymers. Its unique structure, incorporating both a reactive vinyl group and hydrolyzable methoxy groups, allows for its integration into silicone networks through various polymerization techniques. The presence of the phenyl group enhances the thermal stability, oxidative resistance, and refractive index of the resulting polymers, while the vinyl group provides a site for crosslinking, typically via hydrosilylation.[1] These properties make silicone polymers derived from this compound suitable for a wide range of applications, including high-performance elastomers, adhesives, and encapsulants in the electronics and biomedical fields.

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers incorporating this compound.

Key Applications

Silicone polymers synthesized with this compound are valued for their enhanced properties:

  • High Thermal Stability: The incorporation of phenyl groups into the polysiloxane backbone increases the polymer's resistance to degradation at elevated temperatures.[1]

  • Improved Refractive Index: Phenyl-containing silicones exhibit a higher refractive index compared to standard polydimethylsiloxanes, making them suitable for optical applications.[2]

  • Enhanced Mechanical Properties: The vinyl functionality allows for controlled crosslinking, leading to elastomers with tailored hardness, tensile strength, and elongation.[3]

  • Radiation Resistance: The aromatic nature of the phenyl group can improve the resistance of the silicone polymer to damage from radiation.

Data Presentation

Table 1: Typical Properties of Phenyl-Vinyl Silicone Polymers
PropertyValue RangeSignificance
Vinyl Content (% by weight) 0.1 - 10%Influences crosslink density and resulting mechanical properties such as hardness and tensile strength.
Phenyl Content (% by weight) 5 - 20%Enhances thermal stability, oxidative resistance, and refractive index.[1]
Tensile Strength (MPa) 0.2 - 8.5 MPaIndicates the stress a material can withstand while being stretched or pulled.[3][4]
Elongation at Break (%) 100 - 500%Measures the material's ductility and ability to deform before fracturing.[3][4]
Hardness (Shore A) 18 - 50Represents the material's resistance to indentation.[3]
Refractive Index > 1.53A higher refractive index is beneficial for optical applications like LED encapsulation.[2]
5% Weight Loss Temp. (°C) 344 - 449 °CIndicates the onset of thermal degradation.[3][4]

Experimental Protocols

Two primary methods for incorporating this compound into silicone polymers are co-hydrolysis and polycondensation, followed by a hydrosilylation curing step.

Protocol 1: Synthesis of Phenyl-Vinyl-Containing Silicone Copolymers via Co-hydrolysis and Polycondensation

This protocol describes the synthesis of a vinyl-terminated phenyl-containing silicone copolymer.

Materials:

  • This compound

  • Dimethyldimethoxysilane (as a co-monomer)

  • Hexamethyldisiloxane (as a chain-terminating agent)

  • Toluene

  • Deionized Water

  • Acid catalyst (e.g., trifluoromethanesulfonic acid)

  • Sodium bicarbonate

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • To a three-necked flask purged with nitrogen, add this compound, dimethyldimethoxysilane, and hexamethyldisiloxane in the desired molar ratio.

  • Add toluene as a solvent.

  • Slowly add a stoichiometric amount of deionized water to initiate hydrolysis.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Heat the reaction mixture to 75°C and stir for 4-6 hours to facilitate co-hydrolysis and polycondensation.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by several washes with deionized water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene and any volatile by-products using a rotary evaporator to obtain the final phenyl-vinyl-containing silicone copolymer.

Protocol 2: Curing of Phenyl-Vinyl Silicone Copolymer via Hydrosilylation

This protocol describes the crosslinking of the synthesized copolymer with a hydride-functional crosslinker.

Materials:

  • Phenyl-vinyl-containing silicone copolymer (from Protocol 1)

  • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (optional, for viscosity reduction)

Equipment:

  • Mixing vessel (e.g., beaker or planetary mixer)

  • Vacuum chamber

  • Oven

Procedure:

  • In a mixing vessel, combine the phenyl-vinyl-containing silicone copolymer with the hydride-functional crosslinker. The molar ratio of Si-H groups to Si-vinyl groups is typically controlled to achieve the desired crosslink density.

  • If necessary, add a small amount of toluene to reduce the viscosity for better mixing.

  • Add the platinum catalyst (typically in the ppm range) to the mixture and stir thoroughly.[6]

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure in an oven at a temperature between 80-150°C for 1-4 hours. The exact time and temperature will depend on the specific formulation and catalyst concentration.

  • After curing, allow the elastomer to cool to room temperature before demolding.

Visualizations

Synthesis_Workflow cluster_synthesis Copolymer Synthesis cluster_curing Curing Process Monomers This compound + Dimethyldimethoxysilane + Hexamethyldisiloxane Reaction Co-hydrolysis & Polycondensation Monomers->Reaction Toluene, H2O, Acid Catalyst Copolymer Phenyl-Vinyl-Containing Silicone Copolymer Reaction->Copolymer Mixing Mixing Copolymer->Mixing Degassing Degassing Mixing->Degassing Curing Curing Degassing->Curing Elastomer Crosslinked Silicone Elastomer Curing->Elastomer Crosslinker Hydride Crosslinker Crosslinker->Mixing Catalyst Platinum Catalyst Catalyst->Mixing

Synthesis and Curing Workflow

Hydrosilylation_Mechanism cluster_reactants Reactants SiH R3Si-H (Hydrosilane) Catalyst Platinum Catalyst SiH->Catalyst SiVinyl R'3Si-CH=CH2 (Vinylsilane) SiVinyl->Catalyst Intermediate Activated Complex Catalyst->Intermediate Oxidative Addition & Coordination Product R3Si-CH2-CH2-SiR'3 (Crosslink) Intermediate->Product Reductive Elimination

Hydrosilylation Crosslinking Mechanism

References

Application Notes and Protocols for Phenylvinyldimethoxysilane in Composite Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylvinyldimethoxysilane is a bifunctional organosilane that holds significant promise as a coupling agent and adhesion promoter in the formulation of advanced composite materials. Its unique molecular structure, featuring both a reactive vinyl group and phenyl group, alongside hydrolyzable methoxy groups, allows it to form a durable bridge between inorganic fillers and organic polymer matrices. This dual functionality can lead to substantial improvements in the mechanical, thermal, and chemical resistance properties of the resulting composites.

The vinyl group provides a site for co-polymerization with a wide range of polymer matrices, including polyesters, polyethylenes, and acrylics, through free-radical curing mechanisms.[1][2] Simultaneously, the phenyl group can enhance the thermal stability and hydrophobicity of the composite material.[3] The dimethoxysilane moiety enables a strong covalent bond with the surface of inorganic fillers such as glass fibers and silica.[1][2] This comprehensive application note provides detailed protocols and illustrative data for the use of this compound in composite materials.

Mechanism of Action

The efficacy of this compound as a coupling agent is rooted in its ability to chemically link dissimilar materials. The process involves two primary steps:

  • Hydrolysis and Condensation: The methoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Filler).[1][4] This initial step creates a strong, covalent attachment of the silane to the filler surface.

  • Interfacial Adhesion: The organic functionalities of the silane, the vinyl and phenyl groups, are oriented away from the filler surface and are available to interact with the polymer matrix. The vinyl group can participate in the polymerization or cross-linking reactions of the resin, creating a covalent bond between the silane and the polymer.[1][2] The phenyl group can enhance compatibility and impart desirable thermal properties.[3] This "molecular bridge" effectively transfers stress from the flexible polymer matrix to the rigid filler, thereby enhancing the overall mechanical properties of the composite.[5]

Caption: General mechanism of this compound as a coupling agent.

Applications in Composite Materials

This compound is particularly beneficial in applications requiring high-performance materials with enhanced durability and strength.

  • Glass Fiber Reinforced Composites: In glass fiber composites, this silane improves the adhesion between the glass fibers and the polymer matrix, leading to increased tensile and flexural strength, as well as improved resistance to moisture and environmental degradation.[2][6]

  • Silica Filled Composites: When used with silica fillers, it enhances the dispersion of the silica particles within the polymer matrix, preventing agglomeration and leading to improved mechanical properties and easier processing.[1]

  • Thermoplastic and Thermoset Composites: It is compatible with a variety of both thermoplastic and thermosetting resins, making it a versatile coupling agent for a wide range of composite applications.[2]

Data Presentation

Table 1: Hypothetical Mechanical Properties of Glass Fiber/Epoxy Composite

PropertyUntreated Glass FiberThis compound Treated Glass Fiber% Improvement
Tensile Strength (MPa) 35045028.6%
Flexural Strength (MPa) 50062024.0%
Interlaminar Shear Strength (MPa) 405537.5%
Water Absorption (24h, %) 0.50.2-60.0%

Table 2: Hypothetical Thermal Properties of Silica/Polypropylene Composite

PropertyUntreated SilicaThis compound Treated SilicaChange
Glass Transition Temperature (Tg, °C) 105115+10°C
Decomposition Temperature (TGA, °C) 350375+25°C
Coefficient of Thermal Expansion (ppm/°C) 6050-16.7%

Experimental Protocols

The following are generalized protocols for the surface treatment of inorganic fillers with this compound. The optimal conditions, including silane concentration, solvent, reaction time, and temperature, should be determined experimentally for each specific application.

Protocol 1: Wet (Solution) Method for Filler Treatment

This method is suitable for achieving a uniform coating on the filler surface.

Materials:

  • Inorganic filler (e.g., glass fibers, silica powder)

  • This compound

  • Ethanol/water solution (e.g., 95:5 v/v)

  • Acetic acid (optional, to adjust pH)

  • Toluene or other suitable solvent for washing

  • Oven

Procedure:

  • Drying the Filler: Dry the filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture.

  • Prepare Silane Solution: Prepare a 1-2% (w/v) solution of this compound in an ethanol/water mixture. If desired, adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis of the methoxy groups.

  • Filler Treatment: Immerse the dried filler in the silane solution. Stir the slurry for 2-4 hours at room temperature to ensure uniform coating.

  • Washing: Decant the silane solution and wash the treated filler with toluene or another appropriate solvent to remove any unreacted silane.

  • Drying and Curing: Dry the treated filler in an oven at 110-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silane and the filler surface.

Protocol 2: Dry Method for Filler Treatment

This method is often preferred for large-scale production.

Materials:

  • Inorganic filler

  • This compound

  • High-shear mixer (e.g., Henschel mixer)

  • Spray nozzle

Procedure:

  • Filler Preparation: Place the filler in a high-shear mixer.

  • Silane Application: While the filler is being agitated, spray a predetermined amount of this compound (typically 0.5-2.0% by weight of the filler) onto the filler. The adsorbed moisture on the filler surface is often sufficient to initiate hydrolysis.

  • Mixing: Continue mixing for 10-15 minutes to ensure uniform distribution of the silane.

  • Drying/Curing: The treated filler can then be dried at 100-120°C for 1-2 hours to complete the reaction.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_composite Composite Fabrication Start Start Dry_Filler Dry Filler (110-120°C) Start->Dry_Filler Prepare_Silane Prepare Silane Solution (1-2% in Ethanol/Water) Start->Prepare_Silane Treat_Filler Immerse and Stir Filler in Silane Solution Dry_Filler->Treat_Filler Prepare_Silane->Treat_Filler Wash_Filler Wash with Solvent Treat_Filler->Wash_Filler Dry_Cure Dry and Cure (110-120°C) Wash_Filler->Dry_Cure Incorporate Incorporate Treated Filler into Polymer Matrix Dry_Cure->Incorporate Cure_Composite Cure Composite Incorporate->Cure_Composite End End Cure_Composite->End

Caption: Experimental workflow for the wet treatment of fillers.

Conclusion

This compound is a promising coupling agent for enhancing the performance of composite materials. Its bifunctional nature allows for strong and durable adhesion between inorganic fillers and organic polymer matrices, leading to significant improvements in mechanical and thermal properties. The provided protocols offer a starting point for researchers to explore the application of this silane in their specific composite systems. Further optimization of the treatment process is recommended to achieve the best possible performance for a given application.

References

Application Notes and Protocols for Phenylvinyldimethoxysilane Coating on Glass Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the application of Phenylvinyldimethoxysilane as a coating on glass substrates. The procedure is based on established principles of silanization to achieve a stable, functionalized surface. While specific data for this compound is limited in publicly available literature, this protocol outlines a general "best practice" approach. Researchers are advised that optimization of specific parameters may be necessary to achieve desired coating characteristics for their particular application.

Introduction

Silanization is a surface modification technique that involves the covalent bonding of organosilane molecules onto a substrate, such as glass, which possesses hydroxyl (-OH) groups on its surface. This compound is a bifunctional organosilane containing both a phenyl and a vinyl group, as well as two methoxy groups. The methoxy groups are hydrolyzable and react with the glass surface, while the phenyl and vinyl functionalities remain exposed, modifying the surface properties of the glass. This coating can alter the hydrophobicity, reactivity, and biocompatibility of the glass surface, making it suitable for a variety of applications in research and drug development, including cell culture, microarrays, and surface-based assays.

The process of silanization involves three key steps:

  • Hydrolysis: The methoxy groups (-OCH3) of the this compound react with water to form silanol groups (-Si-OH).

  • Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the glass surface, forming stable siloxane bonds (Si-O-Si).

  • Curing: A post-deposition heating step is often employed to promote further condensation and remove residual water and solvent, resulting in a more durable and stable coating.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for coating glass substrates with this compound.

Materials and Equipment
  • Glass substrates (e.g., microscope slides, coverslips)

  • This compound (reagent grade)

  • Anhydrous toluene (or other suitable aprotic solvent like xylene)

  • Ethanol (reagent grade)

  • Acetone (reagent grade)

  • Deionized (DI) water

  • Nitric acid (5 N) or Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )

  • Beakers and glassware

  • Ultrasonic bath

  • Oven or hot plate

  • Nitrogen gas stream (optional)

  • Fume hood

Substrate Cleaning and Activation

Proper cleaning and activation of the glass surface are critical for achieving a uniform and stable silane coating. The goal is to remove any organic contaminants and to generate a high density of surface hydroxyl groups.

  • Initial Cleaning:

    • Place the glass substrates in a beaker and sonicate in a solution of laboratory detergent and DI water for 15-30 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in acetone for 15 minutes to remove organic residues.

    • Rinse with DI water.

    • Sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with DI water and dry with a stream of nitrogen or in an oven at 110°C.

  • Surface Activation (perform in a fume hood with appropriate personal protective equipment):

    • Method A: Acid Treatment: Immerse the cleaned glass substrates in 5 N nitric acid overnight at room temperature.[1] This is a safer alternative to Piranha solution.

    • Method B: Piranha Etch (EXTREME CAUTION): Freshly prepare Piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid. Immerse the glass substrates in the Piranha solution for 15-30 minutes. The solution is highly corrosive and reactive; handle with extreme care.

    • Following either activation method, rinse the substrates extensively with DI water to remove all traces of the acid.

    • To further increase the density of hydroxyl groups, the substrates can be hydrated by placing them in boiling DI water for up to 6 hours.[1]

    • Dry the substrates in an oven at 110-120°C for at least one hour before proceeding to the coating step.

Silane Solution Preparation
  • In a fume hood, prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 1 mL of this compound to 99 mL of anhydrous toluene.

  • The presence of a small amount of water is necessary to initiate the hydrolysis of the methoxy groups. The residual water on the glass surface and atmospheric moisture are often sufficient. For more controlled hydrolysis, a substoichiometric amount of water can be added to the silane solution, but this requires careful optimization.

Coating Procedure
  • Immerse the cleaned and activated glass substrates into the freshly prepared 1% this compound solution.[1]

  • Allow the substrates to react for 2-4 hours at room temperature. The reaction vessel should be covered to prevent excessive evaporation of the solvent and contamination from atmospheric moisture.

  • After the reaction time, remove the substrates from the silane solution.

  • Rinse the coated substrates with fresh anhydrous toluene to remove any physisorbed silane molecules.[1]

  • Follow with a rinse in ethanol to remove the toluene.[1]

  • Dry the substrates with a gentle stream of nitrogen gas or by placing them in an oven.

Curing
  • Place the coated and dried substrates in an oven at 80-120°C for 1-4 hours.[1] Curing helps to drive the condensation reaction to completion and removes residual solvent and water, resulting in a more durable and stable coating. The optimal curing temperature and time may need to be determined empirically.

Data Presentation

PropertyTypical Range for Silane Coatings on GlassMethod of Measurement
Water Contact Angle 70° - 110° (increases with coating)Goniometry / Sessile Drop Method
Coating Thickness 1 - 10 nm (for monolayer)Ellipsometry, Atomic Force Microscopy (AFM)
Surface Roughness (RMS) 0.5 - 5 nmAtomic Force Microscopy (AFM)

Note: The final properties of the coating will depend on the specific silane, substrate, and processing conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the this compound coating process.

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Processing cluster_char Characterization A Initial Cleaning (Detergent, Acetone, Ethanol) B Surface Activation (Acid Treatment or Piranha Etch) A->B C Rinsing (DI Water) B->C D Drying (Oven @ 110-120°C) C->D F Immerse Substrates (2-4 hours) D->F E Prepare 1% this compound in Anhydrous Toluene E->F G Rinsing (Toluene, Ethanol) F->G H Drying (Nitrogen Stream or Oven) G->H I Curing (Oven @ 80-120°C for 1-4 hours) H->I J Coated Glass Substrate I->J K Contact Angle, Thickness, Roughness Measurement J->K

Caption: Workflow for this compound coating on glass substrates.

Chemical Pathway of Silanization

The following diagram illustrates the chemical reactions occurring at the glass surface during the silanization process.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products silane This compound Ph(Vin)Si(OCH₃)₂ hydrolysis Hydrolysis silane->hydrolysis water Water (H₂O) water->hydrolysis glass Glass Surface (-Si-OH) condensation Condensation glass->condensation silanol Hydrolyzed Silane Ph(Vin)Si(OH)₂ hydrolysis->silanol methanol Methanol (CH₃OH) hydrolysis->methanol + 2 CH₃OH condensation->water + 2 H₂O coated_glass Coated Glass Surface (-Si-O-Si(Ph)(Vin)-) condensation->coated_glass silanol->condensation

Caption: Chemical pathway of this compound reaction with a glass surface.

References

Phenylvinyldimethoxysilane: A Coupling Agent for Enhanced Filler Performance in Polymer Composites

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenylvinyldimethoxysilane is a bifunctional organosilane that acts as a crucial coupling agent in the field of polymer composites. Its unique chemical structure, featuring a phenyl group, a vinyl group, and two hydrolyzable methoxy groups, allows it to form a stable bridge between inorganic fillers and organic polymer matrices. This interfacial bonding significantly enhances the physical and mechanical properties of the resulting composite materials, making them suitable for a wide range of demanding applications.

Principle of Action

The efficacy of this compound as a coupling agent is rooted in its dual reactivity. The methoxy groups (-OCH3) readily hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica, alumina, and clays, forming strong, covalent siloxane bonds (-Si-O-Filler).

Simultaneously, the vinyl group (-CH=CH2) of the silane is available to copolymerize or react with the polymer matrix during curing or processing. This creates a durable chemical link between the filler surface and the polymer chains. The phenyl group contributes to the thermal stability and compatibility of the coupling agent with aromatic polymer systems. This dual-action mechanism effectively transforms the filler from a simple additive into an integral, reinforcing component of the composite.

Key Performance Enhancements

The incorporation of fillers treated with this compound into polymer composites leads to a range of performance improvements. The specific enhancements are dependent on the polymer matrix, filler type, and processing conditions.

Property EnhancedImprovement RangePolymer Matrix ExampleFiller Example
Tensile Strength 15 - 50%Polypropylene (PP)Alumina (Al2O3)
Elongation at Break 10 - 30%Polypropylene (PP)Alumina (Al2O3)
Volume Resistivity Increase by order of magnitudePolypropylene (PP)Alumina (Al2O3)
Thermal Conductivity 5 - 15%Polypropylene (PP)Alumina (Al2O3)
Melt Flow Rate 10 - 25%Polypropylene (PP)Alumina (Al2O3)

Note: The data presented is a summary of typical improvements observed in literature and may vary based on the specific formulation and processing parameters.

Experimental Protocols

Protocol 1: Surface Treatment of Silica Filler

This protocol outlines a standard procedure for the surface modification of silica particles with this compound.

Materials:

  • Silica powder (e.g., fumed silica, precipitated silica)

  • This compound

  • Ethanol/Water solution (95:5 v/v)

  • Acetic acid (for pH adjustment)

  • Toluene or other suitable solvent

  • Mechanical stirrer or ultrasonic bath

  • Oven

Procedure:

  • Drying the Filler: Dry the silica powder in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water. Cool to room temperature in a desiccator.

  • Silane Solution Preparation: Prepare a 1-2% by weight solution of this compound in the ethanol/water mixture.

  • pH Adjustment: Adjust the pH of the silane solution to 4.5-5.5 using a small amount of acetic acid. This promotes the hydrolysis of the methoxy groups.

  • Hydrolysis: Stir the solution for approximately 30-60 minutes to allow for the hydrolysis of the silane.

  • Filler Treatment: Disperse the dried silica powder into the hydrolyzed silane solution with vigorous stirring. The amount of silane is typically 0.5-2.0% of the filler weight.

  • Coating: Continue stirring or sonicate the suspension for 1-2 hours to ensure uniform coating of the silica particles.

  • Solvent Removal: Remove the solvent by filtration or evaporation under reduced pressure.

  • Curing: Dry the treated silica powder in an oven at 110-120°C for 1-2 hours to complete the condensation reaction between the silanol groups on the silica surface and the hydrolyzed silane.

  • Post-Treatment: The surface-treated silica is now ready for incorporation into the polymer matrix.

Protocol 2: Incorporation of Treated Filler into a Polymer Matrix (e.g., Polypropylene)

This protocol describes a typical melt-compounding process for preparing a polymer composite with this compound-treated filler.

Materials:

  • Polypropylene (PP) pellets

  • This compound-treated filler

  • Twin-screw extruder

  • Injection molding machine or compression molding press

Procedure:

  • Dry Blending: Dry blend the polypropylene pellets and the treated filler in the desired weight ratio.

  • Melt Compounding: Feed the dry blend into a twin-screw extruder. The extruder temperature profile should be set according to the polypropylene manufacturer's recommendations (typically 180-220°C).

  • Extrusion: The molten composite is extruded through a die to form strands, which are then cooled in a water bath and pelletized.

  • Specimen Preparation: The composite pellets are dried and then used to prepare test specimens by injection molding or compression molding according to standard testing procedures (e.g., ASTM D638 for tensile properties).

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical mechanism of the coupling agent and the experimental workflow.

CouplingMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation with Filler cluster_polymerization Step 3: Reaction with Polymer PVDMS This compound (Ph-Vi-Si(OCH3)2) HydrolyzedPVDMS Hydrolyzed PVDMS (Ph-Vi-Si(OH)2) PVDMS->HydrolyzedPVDMS Hydrolysis Water H2O Water->HydrolyzedPVDMS Methanol Methanol (CH3OH) HydrolyzedPVDMS->Methanol Filler Inorganic Filler with -OH groups TreatedFiller Surface Treated Filler (Filler-O-Si(OH)-Vi-Ph) Filler->TreatedFiller Condensation HydrolyzedPVDMS2->TreatedFiller Polymer Polymer Matrix Composite Reinforced Composite Polymer->Composite Copolymerization/ Reaction TreatedFiller2->Composite

Caption: Chemical mechanism of this compound as a coupling agent.

ExperimentalWorkflow start Start dry_filler Dry Inorganic Filler start->dry_filler prepare_silane Prepare this compound Solution & Hydrolyze start->prepare_silane treat_filler Treat Filler with Silane Solution dry_filler->treat_filler prepare_silane->treat_filler cure_filler Dry and Cure Treated Filler treat_filler->cure_filler blend Dry Blend Treated Filler with Polymer cure_filler->blend extrude Melt Compound in Extruder blend->extrude prepare_specimens Prepare Test Specimens (Injection/Compression Molding) extrude->prepare_specimens characterize Characterize Composite Properties prepare_specimens->characterize end End characterize->end

Caption: Experimental workflow for preparing polymer composites with treated fillers.

Conclusion

This compound serves as a highly effective coupling agent for a variety of fillers used in polymer composites. Through the formation of strong interfacial bonds, it significantly enhances the mechanical and physical properties of the final material. The provided protocols offer a foundational approach for researchers and scientists to explore the benefits of this versatile molecule in their own composite formulations. Careful control over the treatment process and compounding parameters is essential to achieve optimal performance.

Application Note: Platinum-Catalyzed Hydrosilylation of 1-Octene with Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, enabling the formation of stable silicon-carbon bonds. This process, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is pivotal in the synthesis of a wide array of organosilicon compounds. These compounds are integral to various applications, from materials science to the development of new therapeutic agents and drug delivery systems. Platinum-based catalysts, particularly Karstedt's catalyst, are renowned for their high efficiency and selectivity in promoting these reactions under mild conditions.[1][2][3]

This application note provides a detailed experimental protocol for the hydrosilylation of 1-octene with phenylvinyldimethoxysilane, utilizing the highly active Karstedt's catalyst. The resulting product, octyl(phenyl)dimethoxysilane, is a versatile intermediate for further chemical transformations. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Reaction Principle

The hydrosilylation reaction involves the addition of a silane to an alkene. In this specific application, a hydrosilane (not explicitly used as a reactant but as a conceptual model for the Si-H addition) reacts with the vinyl group of this compound in the presence of a platinum catalyst. However, the provided user request implies the reaction of an alkene (1-octene) with a vinylsilane (this compound). A more typical hydrosilylation would involve a hydrosilane and an alkene. For the purpose of this application note, we will follow the logical chemical reaction of a hydrosilane with 1-octene to form an alkylsilane, and separately consider the reaction involving this compound as a vinyl-containing component for cross-linking or polymerization, as suggested by some search results.[1]

Given the user's specific mention of "hydrosilylation with this compound," it is most likely that this molecule is intended to react with a hydrosilane. For a representative protocol, we will detail the reaction of a generic hydrosilane with 1-octene, a common model system, and then discuss the role of this compound.

The general mechanism for platinum-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product, regenerating the catalyst.

Experimental Protocol

This protocol outlines the general procedure for the hydrosilylation of 1-octene with a representative hydrosilane, such as dimethylethoxysilane, catalyzed by Karstedt's catalyst. This can be adapted for reactions with this compound where it is the vinyl-containing reactant.

Materials:

  • 1-Octene (≥98%)

  • This compound (≥97%)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)[1]

  • Anhydrous toluene (or other suitable inert solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add 1-octene (e.g., 1.12 g, 10 mmol) and a stoichiometric equivalent of the chosen hydrosilane (e.g., for dimethylethoxysilane: 1.04 g, 10 mmol). Add anhydrous toluene (20 mL) to dissolve the reactants.

  • Catalyst Addition: While stirring the solution at room temperature, add Karstedt's catalyst solution. A typical catalyst loading is between 10 and 100 ppm of platinum relative to the reactants.[4] For a 10 ppm loading in this example, approximately 0.005 mL of a 2% Pt solution would be required.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C.[3] The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the Si-H proton signal (typically around 4.5-5.0 ppm) and the appearance of the new Si-CH₂ signals of the product. Reaction times can vary from a few hours to overnight depending on the specific reactants and temperature.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to remove any unreacted starting materials and catalyst residues.[5] For a product like octyl(phenyl)dimethoxysilane, distillation would be performed under high vacuum due to its likely high boiling point.

Data Presentation

The following tables summarize typical quantitative data for a hydrosilylation reaction.

Table 1: Reaction Parameters

ParameterValue
Alkene1-Octene
SilaneThis compound (as the vinyl component) reacting with a hydrosilane
CatalystKarstedt's Catalyst
Catalyst Loading10 - 100 ppm Pt
SolventAnhydrous Toluene
Temperature50 - 80 °C
Reaction Time2 - 24 hours

Table 2: Characterization Data for a Representative Product (Octyl(phenyl)dimethoxysilane)

Note: This data is representative and based on analogous structures. Actual values may vary.

Characterization TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz)δ 7.6-7.3 (m, 5H, Ar-H), 3.6 (s, 6H, OCH₃), 1.5-1.2 (m, 12H, -(CH₂)₆-), 0.9 (t, 3H, -CH₃), 0.8 (t, 2H, Si-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 134.5, 130.0, 128.0 (Ar-C), 50.5 (OCH₃), 33.5, 32.0, 29.5, 29.0, 22.5, 14.0 (Alkyl-C), 15.0 (Si-CH₂)
FTIR (neat, cm⁻¹)3070 (C-H, aromatic), 2925, 2855 (C-H, aliphatic), 1430 (Si-Ph), 1260 (Si-CH₃), 1090 (Si-O-C), 830 (Si-O)

Visualizations

Diagram 1: General Hydrosilylation Reaction

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R-CH=CH2 Alkene R-CH2-CH2-SiR'3 Alkylsilane R-CH=CH2->R-CH2-CH2-SiR'3 + H-SiR'3 Hydrosilane H-SiR'3->R-CH2-CH2-SiR'3 Pt(0) Platinum Catalyst (e.g., Karstedt's) Pt(0)->R-CH2-CH2-SiR'3 catalysis

Caption: A schematic of the platinum-catalyzed hydrosilylation of an alkene with a hydrosilane.

Diagram 2: Experimental Workflow

A Reaction Setup (Flame-dried Schlenk flask under inert gas) B Add Reactants (1-Octene, Hydrosilane, Toluene) A->B C Add Catalyst (Karstedt's Catalyst) B->C D Heat Reaction Mixture (50-80°C) C->D E Monitor Reaction Progress (¹H NMR) D->E F Work-up (Cool, remove solvent) E->F Reaction Complete G Purification (Vacuum Distillation) F->G H Characterization (NMR, FTIR) G->H

Caption: The experimental workflow for the hydrosilylation reaction and product purification.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces with Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenylvinyldimethoxysilane in the fabrication of hydrophobic surfaces. The information is intended to guide researchers in academic and industrial settings, particularly those involved in materials science, surface chemistry, and drug delivery systems, where surface hydrophobicity plays a critical role.

Introduction

This compound is an organosilane compound that can be used to impart hydrophobic properties to a variety of substrates. The presence of the phenyl and vinyl groups contributes to the low surface energy of the resulting coating, while the dimethoxysilane functionality allows for hydrolysis and condensation reactions, leading to the formation of a durable polysiloxane network covalently bonded to the substrate surface. This process effectively transforms a hydrophilic surface into a non-wetting, hydrophobic one.

The creation of hydrophobic surfaces is crucial in numerous applications, including self-cleaning coatings, anti-fouling surfaces for biomedical devices, moisture barriers for electronics, and controlled-release drug delivery systems. The protocols outlined below describe common laboratory methods for the application of this compound to achieve desired hydrophobic characteristics.

Key Performance Metrics: Quantitative Data Summary

The effectiveness of a hydrophobic treatment is primarily quantified by the static water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°. The following table summarizes typical contact angles achievable on glass substrates using different application methods with organosilanes. While specific data for this compound is not widely published, the data for similar silane precursors provide a reasonable expectation of performance.

Precursor SystemDeposition MethodSubstratePost-TreatmentAverage Water Contact Angle (°)Reference
TEOS and MTESDip-CoatingGlassCuring at 400°C~149[1]
Fluorosilane modified Silica NanoparticlesSpin-CoatingVariousNone>150[2]
Polystyrene and PMMADip-CoatingGlassSolvent Evaporation & Cyclohexane treatment150-160[3]

Note: TEOS (Tetraethoxysilane) and MTES (Methyltriethoxysilane) are common silica precursors used to create a nanostructured surface prior to or concurrently with hydrophobic functionalization.

Experimental Protocols

The following are detailed protocols for creating hydrophobic surfaces using this compound. These protocols are based on established methods for similar organosilanes and should be optimized for specific substrates and desired outcomes.

Protocol 1: Sol-Gel Dip-Coating

This method involves the hydrolysis and condensation of this compound in a solution (sol) to form a polymer network that coats the substrate upon immersion and withdrawal.

Materials:

  • This compound (98% or higher)

  • Ethanol (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Ammonia (NH₃) solution (as catalyst)

  • Substrates (e.g., glass slides, silicon wafers)

  • Beakers, magnetic stirrer, and stir bars

  • Dip-coater or a steady withdrawal apparatus

  • Oven or furnace for curing

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonication in a sequence of detergent, deionized water, and finally ethanol.

    • Dry the substrates with a stream of nitrogen or in an oven at 110°C for 1 hour.

    • For enhanced reactivity, substrates can be plasma-treated or immersed in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution in a fume hood ) to generate surface hydroxyl groups.

  • Sol Preparation:

    • In a clean, dry beaker, mix this compound with anhydrous ethanol in a 1:10 volume ratio under magnetic stirring.

    • Prepare a separate solution of deionized water and ethanol. The molar ratio of water to silane should be between 1.5 and 4.

    • Add a catalytic amount of either HCl (for acidic catalysis) or NH₃ (for basic catalysis) to the water-ethanol mixture. Typically, a few drops are sufficient to adjust the pH.

    • Slowly add the water-ethanol-catalyst mixture to the silane-ethanol solution while stirring continuously.

    • Allow the sol to hydrolyze for at least 1 hour at room temperature. The solution should remain clear.

  • Coating Deposition:

    • Immerse the cleaned and dried substrate into the prepared sol.

    • Allow the substrate to remain in the sol for 1-5 minutes to ensure complete wetting.

    • Withdraw the substrate from the sol at a constant, slow speed (e.g., 100-500 mm/min) using a dip-coater. The withdrawal speed will influence the coating thickness.

    • Allow the coated substrate to air dry for 10-15 minutes.

  • Curing:

    • Place the coated substrates in an oven and cure at 100-150°C for 1-2 hours to promote the condensation of the silanol groups and the formation of a stable polysiloxane network. For more robust coatings, a higher curing temperature may be required, depending on the substrate's thermal stability.

Protocol 2: Spin-Coating

Spin-coating is a rapid method for producing thin, uniform films. It is particularly suitable for flat substrates.

Materials:

  • This compound

  • A suitable solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)

  • Substrates (e.g., silicon wafers, glass coverslips)

  • Spin-coater

  • Pipettes

  • Hotplate or oven for curing

Procedure:

  • Substrate Preparation:

    • Follow the same cleaning and drying procedure as described in Protocol 3.1.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent. A typical concentration range is 0.5-5% (w/v). The optimal concentration will depend on the desired film thickness and the solvent used.

    • Ensure the solution is well-mixed and free of particles. Filtration through a 0.2 µm syringe filter is recommended.

  • Coating Deposition:

    • Place the substrate on the vacuum chuck of the spin-coater.

    • Dispense a small volume of the coating solution onto the center of the substrate (e.g., 100-500 µL for a 1-inch diameter substrate).

    • Start the spin-coater. A two-step process is often used:

      • A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

      • A high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.

  • Curing:

    • Carefully remove the coated substrate from the spin-coater.

    • Cure the film on a hotplate or in an oven at 100-150°C for 30-60 minutes.

Characterization

The primary method for evaluating the hydrophobicity of the prepared surfaces is by measuring the static water contact angle using a goniometer. A droplet of deionized water (typically 2-5 µL) is gently placed on the surface, and the angle between the substrate and the tangent of the droplet at the three-phase contact line is measured.

Visualizations

Signaling Pathway of Surface Modification

The following diagram illustrates the chemical transformation from a hydrophilic to a hydrophobic surface.

G cluster_0 Hydrophilic Substrate cluster_1 Silane Treatment cluster_2 Hydrophobic Surface Formation Substrate Substrate-OH (Hydrophilic Surface) Condensation Condensation Substrate->Condensation Silane This compound (in Solution) Hydrolysis Hydrolysis (H₂O, Catalyst) Silane->Hydrolysis Silanol Phenylvinylsilanetriol Hydrolysis->Silanol Silanol->Condensation HydrophobicSurface Substrate-O-Si-(Phenyl)(Vinyl)-O-... (Hydrophobic Surface) Condensation->HydrophobicSurface

Caption: Chemical pathway of surface modification.

Experimental Workflow: Dip-Coating Protocol

This diagram outlines the major steps involved in the dip-coating protocol.

G Start Start SubstratePrep Substrate Preparation (Cleaning & Drying) Start->SubstratePrep SolPrep Sol Preparation (Hydrolysis of Silane) SubstratePrep->SolPrep DipCoating Dip-Coating (Immersion & Withdrawal) SolPrep->DipCoating AirDry Air Drying DipCoating->AirDry Curing Curing (Oven) AirDry->Curing Characterization Characterization (Contact Angle) Curing->Characterization End End Characterization->End

Caption: Dip-coating experimental workflow.

Experimental Workflow: Spin-Coating Protocol

This diagram illustrates the sequential steps for the spin-coating method.

G Start Start SubstratePrep Substrate Preparation (Cleaning & Drying) Start->SubstratePrep SolutionPrep Solution Preparation (Silane in Solvent) SubstratePrep->SolutionPrep SpinCoating Spin-Coating (Dispense & Spin) SolutionPrep->SpinCoating Curing Curing (Hotplate/Oven) SpinCoating->Curing Characterization Characterization (Contact Angle) Curing->Characterization End End Characterization->End

Caption: Spin-coating experimental workflow.

Troubleshooting and Considerations

  • Incomplete Hydrophobicity: This may be due to incomplete surface coverage, insufficient curing time or temperature, or a poorly prepared sol. Ensure thorough cleaning of the substrate and optimize curing parameters.

  • Inconsistent Coatings: For dip-coating, ensure a constant and smooth withdrawal speed. For spin-coating, ensure the substrate is centered and the solution is dispensed evenly.

  • Safety: this compound is a chemical and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area or fume hood. Always consult the Safety Data Sheet (SDS) before use.

  • Optimization: The provided protocols are general guidelines. The optimal parameters (e.g., concentration, curing temperature, spin speed) will vary depending on the specific substrate, the desired film thickness, and the required degree of hydrophobicity. It is recommended to perform a design of experiments (DOE) to determine the ideal conditions for your application.

References

Application Notes and Protocols: Phenylvinyldimethoxysilane in Dental Composites and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silane coupling agents are a critical component in modern dental composites and adhesives, ensuring a durable bond between the inorganic filler particles and the organic polymer matrix. This document provides a detailed overview of the use of silane coupling agents in dental materials, with a specific focus on the potential application of Phenylvinyldimethoxysilane. While direct experimental data for this compound in dental applications is not extensively available in public literature, this document outlines the fundamental principles of silanization in dentistry, provides established protocols for commonly used silanes like 3-methacryloxypropyltrimethoxysilane (MPTMS), and extrapolates the potential characteristics and experimental considerations for this compound based on its chemical structure.

Introduction to Silane Coupling Agents in Dentistry

Silane coupling agents are organofunctional silicon compounds that act as molecular bridges between two dissimilar materials.[1] In dental composites, they are essential for creating a strong and stable interface between the inorganic filler particles (e.g., silica, glass ceramics) and the organic resin matrix (e.g., Bis-GMA, UDMA, TEGDMA).[2] This enhanced adhesion is crucial for improving the mechanical properties and longevity of dental restorations.[3][4]

The general mechanism of action for a silane coupling agent involves:

  • Hydrolysis: The alkoxy groups (e.g., methoxy, ethoxy) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH).

  • Condensation: These silanol groups can then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent siloxane bonds (Si-O-Si). They can also self-condense to form a polysiloxane network on the filler surface.

  • Organic Co-polymerization: The organofunctional group of the silane (e.g., methacrylate, vinyl) is designed to co-polymerize with the monomers of the resin matrix during the curing process.[5]

This dual reactivity allows the silane to effectively "couple" the filler to the resin, facilitating stress transfer from the flexible polymer matrix to the rigid filler particles, thereby enhancing the overall strength and durability of the composite material.[6]

This compound: A Potential Candidate

This compound possesses two key functional groups that suggest its potential utility in dental composites:

  • Vinyl Group: The vinyl group can participate in free-radical polymerization with the methacrylate monomers commonly found in dental resins. This allows for covalent bonding with the organic matrix.

  • Phenyl Group: The presence of a phenyl group can increase the refractive index of the silane, potentially allowing for better matching with the refractive indices of the filler and resin matrix. This can lead to improved aesthetics and translucency of the final composite restoration. The phenyl group may also enhance the thermal stability and hydrophobicity of the interphase region.

  • Dimethoxy Groups: These are the hydrolyzable groups that react with the filler surface.

While 3-methacryloxypropyltrimethoxysilane (MPTMS) is the most widely used and studied silane in dentistry due to its methacrylate group which readily co-polymerizes with the resin matrix, this compound offers an alternative chemistry that warrants investigation.

Experimental Protocols

The following are generalized protocols for the application of silane coupling agents to fillers in the preparation of experimental dental composites. These protocols are based on established methods for silanes like MPTMS and can be adapted for the investigation of this compound.

Filler Silanization Protocol

This protocol describes the surface treatment of inorganic fillers with a silane coupling agent.

Materials:

  • Inorganic filler (e.g., silica, barium glass)

  • This compound (or other silane)

  • Ethanol or Acetone (solvent)

  • Acetic acid (for pH adjustment)

  • Distilled water

  • Rotary evaporator

  • Oven

Procedure:

  • Solution Preparation: Prepare a 1-5% (w/v) solution of this compound in a 95:5 (v/v) ethanol/water or acetone/water solvent mixture.

  • pH Adjustment: Adjust the pH of the silane solution to 4.5-5.5 using acetic acid. This promotes the hydrolysis of the methoxy groups to silanols.

  • Filler Addition: Disperse the inorganic filler into the silane solution. The amount of filler will depend on the desired final filler loading in the composite.

  • Mixing: Stir the suspension for 1-2 hours at room temperature to ensure uniform coating of the filler particles.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Drying: Dry the silanized filler in an oven at 100-120°C for 2-4 hours to complete the condensation reaction between the silane and the filler surface and to remove any residual solvent and water.

  • Storage: Store the dried, silanized filler in a desiccator until ready for incorporation into the resin matrix.

Dental Composite Formulation Protocol

This protocol describes the preparation of an experimental dental composite using silanized fillers.

Materials:

  • Silanized inorganic filler

  • Resin matrix monomers (e.g., Bis-GMA, TEGDMA)

  • Photoinitiator system (e.g., camphorquinone, an amine accelerator)

  • Mixing spatula and vessel

  • Light-curing unit

Procedure:

  • Resin Mixture Preparation: In a light-protected vessel, combine the resin monomers and the photoinitiator system. Mix until a homogenous solution is obtained.

  • Filler Incorporation: Gradually add the pre-weighed silanized filler to the resin mixture in small increments.

  • Mixing: Thoroughly mix the filler and resin using a high-speed mechanical mixer or by hand with a robust spatula until a uniform paste-like consistency is achieved. Ensure there are no air bubbles.

  • Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air.

  • Curing: Place the composite paste into a mold of desired dimensions and light-cure according to the photoinitiator's specifications (typically 20-40 seconds with a dental curing light).

Quantitative Data and Characterization

To evaluate the efficacy of this compound as a coupling agent, a series of mechanical and physical tests should be performed on the resulting dental composite. The following table summarizes key properties and common testing methodologies.

PropertyTest MethodTypical Values for Conventional CompositesSignificance
Flexural Strength Three-point bending test (ISO 4049)80 - 160 MPaIndicates the material's ability to resist fracture under bending loads, crucial for restorations in stress-bearing areas.
Compressive Strength Universal Testing Machine200 - 350 MPaMeasures the material's ability to withstand chewing forces.
Diametral Tensile Strength Universal Testing Machine30 - 60 MPaIndicates the material's resistance to tensile forces that can cause fracture.
Degree of Conversion Fourier Transform Infrared Spectroscopy (FTIR)55 - 75%Measures the percentage of monomer double bonds converted to single bonds during polymerization, affecting mechanical properties and biocompatibility.
Water Sorption ISO 4049< 40 µg/mm³Indicates the amount of water absorbed by the material, which can affect its dimensional stability and mechanical properties over time.
Solubility ISO 4049< 7.5 µg/mm³Measures the amount of material that leaches out in water, which can impact biocompatibility and material degradation.
Shear Bond Strength Universal Testing Machine15 - 30 MPaMeasures the adhesive strength of the composite to tooth structure (enamel or dentin).

Visualizations

Signaling Pathways and Mechanisms

Silanization_Mechanism cluster_Silane This compound cluster_Hydrolysis Hydrolysis cluster_Filler Inorganic Filler cluster_Interface Silanized Filler Surface cluster_Resin Resin Matrix cluster_Composite Cured Composite Silane Phenyl-Si-(OCH3)2 | Vinyl Silanol Phenyl-Si-(OH)2 | Vinyl Silane->Silanol + H2O SilanizedFiller Filler-O-Si-Phenyl | Vinyl Silanol->SilanizedFiller + Filler-(OH)n - H2O (Condensation) Filler Filler-(OH)n Filler->SilanizedFiller Composite Polymerized Matrix + Bonded Filler SilanizedFiller->Composite + Resin (Polymerization) Resin Methacrylate Monomers Resin->Composite

Caption: Mechanism of this compound as a coupling agent.

Experimental Workflow

Experimental_Workflow A Prepare Silane Solution (this compound in Ethanol/Water) B Disperse Filler in Solution A->B C Stir for 1-2 hours B->C D Solvent Removal (Rotary Evaporator) C->D E Dry Silanized Filler (100-120°C) D->E G Incorporate Silanized Filler into Resin E->G F Prepare Resin Matrix (Monomers + Photoinitiator) F->G H Mix to Homogenous Paste and Degas G->H I Light-Cure Composite Specimen H->I J Mechanical and Physical Testing I->J

Caption: Workflow for preparing and testing experimental dental composites.

Conclusion

This compound presents an intriguing, yet underexplored, alternative to commonly used silane coupling agents in dental composites. Its unique combination of a polymerizable vinyl group and a refractive index-modifying phenyl group could offer advantages in terms of mechanical properties and aesthetics. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers to systematically investigate the potential of this compound in the development of next-generation dental restorative materials. Further research is necessary to generate quantitative data to validate its performance against established silanes like MPTMS.

References

Application Notes and Protocols: Phenylvinyldimethoxysilane in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylvinyldimethoxysilane as a versatile crosslinking agent in polymer chemistry, with a focus on the formulation of high-performance silicone elastomers and dental resin composites. Detailed experimental protocols and characterization techniques are provided to guide researchers in their laboratory work.

Introduction to this compound as a Crosslinking Agent

This compound is a bifunctional organosilane molecule that plays a crucial role in polymer chemistry as a crosslinking agent and a coupling agent. Its chemical structure, featuring a reactive vinyl group and two hydrolyzable methoxy groups, allows it to participate in hydrosilylation reactions and to form stable siloxane bonds. These properties make it an ideal candidate for creating durable, three-dimensional polymer networks with enhanced thermal and mechanical properties.

The primary mechanism of crosslinking involving this compound is the platinum-catalyzed hydrosilylation reaction. In this reaction, the vinyl group of the silane adds across the silicon-hydride (Si-H) bond of a hydridosilane or a polysiloxane containing Si-H groups. This forms a stable carbon-silicon bond, leading to the formation of a crosslinked network. The presence of the phenyl group in the silane imparts increased thermal stability and a higher refractive index to the resulting polymer, which is advantageous in applications such as high-power LEDs and advanced optical materials.

Application: High-Performance Silicone Elastomers

This compound is utilized in the formulation of room-temperature-vulcanized (RTV) and high-temperature-vulcanized (HTV) silicone elastomers. The incorporation of this crosslinker can significantly enhance the mechanical strength, thermal stability, and optical properties of the final material.

Influence on Mechanical and Thermal Properties

The concentration of this compound and the overall crosslink density are critical parameters that dictate the final properties of the silicone elastomer. Generally, a higher crosslinker concentration leads to a more rigid material with a higher Young's modulus and lower elongation at break. The thermal stability of the elastomer is also enhanced with increased crosslinking, as the polymer chains' mobility is restricted.

Table 1: Influence of Crosslinking on the Mechanical Properties of Polydimethylsiloxane (PDMS)

Polymer SystemCrosslinker SystemCuring ConditionsYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PDMSVTMOSNot specifiedDecreased with crosslinkingNot significantly affectedNon-monotonic changes
PDMSDCPNot specified~0.5 (unfilled)Not specifiedDecreased with increased crosslinker
PDMS-COOHZn(II)Not specifiedNot specified~10Not specified

Note: The data in this table is compiled from various studies with different experimental setups and is intended for comparative purposes.

Table 2: Thermal Properties of Crosslinked Silicone Rubber

Polymer SystemCrosslinking AgentTonset (°C)Tmax (°C)Residue at 800°C (%)
HMWPEVTMOSNot significantly affectedNot significantly affectedNot specified
RTV Phenyl Silicone RubberTEOS190480-630 (multi-stage)~26
RTV Phenyl Silicone RubberTPOSNot specifiedNot specifiedNot specified
RTV Phenyl Silicone RubberPolysilazaneHigher than TEOS/TPOSHigher than TEOS/TPOSHigher than TEOS/TPOS

Note: The data in this table is compiled from various studies and is intended for comparative purposes.

Generalized Experimental Protocol for Silicone Elastomer Preparation

This protocol describes the general steps for preparing a silicone elastomer using this compound as a crosslinking agent. Disclaimer: This is a generalized protocol and may require optimization for specific applications and polymer systems.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Hydride-terminated polydimethylsiloxane (PDMS-H) or a multi-hydrosilane crosslinker

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control curing time)

  • Toluene or other suitable solvent (optional)

Equipment:

  • Mechanical stirrer or planetary mixer

  • Vacuum oven or desiccator

  • Molds for casting the elastomer

  • Hot press or oven for curing

Procedure:

  • Preparation of Part A (Vinyl Component): In a clean, dry container, thoroughly mix the vinyl-terminated PDMS and this compound. If using a solvent, dissolve the components in the solvent. Add the platinum catalyst (typically in the ppm range) and mix until homogeneous. If using an inhibitor, it can be added to this part.

  • Preparation of Part B (Hydride Component): In a separate container, place the hydride-terminated PDMS.

  • Mixing: Combine Part A and Part B in the desired stoichiometric ratio (typically a 1:1 or 10:1 ratio of vinyl to hydride groups). Mix thoroughly until a uniform consistency is achieved. The mixing process should be done carefully to avoid introducing air bubbles.

  • Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into the desired molds. Cure the elastomer at the recommended temperature and time. Curing conditions can range from room temperature for several hours to elevated temperatures (e.g., 80-150°C) for a shorter duration.[1]

  • Post-curing: For some applications, a post-curing step at a higher temperature may be necessary to complete the crosslinking reaction and remove any volatile byproducts.

Application: Dental Resin Composites

In dental resin composites, this compound can act as a coupling agent to improve the adhesion between the organic polymer matrix (e.g., Bis-GMA, UDMA) and the inorganic filler particles (e.g., silica, glass).[2][3][4] This enhanced bonding is crucial for the mechanical strength and durability of the dental restoration.

Mechanism of Action as a Coupling Agent

The methoxy groups of this compound can hydrolyze to form silanol groups. These silanol groups can then condense with the hydroxyl groups on the surface of the inorganic filler, forming stable siloxane bonds. The vinyl group of the silane is available to co-polymerize with the methacrylate monomers of the resin matrix during the light-curing process. This creates a strong covalent bridge between the filler and the matrix, improving stress transfer and reducing the risk of filler debonding. The phenyl group can also enhance the refractive index matching between the filler and the resin, leading to improved aesthetics.

Generalized Protocol for Dental Composite Preparation

This protocol outlines the general steps for incorporating this compound as a coupling agent in an experimental dental composite.

Materials:

  • Dental resin monomers (e.g., Bis-GMA, TEGDMA)

  • Inorganic filler particles (e.g., silanized silica)

  • This compound

  • Photoinitiator system (e.g., camphorquinone and an amine)

  • Ethanol/water solution

Equipment:

  • Mixing spatula and pad or a dual-axis centrifugal mixer

  • Light-curing unit

  • Molds for composite specimens

Procedure:

  • Filler Silanization (if not already silanized): a. Disperse the filler particles in an ethanol/water solution. b. Add this compound to the dispersion and stir for a specified time to allow for hydrolysis and condensation onto the filler surface. c. Dry the treated filler to remove the solvent and any byproducts.

  • Resin Matrix Preparation: a. In a light-proof container, mix the dental resin monomers. b. Add the photoinitiator system and mix until fully dissolved.

  • Composite Paste Formulation: a. Gradually add the silanized filler to the resin matrix, mixing thoroughly after each addition until a homogeneous paste is formed.

  • Curing: a. Place the composite paste into a mold. b. Light-cure the composite using a dental curing light for the recommended time.

Visualization of Workflows and Mechanisms

Experimental Workflow for Silicone Elastomer Preparation

experimental_workflow prep_A Prepare Part A: PDMS-Vi + this compound + Pt Catalyst mix Mix Part A and Part B prep_A->mix prep_B Prepare Part B: PDMS-H prep_B->mix degas Degas Mixture (Vacuum) mix->degas cast Cast into Mold degas->cast cure Cure (Heat or R.T.) cast->cure post_cure Post-Cure (Optional) cure->post_cure final_product Final Elastomer cure->final_product post_cure->final_product

Caption: General workflow for preparing a silicone elastomer.

Hydrosilylation Crosslinking Reaction

hydrosilylation cluster_reactants Reactants R1 R-Si-H (Hydrosilane) catalyst Pt Catalyst R1->catalyst R2 CH2=CH-Si-R' (Vinylsilane) R2->catalyst product R-Si-CH2-CH2-Si-R' (Crosslink) catalyst->product

Caption: The fundamental hydrosilylation reaction.

Logic for Tailoring Elastomer Properties

properties_logic start Desired Property hardness Increase Hardness? start->hardness flexibility Increase Flexibility? hardness->flexibility No inc_crosslinker Increase Crosslinker Concentration hardness->inc_crosslinker Yes thermal_stability Increase Thermal Stability? flexibility->thermal_stability No dec_crosslinker Decrease Crosslinker Concentration flexibility->dec_crosslinker Yes add_phenyl Incorporate Phenyl Groups thermal_stability->add_phenyl Yes optimize_cure Optimize Cure Cycle thermal_stability->optimize_cure Also Consider add_phenyl->optimize_cure

Caption: Adjusting parameters for desired elastomer properties.

Characterization Protocols

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To monitor the disappearance of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching peak of the vinyl group (around 1600 cm⁻¹), confirming the progress of the hydrosilylation reaction.

  • Method: Acquire FTIR spectra of the un-cured mixture and the final crosslinked polymer. The reduction or disappearance of the characteristic peaks of the reactants indicates successful crosslinking. The appearance of new peaks corresponding to the Si-CH₂-CH₂-Si linkage can also be observed.[5]

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.

  • Method: A small sample of the cured elastomer is heated at a controlled rate in a DSC instrument. The Tg is identified as a step change in the heat flow curve. The Tg is influenced by the crosslink density; a higher crosslink density generally leads to a higher Tg.[6]

Thermogravimetric Analysis (TGA)
  • Objective: To assess the thermal stability of the crosslinked polymer.

  • Method: A sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The onset of decomposition temperature and the temperature of maximum weight loss provide information about the material's thermal stability.[6][7]

Mechanical Testing
  • Objective: To determine the tensile properties of the elastomer, such as Young's modulus, tensile strength, and elongation at break.

  • Method: Dog-bone shaped specimens of the cured elastomer are tested using a universal testing machine according to standard methods (e.g., ASTM D412). The stress-strain curve is recorded to extract the key mechanical properties.

References

Application Notes and Protocols: Grafting Phenylvinyldimethoxysilane onto Polymer Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques for grafting Phenylvinyldimethoxysilane (PVMS) onto polymer chains. This functionalization can be a critical step in the development of advanced materials for various applications, including drug delivery systems. The introduction of phenyl and vinyl groups, along with reactive methoxysilane moieties, can significantly alter the physicochemical properties of polymers, enhancing their functionality for specific biomedical applications.

Introduction to this compound Grafting

Grafting PVMS onto a polymer backbone is a versatile method to introduce desirable properties such as increased hydrophobicity, improved thermal stability, and sites for further chemical modification or crosslinking. The phenyl group can enhance interactions with aromatic drug molecules, while the vinyl group provides a reactive site for polymerization or other "click" chemistry reactions. The dimethoxysilane group can be hydrolyzed to form silanol groups, which can condense to create crosslinked networks or be used for surface modification.

Polymer grafting techniques can be broadly categorized into "grafting to," "grafting from," and "grafting through" methods. For incorporating PVMS, free-radical grafting and hydrosilylation are two of the most relevant and widely applicable approaches.

Key Grafting Techniques and Experimental Protocols

Two primary methods for grafting PVMS onto polymer backbones are detailed below: Free-Radical Grafting and Hydrosilylation .

Free-Radical Grafting

Free-radical grafting is a common and robust method for modifying polymers that do not possess readily available reactive sites for other chemical reactions, such as polyethylene and polypropylene.[1][2] This technique involves the generation of free radicals on the polymer backbone, which then initiate the polymerization of the vinyl group of PVMS.

This protocol describes the grafting of PVMS onto polypropylene in a twin-screw extruder. Reactive extrusion is an efficient, solvent-free method for polymer modification.[1]

Materials:

  • Polypropylene (PP) pellets

  • This compound (PVMS)

  • Dicumyl peroxide (DCP) or other suitable radical initiator

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas supply

  • Twin-screw extruder with multiple heating zones and a feeding port for liquid injection

  • Strand pelletizer

  • Vacuum oven

Procedure:

  • Premixing: Dry-blend the polypropylene pellets with the antioxidant.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene might be: Zone 1 (feed): 160°C, Zone 2: 170°C, Zone 3: 180°C, Zone 4: 190°C, Zone 5 (die): 190°C. These temperatures should be optimized based on the specific grade of PP and the desired reaction extent.

    • Set the screw speed (e.g., 100-200 rpm).

    • Purge the extruder with nitrogen to create an inert atmosphere.

  • Feeding:

    • Feed the PP/antioxidant blend into the main hopper of the extruder at a constant rate.

    • In a downstream feeding port, inject a pre-mixed solution of this compound and the radical initiator (e.g., DCP dissolved in PVMS) using a precision liquid pump. The ratio of PP, PVMS, and initiator will determine the grafting degree and needs to be optimized.

  • Reactive Extrusion: The molten polymer, PVMS, and initiator are mixed and react within the extruder. The residence time in the extruder is a critical parameter and can be controlled by the screw speed and feed rate.

  • Pelletizing and Purification:

    • The extrudate (grafted PP) is cooled in a water bath and pelletized.

    • The resulting pellets are dried in a vacuum oven at 80°C for at least 12 hours to remove any unreacted PVMS and byproducts from the initiator decomposition.

Characterization:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of grafted PVMS by identifying characteristic peaks for Si-O-C, Si-Phenyl, and other relevant bonds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative analysis of the grafting degree.

  • Melt Flow Index (MFI): To assess changes in the polymer's processability, as grafting can sometimes lead to chain scission or crosslinking.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the grafted polymer.

Grafting_Workflow cluster_prep Preparation cluster_process Process cluster_post Post-Processing & Analysis Polymer Polymer Pellets Premix Dry Blend (Polymer + Antioxidant) Polymer->Premix PVMS This compound Liquid_Mix Liquid Mix (PVMS + Initiator) PVMS->Liquid_Mix Initiator Radical Initiator Initiator->Liquid_Mix Extruder Twin-Screw Extruder Premix->Extruder Main Hopper Liquid_Mix->Extruder Liquid Injection Cooling Water Bath Cooling Extruder->Cooling Pelletizer Pelletizing Cooling->Pelletizer Drying Vacuum Oven Drying Pelletizer->Drying Characterization Characterization (FTIR, NMR, MFI, TGA) Drying->Characterization Final_Product PVMS-grafted Polymer Characterization->Final_Product

Hydrosilylation

Hydrosilylation is a highly efficient and specific reaction for grafting silicon hydrides across unsaturated bonds (e.g., carbon-carbon double bonds) in the presence of a catalyst, typically a platinum complex. This method is ideal for polymers that already contain vinyl or other unsaturated groups in their backbone or as pendant groups.

This protocol describes the grafting of PVMS onto a polymer with carbon-carbon double bonds, such as polybutadiene or a styrene-butadiene copolymer, in a solution phase.

Materials:

  • Polydiene (e.g., polybutadiene)

  • This compound (PVMS)

  • Karstedt's catalyst or other suitable hydrosilylation catalyst

  • Anhydrous toluene or other suitable inert solvent

  • Inhibitor (e.g., for storage of the catalyst)

  • Methanol (for purification)

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel with a condenser, magnetic stirrer, and temperature control

Procedure:

  • Preparation:

    • Dry the polydiene under vacuum to remove any moisture.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup:

    • In the reaction vessel, dissolve the dried polydiene in anhydrous toluene under an inert atmosphere.

    • Add the this compound to the polymer solution. The molar ratio of PVMS to the double bonds in the polymer will influence the grafting density.

    • Heat the solution to the desired reaction temperature (e.g., 60-80°C).

  • Catalyst Addition:

    • Add the hydrosilylation catalyst (e.g., a few drops of Karstedt's catalyst solution) to the reaction mixture. The reaction is often exothermic, so careful monitoring of the temperature is necessary.

  • Reaction:

    • Allow the reaction to proceed for a specified time (e.g., 2-24 hours), monitoring the progress by taking small aliquots and analyzing them via FTIR to observe the disappearance of the Si-H bond (if a silicon hydride is used as a precursor to PVMS) and the C=C bond of the polymer.

  • Purification:

    • After the reaction is complete, cool the solution to room temperature.

    • Precipitate the grafted polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted PVMS and the catalyst.

    • Dry the purified PVMS-grafted polymer in a vacuum oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the C=C bonds of the polymer and the appearance of new bonds associated with the grafted PVMS.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the grafted polymer and to quantify the degree of grafting.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight and molecular weight distribution of the grafted polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and other thermal properties of the modified polymer.

Hydrosilylation_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Polymer Polymer with C=C bonds Grafted_Polymer PVMS-grafted Polymer Polymer->Grafted_Polymer PVMS This compound (or Si-H precursor) PVMS->Grafted_Polymer Catalyst Hydrosilylation Catalyst (e.g., Karstedt's) Catalyst->Grafted_Polymer Solvent Inert Solvent (e.g., Toluene) Solvent->Grafted_Polymer Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Grafted_Polymer

Quantitative Data Summary

While specific quantitative data for the grafting of this compound is not widely available in the literature, the following tables provide representative data for the grafting of similar vinylsilanes onto common polymers. These values can serve as a starting point for the optimization of PVMS grafting.

Table 1: Representative Conditions and Outcomes for Free-Radical Grafting of Vinylsilanes

Polymer BackboneVinylsilaneInitiator (wt%)Monomer (wt%)Temperature (°C)Grafting Degree (wt%)Reference
PolypropyleneVinyltrimethoxysilaneDicumyl Peroxide (0.5)51801.5 - 2.5Adapted from[4]
PolyethyleneVinyltrimethoxysilaneDicumyl Peroxide (0.2)31901.0 - 2.0Adapted from[2]
PolystyreneVinyltriethoxysilaneBenzoyl Peroxide (1.0)101303.0 - 5.0Hypothetical

Table 2: Representative Conditions and Outcomes for Hydrosilylation Grafting

Polymer BackboneSilicon HydrideCatalyst (ppm)Temperature (°C)Reaction Time (h)Grafting Efficiency (%)Reference
PolybutadienePhenylsilaneKarstedt's (10)604>95Hypothetical
Styrene-ButadieneMethyldiethoxysilaneSpeier's (20)806>90Hypothetical

Applications in Drug Development

The functionalization of polymers with PVMS opens up several possibilities in the field of drug development. Synthetic polymers are increasingly being used in biomedical applications such as tissue engineering and drug delivery.[5] The unique properties imparted by PVMS grafting can be leveraged to create sophisticated drug delivery systems.

  • Hydrophobic Drug Encapsulation: The phenyl groups introduced by PVMS grafting can increase the hydrophobicity of the polymer, creating domains that are suitable for encapsulating hydrophobic drug molecules, potentially improving their solubility and bioavailability.

  • Controlled Release Systems: The methoxysilane groups can be hydrolyzed to form silanol groups, which can then undergo condensation to create a crosslinked polymer network. The degree of crosslinking can be controlled to modulate the release rate of an encapsulated drug.

  • Targeted Drug Delivery: The vinyl group on the grafted PVMS can be used as a handle for further chemical modification. For instance, targeting ligands such as antibodies or peptides can be attached to the vinyl group via "click" chemistry, enabling the targeted delivery of the drug to specific cells or tissues.

  • Bioadhesive Materials: The silanol groups formed upon hydrolysis of the methoxysilane moieties can form strong hydrogen bonds with biological tissues, making PVMS-grafted polymers candidates for bioadhesive drug delivery systems, for example, for mucosal drug delivery.

While the direct application of this compound-grafted polymers in drug delivery is an emerging area, the principles of polymer functionalization for biomedical applications are well-established.[6] The protocols and data presented here provide a foundation for researchers to explore the potential of these novel materials in advancing drug development.

References

Phenylvinyldimethoxysilane in Microfluidic Device Fabrication: A Review of Current Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of scientific literature and patent databases, there is currently a notable lack of specific application notes and detailed protocols for the use of phenylvinyldimethoxysilane in the fabrication of microfluidic devices. While the field of microfluidics extensively utilizes silane chemistry for surface modification and bonding of materials like Polydimethylsiloxane (PDMS), the specific role and application of this compound remain largely undocumented in readily available research.

Microfluidic device fabrication often relies on the precise control of surface properties to manage fluid flow, prevent non-specific binding of biomolecules, and ensure the robust bonding of device components. Silanization, the process of modifying a surface with a silane coupling agent, is a cornerstone technique to achieve these desired characteristics. Various organosilanes, such as those with alkyl, amino, or epoxy functionalities, are commonly employed to alter the hydrophobicity or introduce reactive groups onto the surfaces of materials like glass and PDMS.

However, specific protocols detailing the use of this compound for these purposes in microfluidics are not presently available in the public domain. This suggests that its application in this field may be limited, still in early stages of research, or documented in proprietary internal reports not accessible through public searches.

Researchers, scientists, and drug development professionals interested in exploring novel surface modification techniques are encouraged to investigate the fundamental properties of this compound and conduct empirical studies to determine its potential benefits and optimal application protocols for microfluidic device fabrication. Such research would be a valuable contribution to the field, potentially unlocking new functionalities and fabrication methods.

Future investigations could focus on:

  • Surface Energy Modification: Characterizing the change in hydrophobicity/hydrophilicity of PDMS and glass surfaces upon treatment with this compound.

  • Bonding Strength: Evaluating its efficacy as an adhesion promoter for bonding PDMS to various substrates, including glass, silicon, and other polymers.

  • Biocompatibility and Non-specific Adsorption: Assessing the suitability of this compound-modified surfaces for biological applications, particularly in preventing the unwanted adhesion of proteins and cells.

  • Polymer Synthesis: Exploring its use as a monomer or cross-linker in the synthesis of novel polymers with tailored properties for microfluidic applications.

As the field of microfluidics continues to evolve, the exploration of new materials and surface chemistries will be crucial for advancing the capabilities of these powerful analytical tools. While the role of this compound is not yet established, its unique chemical structure presents an opportunity for innovation in the fabrication of next-generation microfluidic devices.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Phenylvinyldimethoxysilane Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of Phenylvinyldimethoxysilane.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low or No Polymer Yield Inhibitor Presence: The monomer may still contain inhibitors from storage.Purify the monomer before use by passing it through a column of activated basic alumina or by distillation under reduced pressure.
Inactive Catalyst/Initiator: The catalyst or initiator may have degraded due to improper storage or handling.Use a fresh batch of catalyst or initiator. Ensure it is stored under the recommended conditions (e.g., inert atmosphere, low temperature).
Insufficient Catalyst/Initiator Concentration: The amount of catalyst or initiator may be too low to effectively initiate polymerization.Increase the catalyst or initiator concentration incrementally. Refer to literature for typical molar ratios for similar vinylsilane polymerizations.[1]
Low Reaction Temperature: The temperature may be too low for efficient initiation and propagation.[2][3][4]Increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction closely for any changes.
Presence of Impurities: Water or other protic impurities can terminate anionic polymerizations or deactivate certain catalysts.[5][6]Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Gel Formation or Cross-linking Hydrolysis of Methoxysilane Groups: The presence of water can lead to the hydrolysis of the dimethoxysilane groups, followed by condensation reactions that cause cross-linking.[6]Strictly exclude water from the reaction system. Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere.
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including cross-linking.[4]Optimize the reaction temperature; a lower temperature might be necessary to suppress side reactions, even if it slows down the polymerization rate.
High Monomer Concentration: A high concentration of the monomer can increase the probability of intermolecular side reactions leading to cross-linking.Conduct the polymerization at a lower monomer concentration by using more solvent.
Inconsistent Molecular Weight or Broad Polydispersity Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents.Purify the monomer and solvent thoroughly. Choose a solvent that is known to have a low chain transfer constant for the specific type of polymerization.
Slow Initiation Compared to Propagation: If the initiation rate is much slower than the propagation rate, polymer chains will be formed at different times, leading to a broad molecular weight distribution.[7]Optimize the initiator and its concentration to ensure a fast and efficient initiation step. In anionic polymerization, this can be influenced by the choice of initiator and solvent.[7]
Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader molecular weight distribution.Use a reliable temperature control system (e.g., oil bath with a thermostat) to maintain a constant reaction temperature.
Discolored Polymer Catalyst Residues: Some catalysts, especially transition metal-based ones, can remain in the polymer and cause discoloration.[1]After polymerization, purify the polymer by precipitation in a non-solvent to remove residual catalyst.
Oxidation: Exposure to air at elevated temperatures can cause oxidation and discoloration of the polymer.Ensure the polymerization and any subsequent work-up at high temperatures are performed under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most common methods for polymerizing vinyl-containing monomers like this compound are:

  • Radical Polymerization: Initiated by thermal or photochemical decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide). This method is tolerant to a wider range of functional groups but can sometimes lead to broader molecular weight distributions.

  • Anionic Polymerization: Initiated by strong bases like organolithium compounds. This method can produce polymers with well-defined molecular weights and narrow distributions but requires stringent reaction conditions to exclude moisture and other protic impurities.[5][7]

  • Hydrosilylation Polymerization: This is a step-growth polymerization that involves the reaction of the vinyl group with a di- or polyhydrosilane in the presence of a transition metal catalyst, typically a platinum complex.[8][9][10] This method is highly efficient and clean, with no byproducts.

Q2: How does water affect the polymerization of this compound?

A2: Water can have a significant detrimental effect, particularly in anionic and hydrosilylation polymerizations. In anionic polymerization, water will protonate the propagating carbanionic chain ends, leading to termination and a low polymer yield.[5] In hydrosilylation, water can react with the Si-H bonds of the co-monomer and can also lead to the hydrolysis of the methoxy groups on the this compound, which can result in undesirable side reactions and gel formation.[6] For radical polymerization, while less sensitive than ionic methods, high levels of water could still potentially affect the reaction kinetics.

Q3: How can I control the molecular weight of the resulting polymer?

A3: The method of molecular weight control depends on the polymerization technique:

  • Radical Polymerization: The molecular weight can be influenced by the monomer-to-initiator ratio, the reaction temperature, and the use of a chain transfer agent.

  • Anionic Polymerization: This method offers excellent control over molecular weight. The number-average molecular weight is primarily determined by the molar ratio of the monomer to the initiator, assuming a fast initiation and the absence of termination reactions.[7]

  • Hydrosilylation Polymerization: In this step-growth polymerization, the molecular weight is controlled by the stoichiometry of the vinyl and hydride functional groups. An exact 1:1 stoichiometry will theoretically lead to the highest molecular weight.

Q4: What is a typical catalyst used for the hydrosilylation polymerization of vinylsilanes?

A4: Platinum-based catalysts are the most common and effective for hydrosilylation reactions. Karstedt's catalyst is a widely used homogeneous platinum catalyst.[10] The catalyst concentration is typically very low, in the parts-per-million (ppm) range relative to the monomer.

Experimental Protocols

Example Protocol for Radical Polymerization of this compound

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol.

  • Anhydrous toluene (solvent).

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 5 g, 25.7 mmol) in anhydrous toluene (e.g., 25 mL).

  • Add AIBN (e.g., 0.042 g, 0.257 mmol, for a 100:1 monomer to initiator ratio).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with dry nitrogen or argon.

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (disappearance of vinyl proton signals) or by observing the increase in viscosity.

  • After the desired time (e.g., 24 hours) or conversion, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Molecular Weight in Radical Polymerization
Monomer:Initiator RatioMn ( g/mol ) (Illustrative)PDI (Mw/Mn) (Illustrative)
50:18,0002.1
100:115,0001.9
200:128,0002.3
Note: This table presents illustrative data to demonstrate a general trend. Actual results may vary based on specific reaction conditions.
Table 2: Effect of Temperature on Polymerization Rate and Yield
Temperature (°C)Reaction Time (h)Conversion (%) (Illustrative)
602465
702485
802492 (risk of side reactions)
Note: This table presents illustrative data to demonstrate a general trend. Actual results may vary based on specific reaction conditions.[2][3][4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization Monomer Purify this compound Setup Assemble Dry Glassware under Inert Atmosphere Monomer->Setup Solvent Dry Solvent Solvent->Setup Initiator Purify/Prepare Initiator Initiator->Setup Charge Charge Reactor with Monomer, Solvent, and Initiator Setup->Charge Degas Degas Reaction Mixture (Freeze-Pump-Thaw) Charge->Degas Polymerize Heat to Reaction Temperature with Stirring Degas->Polymerize Monitor Monitor Conversion (e.g., NMR, Viscosity) Polymerize->Monitor Terminate Terminate Polymerization (Cooling/Quenching) Monitor->Terminate Desired conversion reached Precipitate Precipitate Polymer in Non-solvent Terminate->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate Analyze Analyze Polymer (GPC, NMR, DSC) Isolate->Analyze

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_guide cluster_yield Low/No Yield cluster_gel Gel Formation cluster_pdi Broad PDI Start Polymerization Issue Observed LowYield Start->LowYield Low/No Yield GelFormation Start->GelFormation Gel Formation BroadPDI Start->BroadPDI Broad PDI CheckInhibitor Check for Inhibitor CheckCatalyst Verify Catalyst/Initiator Activity CheckInhibitor->CheckCatalyst CheckPurity Assess Monomer/Solvent Purity CheckCatalyst->CheckPurity CheckWater Check for Water Contamination CheckTemp Evaluate Reaction Temperature CheckWater->CheckTemp CheckConc Assess Monomer Concentration CheckTemp->CheckConc CheckInitiation Evaluate Initiation Rate CheckTransfer Investigate Chain Transfer CheckInitiation->CheckTransfer CheckTempControl Verify Temperature Stability CheckTransfer->CheckTempControl LowYield->CheckInhibitor GelFormation->CheckWater BroadPDI->CheckInitiation

Caption: Troubleshooting logic for common polymerization issues.

References

troubleshooting incomplete surface coverage with Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylvinyldimethoxysilane for surface modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete surface coverage with this compound?

A1: The most common reason for incomplete or patchy surface coverage is inadequate substrate cleanliness. Organic residues, dust particles, or other contaminants on the surface can inhibit the self-assembly of the silane monolayer. Additionally, the presence of excess water in the reaction environment can lead to premature hydrolysis and polymerization of the silane in solution, preventing it from binding to the substrate surface.

Q2: How does humidity affect the silanization process?

A2: Humidity plays a critical role in the quality of the this compound layer. A small amount of water is necessary for the hydrolysis of the methoxy groups, which is the first step in the reaction with the surface hydroxyl groups. However, excessive humidity can cause the silane to polymerize in the bulk solution before it has a chance to form a monolayer on the substrate, resulting in clumps and a non-uniform coating.[1][2] It is crucial to work in a controlled, low-humidity environment, such as a glove box or under a dry nitrogen atmosphere.

Q3: My coated surface appears cloudy or hazy. What could be the cause?

A3: A cloudy or milky appearance is often a sign of uncontrolled polymerization of the this compound, either on the surface or in the deposition solution.[1] This can be caused by excessive silane concentration, the presence of too much water, or a reaction time that is too long. To resolve this, try reducing the silane concentration, ensuring an anhydrous solvent, and optimizing the deposition time.

Q4: Can I reuse the this compound solution for multiple depositions?

A4: It is generally not recommended to reuse the silanization solution. This compound will react with trace amounts of water in the solvent and the atmosphere over time, leading to hydrolysis and polymerization. Using a fresh solution for each experiment is the best practice to ensure consistent and high-quality monolayer formation.

Troubleshooting Guide

Problem: Patchy or Non-Uniform Surface Coverage
Potential Cause Recommended Solution
Inadequate Substrate Cleaning Implement a rigorous cleaning protocol. For glass or silicon substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective at removing organic residues and hydroxylating the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. Alternatively, UV/ozone treatment can be used.
Contaminated Solvent Use anhydrous grade solvents (e.g., toluene, ethanol) to minimize water content. Store solvents under an inert atmosphere (e.g., nitrogen or argon) and use freshly opened bottles when possible.
High Humidity Perform the deposition in a controlled environment with low humidity, such as a glove box or a desiccator. Purging the reaction vessel with a dry, inert gas before and during the experiment can also help.
Incorrect Silane Concentration An overly concentrated solution can lead to multilayer formation and aggregation. A typical starting concentration for solution deposition is 1-2% (v/v). Optimize the concentration for your specific substrate and application.
Insufficient Reaction Time The self-assembly process requires adequate time for the molecules to organize on the surface. Ensure the substrate is immersed for a sufficient duration, typically ranging from 30 minutes to several hours.
Incomplete Rinsing After deposition, rinse the substrate thoroughly with a fresh, anhydrous solvent to remove any physisorbed silane molecules that have not covalently bonded to the surface. Sonication in a fresh solvent can aid in removing aggregates.
Problem: Aggregates or Particles on the Surface
Potential Cause Recommended Solution
Premature Hydrolysis in Solution This is a primary cause of particle formation. Prepare the silane solution immediately before use. Avoid prolonged exposure of the silane or the solution to the atmosphere.
Silane Quality Use high-purity this compound. Impurities can act as nucleation sites for polymerization.
Excessive Reaction Temperature Higher temperatures can accelerate the rate of both the desired surface reaction and the undesired bulk polymerization. Most solution-phase silanizations are performed at room temperature.

Quantitative Data Summary

The optimal parameters for this compound deposition can vary depending on the substrate, solvent, and desired layer characteristics. The following table provides a general range of parameters for solution-phase deposition.

ParameterTypical RangeNotes
Silane Concentration 0.5 - 5% (v/v)Higher concentrations may lead to multilayer formation.
Solvent Anhydrous Toluene, Ethanol, or IsopropanolThe choice of solvent can influence the reaction rate and monolayer structure.
Deposition Time 30 minutes - 24 hoursLonger times can sometimes improve monolayer ordering, but also increase the risk of contamination and polymerization.
Deposition Temperature Room Temperature (20-25°C)Elevated temperatures are generally not necessary and can be detrimental.
Curing/Annealing (Post-Deposition) 100-120°C for 10-60 minutesA post-deposition baking step can help to cross-link the silane molecules and remove residual solvent, improving the stability of the monolayer.

Experimental Protocol: Solution-Phase Deposition of this compound on a Glass Substrate

This protocol provides a general guideline for the surface modification of a glass substrate.

1. Substrate Cleaning (Piranha Etch - EXTREME CAUTION REQUIRED ): a. Prepare a piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass beaker. The solution is highly exothermic and will become very hot. b. Immerse the glass substrates in the piranha solution for 15-30 minutes. c. Remove the substrates using Teflon tweezers and rinse them extensively with deionized water. d. Dry the substrates under a stream of dry nitrogen and use them immediately.

2. Silanization Solution Preparation: a. In a clean, dry glass container inside a low-humidity environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 0.1 mL of this compound to 9.9 mL of anhydrous toluene. b. Stir the solution gently for a few minutes to ensure it is well-mixed.

3. Deposition: a. Immerse the cleaned and dried glass substrates into the freshly prepared silanization solution. b. Seal the container to prevent atmospheric moisture from entering. c. Allow the deposition to proceed at room temperature for 2 hours.

4. Rinsing: a. Remove the substrates from the silanization solution. b. Rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane. c. Perform a final rinse with ethanol or isopropanol.

5. Curing: a. Dry the rinsed substrates under a stream of dry nitrogen. b. Place the substrates in an oven at 110°C for 30 minutes to cure the silane layer.

6. Storage: a. After cooling, store the coated substrates in a clean, dry, and sealed container to prevent contamination.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Incomplete Surface Coverage start Problem: Incomplete Surface Coverage check_cleaning Was the substrate rigorously cleaned? start->check_cleaning piranha Use Piranha solution or UV/Ozone treatment. check_cleaning->piranha No check_humidity Was the deposition performed in a low-humidity environment? check_cleaning->check_humidity Yes piranha->check_humidity glove_box Use a glove box or inert gas purge. check_humidity->glove_box No check_concentration Is the silane concentration appropriate? check_humidity->check_concentration Yes glove_box->check_concentration optimize_conc Optimize concentration (start with 1-2% v/v). check_concentration->optimize_conc No check_time Was the reaction time sufficient? check_concentration->check_time Yes optimize_conc->check_time optimize_time Adjust deposition time (e.g., 2-24 hours). check_time->optimize_time No check_rinsing Was the post-deposition rinsing adequate? check_time->check_rinsing Yes optimize_time->check_rinsing thorough_rinse Rinse thoroughly with anhydrous solvent. check_rinsing->thorough_rinse No success Uniform Surface Coverage Achieved check_rinsing->success Yes thorough_rinse->success

References

preventing premature gelation of Phenylvinyldimethoxysilane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature gelation of Phenylvinyldimethoxysilane solutions.

Troubleshooting Guides

Issue: Solution Becomes Viscous or Gels Shortly After Preparation

Possible Causes:

  • Water Contamination: The primary cause of premature gelation is the presence of water, which initiates the hydrolysis and condensation reactions.

  • Inappropriate Solvent: Protic solvents (e.g., alcohols, water) can participate in and accelerate the hydrolysis reaction.

  • High Temperature: Elevated temperatures increase the rate of both hydrolysis and condensation.[1][2][3]

  • Presence of Catalysts: Acidic or basic impurities can act as catalysts, significantly speeding up the gelation process.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of anhydrous solvents. Use freshly opened bottles of high-purity solvent or solvents dried using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Temperature Control: Prepare and store the solution at low temperatures (e.g., in an ice bath or refrigerator) to slow down the reaction kinetics.

  • pH Neutrality: Ensure all glassware is clean and free of any acidic or basic residues. If necessary, rinse glassware with a non-protic solvent and dry thoroughly before use.

Issue: Solution Gels During Storage

Possible Causes:

  • Improper Storage Conditions: Exposure to humidity and elevated temperatures over time will lead to gradual hydrolysis and condensation.

  • Container Permeability: Some plastic containers are permeable to moisture.

  • Headspace in the Container: A large headspace in the storage container can trap moisture, which can then react with the silane.

Troubleshooting Steps:

  • Appropriate Containers: Store solutions in tightly sealed, amber glass bottles with airtight caps to protect from moisture and light.

  • Inert Gas Blanket: Before sealing the container for storage, flush the headspace with an inert gas like nitrogen or argon.

  • Controlled Environment: Store the solution in a cool, dry place, such as a refrigerator or a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism causing the gelation of this compound solutions?

A1: The gelation of this compound is a two-step process involving hydrolysis and condensation.

  • Hydrolysis: The methoxy groups (-OCH3) on the silicon atom react with water to form silanol groups (-OH) and methanol.

  • Condensation: The newly formed silanol groups then react with each other (or with remaining methoxy groups) to form siloxane bonds (Si-O-Si), releasing water or methanol. This process continues, building a three-dimensional network that results in the formation of a gel.

Q2: How does pH affect the gelation time?

A2: The rate of both hydrolysis and condensation is highly dependent on pH. Gelation is slowest at a neutral pH (around 7). Both acidic and basic conditions catalyze the reactions, with base-catalyzed hydrolysis generally being significantly faster than acid-catalyzed hydrolysis.[2]

Q3: What is the effect of temperature on the stability of the solution?

A3: The rate of hydrolysis and condensation reactions increases with temperature, following the Arrhenius law.[1][3] Therefore, storing solutions at lower temperatures will significantly prolong their shelf life and prevent premature gelation.

Q4: Can the concentration of this compound in the solution affect its stability?

A4: Yes, higher concentrations of the silane can lead to faster gelation times, as the reactive molecules are in closer proximity, increasing the probability of condensation reactions.

Q5: Are there any chemical inhibitors that can be added to prevent premature gelation?

A5: While specific inhibitors for this compound solutions are not extensively documented in readily available literature, the use of certain strategies can help. Maintaining anhydrous conditions and controlling the pH are the most effective methods. For vinyl-containing materials in general, radical scavengers are sometimes used to prevent polymerization of the vinyl group, but this is a different mechanism from the hydrolysis-condensation gelation.

Data Presentation

Table 1: Illustrative Effect of pH on Gel Time at Room Temperature

pHEstimated Gel Time
3Hours to Days
5Days to Weeks
7Weeks to Months
9Minutes to Hours
11Seconds to Minutes

Table 2: Illustrative Effect of Temperature on Gel Time at Neutral pH

Temperature (°C)Estimated Gel Time
4Months
25Weeks
50Days
100Hours

Experimental Protocols

Protocol for Controlled Hydrolysis and Silanization

This protocol provides a general framework for the controlled hydrolysis of this compound for applications such as surface modification.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene, THF)

  • Deionized water

  • Acid or base catalyst (e.g., dilute HCl or NH4OH)

  • Reaction vessel with a stirrer and inert gas inlet

  • Temperature control system (e.g., ice bath, heating mantle)

Procedure:

  • Solvent Addition: Add the desired volume of anhydrous solvent to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes.

  • Silane Addition: Under the inert atmosphere, add the this compound to the solvent and stir until fully dissolved.

  • Temperature Control: Adjust the temperature of the solution to the desired reaction temperature.

  • Controlled Water Addition: In a separate flask, prepare a solution of deionized water in the same anhydrous solvent. The amount of water should be carefully calculated based on the desired degree of hydrolysis.

  • Catalyst Addition (Optional): If a catalyst is used, add the dilute acid or base to the water-solvent mixture.

  • Reaction Initiation: Slowly add the water-solvent mixture (with or without catalyst) to the stirred this compound solution.

  • Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them using techniques like FTIR (to observe the appearance of Si-OH and Si-O-Si bands) or NMR spectroscopy.

  • Application: Once the desired level of hydrolysis is achieved, the solution can be used for its intended application (e.g., coating a substrate).

Visualizations

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound (Si-OR) Silanol Silanol (Si-OH) Silane->Silanol + H₂O Water Water (H₂O) Alcohol Methanol (ROH) Silanol->Alcohol - ROH Silanol1 Silanol (Si-OH) Siloxane Siloxane Bond (Si-O-Si) Silanol1->Siloxane Silanol2 Silanol (Si-OH) Silanol2->Siloxane Water2 Water (H₂O) Siloxane->Water2 - H₂O

Caption: The two-step process of hydrolysis and condensation leading to gelation.

Gelation_Factors cluster_causes Contributing Factors cluster_prevention Preventative Measures PrematureGelation Premature Gelation Water Presence of Water (Humidity) Water->PrematureGelation Temperature High Temperature Temperature->PrematureGelation Catalysts Acidic/Basic Catalysts (Impurities) Catalysts->PrematureGelation Concentration High Silane Concentration Concentration->PrematureGelation Anhydrous Use Anhydrous Solvents Anhydrous->PrematureGelation Prevents Inert Inert Atmosphere (N₂, Ar) Inert->PrematureGelation Prevents LowTemp Low Temperature Storage LowTemp->PrematureGelation Prevents Neutral Maintain Neutral pH Neutral->PrematureGelation Prevents

Caption: Factors influencing premature gelation and corresponding preventative measures.

References

Technical Support Center: Synthesis of Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Phenylvinyldimethoxysilane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: Hydrosilylation of Phenylacetylene and Grignard Reaction.

Route 1: Hydrosilylation of Phenylacetylene

Issue 1: Low or No Conversion of Starting Materials

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst 1. Use a fresh batch of platinum catalyst (e.g., Karstedt's catalyst). 2. Ensure the catalyst has been stored properly under inert atmosphere and refrigerated if necessary. 3. Consider a brief period of heating to activate the catalyst if recommended for the specific type.Initiation of the reaction, observable by a slight exotherm or changes in the reaction mixture's appearance.
Presence of Inhibitors 1. Purify starting materials (phenylacetylene and dimethoxymethylsilane) to remove potential inhibitors such as sulfur compounds or amines. 2. Ensure all glassware is scrupulously clean and free of residues from previous reactions.A smooth and complete reaction, leading to a higher yield of the desired product.
Insufficient Reaction Temperature 1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Monitor the reaction progress by GC or TLC at each temperature increment.Increased reaction rate and conversion of starting materials.
Low Catalyst Concentration 1. Incrementally increase the catalyst loading. Start with the recommended catalytic amount and increase if the reaction is sluggish.An optimal reaction rate is achieved without promoting side reactions.

Issue 2: Poor Regioselectivity (Formation of β-isomer instead of desired α-isomer)

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Choice 1. While platinum catalysts like Karstedt's often favor the β-isomer, other catalysts like certain rhodium or ruthenium complexes can favor the α-isomer. 2. Consult literature for catalysts known to promote α-selectivity in the hydrosilylation of phenylacetylene.An increased ratio of the desired α-phenylvinyldimethoxysilane to the undesired β-isomer.
Solvent Effects 1. The choice of solvent can influence regioselectivity.[1] 2. Screen different solvents, starting with non-polar solvents like toluene or hexane, and comparing with more polar aprotic solvents like THF.[1]Improved α/β isomer ratio.
Steric Hindrance of the Silane 1. While dimethoxymethylsilane is the desired reactant, consider that the steric bulk of the silane can influence regioselectivity. This is a fundamental aspect of the chosen reactants.Understanding the inherent selectivity of the reaction.

Issue 3: Formation of Side Products (e.g., Dehydrogenative Silylation, Oligomerization)

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature 1. Lower the reaction temperature. High temperatures can promote side reactions. 2. Use the minimum temperature required for a reasonable reaction rate.Reduced formation of unwanted byproducts and a cleaner reaction profile.
Incorrect Stoichiometry 1. Ensure a 1:1 molar ratio of phenylacetylene to dimethoxymethylsilane. An excess of either reactant can lead to side reactions.Minimized formation of oligomers and other side products.
Route 2: Grignard Reaction

Issue 1: Grignard Reagent (Vinylmagnesium Bromide) Fails to Form

Potential Cause Troubleshooting Step Expected Outcome
Wet Glassware or Solvents 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). 2. Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).Successful initiation and formation of the Grignard reagent, often indicated by a color change and/or gentle reflux.
Inactive Magnesium Turnings 1. Use fresh, shiny magnesium turnings. 2. If the magnesium appears dull, activate it by gently crushing it in a mortar and pestle (under an inert atmosphere) to expose a fresh surface. 3. A small crystal of iodine can be added to initiate the reaction.The reaction should start readily after the addition of a small amount of vinyl bromide.
Difficulty Initiating the Reaction 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the vinyl bromide. 2. Gently warm the flask to initiate the reaction. Once started, the reaction is typically exothermic.A self-sustaining reaction to form the Grignard reagent.

Issue 2: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Side Reactions of the Grignard Reagent 1. Keep the reaction temperature low during the addition of phenyldimethoxychlorosilane to the Grignard reagent to minimize side reactions like Wurtz-Fittig coupling. 2. Ensure a 1:1 stoichiometry. An excess of the Grignard reagent can lead to double addition if di- or trichlorosilanes are present as impurities.A higher yield of the desired monosubstituted product.
Hydrolysis of the Product 1. Use anhydrous workup conditions until the reaction is complete and quenched. 2. The methoxy groups on the silicon are sensitive to hydrolysis, especially under acidic conditions.Preservation of the methoxy groups on the final product.
Incomplete Reaction 1. Allow for a sufficient reaction time after the addition of the chlorosilane. 2. Monitor the reaction by TLC or GC to ensure the consumption of the starting materials.Maximized conversion to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The expected yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the hydrosilylation route, yields can range from moderate to high, but are highly dependent on the catalyst and regioselectivity. The Grignard route can also provide good yields, provided that anhydrous conditions are strictly maintained and the Grignard reagent is successfully prepared.

Q2: How can I purify the final this compound product?

A2: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is effective in separating the product from unreacted starting materials and higher-boiling side products. It is crucial to ensure the distillation apparatus is dry to prevent hydrolysis of the product.

Q3: What are the most common impurities I might see in my final product?

A3: Common impurities can include:

  • From Hydrosilylation: The undesired β-isomer, unreacted starting materials, and small amounts of oligomers.

  • From Grignard Reaction: Biphenyl (from Wurtz-Fittig coupling of phenyl groups if a phenyl Grignard is used as a precursor or impurity), unreacted starting materials, and siloxane byproducts from hydrolysis.

  • General: Siloxanes can form if the product is exposed to moisture.[2] These can often be identified by GC-MS analysis.

Q4: Can I use a different catalyst for the hydrosilylation reaction?

A4: Yes, while platinum-based catalysts like Karstedt's are common, other transition metal catalysts based on rhodium, ruthenium, or iridium can also be used.[3] The choice of catalyst can significantly impact the reaction's regioselectivity, with some catalysts favoring the formation of the desired α-isomer.

Q5: What is the importance of using an inert atmosphere for the Grignard reaction?

A5: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere of argon or nitrogen is essential to prevent the oxidation and hydrolysis of the Grignard reagent, which would otherwise lead to a lower yield of the desired product.

Experimental Protocols

Protocol 1: Synthesis via Hydrosilylation

This protocol is a general guideline and may require optimization.

Materials:

  • Phenylacetylene (freshly distilled)

  • Dimethoxymethylsilane

  • Karstedt's catalyst (or other suitable platinum catalyst)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add phenylacetylene (1.0 eq) and anhydrous toluene.

  • Add Karstedt's catalyst (typically 10-50 ppm of Pt relative to the silane).

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add dimethoxymethylsilane (1.0 eq) via the addition funnel.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis via Grignard Reaction

This protocol is a general guideline and requires strict anhydrous conditions.

Part A: Preparation of Vinylmagnesium Bromide (Adapted from Organic Syntheses Procedure)[4]

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and an addition funnel, place magnesium turnings (1.2 eq).

  • Add enough anhydrous THF to cover the magnesium.

  • Add a small amount of vinyl bromide to initiate the reaction (a crystal of iodine can be used as an initiator).

  • Once the reaction starts, add the remaining vinyl bromide (1.0 eq) dissolved in anhydrous THF via the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Phenyldimethoxychlorosilane

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add a solution of phenyldimethoxychlorosilane (1.0 eq) in anhydrous THF via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by GC or TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Hydrosilylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware add_reagents Add Phenylacetylene & Solvent start->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat add_silane Slowly add Dimethoxymethylsilane heat->add_silane monitor Monitor by GC/TLC add_silane->monitor cool Cool to RT monitor->cool distill Fractional Distillation cool->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound via hydrosilylation.

Grignard_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Grignard Synthesis moisture Moisture Present issue->moisture inactive_mg Inactive Magnesium issue->inactive_mg side_reactions Side Reactions issue->side_reactions dry Flame-dry glassware, use anhydrous solvents moisture->dry activate_mg Activate Mg (crush, use iodine) inactive_mg->activate_mg low_temp Low temperature addition of chlorosilane side_reactions->low_temp

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Characterization of Phenylvinyldimethoxysilane (PVDMS)-Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylvinyldimethoxysilane (PVDMS)-modified surfaces. The content addresses common challenges encountered during surface characterization using various analytical techniques.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the characterization of PVDMS-modified surfaces.

Contact Angle Goniometry
Problem Possible Causes Recommended Solutions
Inconsistent contact angle measurements across the surface. 1. Inhomogeneous PVDMS coating. 2. Surface contamination. 3. Incomplete hydrolysis or condensation of PVDMS.1. Optimize the coating procedure (e.g., deposition time, concentration, temperature). 2. Ensure thorough cleaning of the substrate prior to silanization. 3. Control humidity and curing conditions during and after deposition.
High contact angle hysteresis. 1. Surface roughness. 2. Chemical heterogeneity of the surface. 3. Swelling or rearrangement of the PVDMS layer upon contact with the liquid.1. Characterize surface topography using AFM to correlate roughness with hysteresis. 2. Use XPS to check for variations in surface chemical composition. 3. Perform dynamic contact angle measurements to observe changes over time.
Advancing and receding contact angles are difficult to reproduce. 1. Operator variability in droplet deposition and volume change. 2. Pinning of the contact line on surface defects.1. Use an automated goniometer for precise control of droplet volume. 2. Prepare smoother surfaces or analyze multiple locations to obtain statistically significant data.
X-ray Photoelectron Spectroscopy (XPS)
Problem Possible Causes Recommended Solutions
Low silicon (Si) and high carbon (C) signals. 1. Incomplete PVDMS film formation. 2. Predominantly hydrocarbon contamination on the surface. 3. X-ray beam damage causing desorption of silane molecules.1. Verify the silanization protocol. 2. Use a gentle cleaning procedure (e.g., rinsing with a suitable solvent) before XPS analysis. 3. Use a lower X-ray power or a cooled sample stage.
Unusual oxygen (O) to silicon (O/Si) ratio. 1. Incomplete hydrolysis of the methoxy groups. 2. Presence of a silicon oxide (SiOx) interlayer between the substrate and the PVDMS film. 3. Adsorbed water or oxygen-containing contaminants.1. High-resolution O 1s spectra can help differentiate between Si-O-Si, Si-O-C, and C-O bonds. 2. Angle-resolved XPS (ARXPS) can provide depth information about the layered structure. 3. Perform analysis in ultra-high vacuum (UHV) and consider gentle annealing to remove adsorbed water.
Ambiguous peak fitting for C 1s spectrum. 1. Overlapping contributions from the phenyl group, vinyl group, and adventitious carbon.1. Use reference spectra for polystyrene and polyvinyl compounds to guide peak fitting. 2. Constrain peak positions and widths based on known chemical shifts.
Atomic Force Microscopy (AFM)
Problem Possible Causes Recommended Solutions
Image artifacts such as streaks or doubled features. 1. Tip contamination or damage. 2. Inappropriate imaging parameters (e.g., scan speed, feedback gains). 3. Sample drift.1. Use a new, sharp tip. Perform a tip characterization scan on a known standard. 2. Optimize scan rate and feedback parameters for the specific surface. 3. Allow the sample to thermally equilibrate before imaging.
Poor contrast or inability to resolve surface features. 1. PVDMS layer is too thin or too soft. 2. Tip-sample interaction forces are too high, causing deformation.1. Use tapping mode or non-contact mode to minimize lateral forces. 2. Use a cantilever with a low spring constant for soft samples. 3. Employ phase imaging to enhance contrast based on material properties.
Measured surface roughness is unexpectedly high. 1. Aggregation of PVDMS molecules during deposition. 2. Particulate contamination.1. Optimize the concentration of the PVDMS solution and the deposition method. 2. Ensure a clean environment during sample preparation and transfer.
Ellipsometry
Problem Possible Causes Recommended Solutions
Poor fit between the experimental data and the optical model. 1. Incorrect optical model (e.g., number of layers, assumed refractive index). 2. Surface roughness or non-uniform film thickness. 3. Anisotropic nature of the PVDMS film.1. Start with a simple model (e.g., Cauchy layer on substrate) and add complexity (e.g., a surface roughness layer modeled with an effective medium approximation) as needed.[1][2][3][4] 2. Use AFM data to inform the roughness layer thickness in the ellipsometry model. 3. If anisotropy is suspected, perform measurements at multiple angles of incidence.
Inconsistent thickness measurements. 1. Variation in film thickness across the sample. 2. The film is too thick or too thin for the chosen wavelength range.1. Take measurements at multiple spots on the sample to map thickness uniformity. 2. Adjust the spectral range of the measurement. Thicker films are better resolved at longer wavelengths.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical water contact angle for a PVDMS-modified surface on a silicon wafer?

A1: While specific values can vary depending on the deposition conditions and surface roughness, a well-formed PVDMS monolayer on a smooth silicon wafer is expected to be hydrophobic. Typical static water contact angles are in the range of 80° to 95°. A significant deviation from this range may indicate incomplete coverage, contamination, or an unintended surface chemistry.

Q2: How can I confirm the presence of both the phenyl and vinyl groups using XPS?

A2: The high-resolution C 1s spectrum is key. You should expect to see a primary peak corresponding to C-C/C-H bonds from the aliphatic and aromatic carbons. A shake-up satellite peak, characteristic of the π-π* transition in the phenyl ring, should be visible at a binding energy approximately 6.5-7.0 eV higher than the main C 1s peak. The vinyl group can be more challenging to distinguish directly but contributes to the overall C-C/C-H signal.

Q3: What is a reasonable thickness for a PVDMS monolayer as measured by ellipsometry?

A3: The theoretical length of a PVDMS molecule is on the order of a few nanometers. Therefore, for a well-ordered monolayer, you should expect a thickness in the range of 1-3 nm.[6] Thicker measurements may suggest multilayer formation or aggregation.

Q4: Can I use AFM to visualize the molecular arrangement of the PVDMS film?

A4: Visualizing individual PVDMS molecules is extremely challenging with standard AFM. However, high-resolution AFM in tapping mode can reveal information about the packing and domain structure of the self-assembled layer, especially on atomically flat substrates like mica or silicon wafers.

Q5: My PVDMS film appears to degrade over time. How can I assess its stability?

A5: The stability of the PVDMS film can be monitored by periodically re-characterizing the surface using the techniques mentioned above. For example, a decrease in water contact angle over time can indicate degradation or contamination. XPS can be used to track changes in the elemental composition and chemical states, which might indicate oxidation or loss of the organic layer.

Experimental Protocols

Surface Modification with this compound (Vapor Deposition)
  • Substrate Cleaning:

    • Thoroughly clean the silicon wafer substrate. A common method is the RCA-1 cleaning procedure (a 5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide) at 75-80°C for 10-15 minutes.

    • Rinse extensively with deionized water and dry with a stream of high-purity nitrogen.

    • Activate the surface with an oxygen plasma treatment for 2-5 minutes to generate hydroxyl groups.

  • Silanization:

    • Place the cleaned and activated substrates in a vacuum desiccator along with a small vial containing a few drops of this compound.

    • Evacuate the desiccator to a pressure of approximately 100-200 mTorr.

    • Allow the vapor deposition to proceed for 2-12 hours at room temperature. The exact time will need to be optimized for your specific setup.

  • Post-Deposition Treatment:

    • Remove the substrates from the desiccator and bake them in an oven at 110-120°C for 30-60 minutes to promote covalent bonding and remove physisorbed molecules.

    • Rinse the coated substrates with a solvent such as toluene or ethanol to remove any remaining unbound silane, and then dry with nitrogen.

Characterization Protocols
  • Contact Angle Goniometry:

    • Place the PVDMS-modified substrate on the goniometer stage.

    • Use a high-purity deionized water droplet with a volume of 2-5 µL.

    • Gently dispense the droplet onto the surface.

    • Capture a high-resolution image of the droplet profile.

    • Use the instrument's software to measure the static contact angle at the three-phase contact line.

    • For dynamic measurements, slowly increase (advancing angle) and then decrease (receding angle) the droplet volume while recording the contact angle.

    • Perform measurements at a minimum of three different locations on the surface to ensure reproducibility.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the sample on the XPS sample holder using appropriate clips or tape, ensuring good electrical contact if necessary.

    • Introduce the sample into the ultra-high vacuum analysis chamber.

    • Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, and Si 2p.

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and their relative concentrations.

  • Atomic Force Microscopy (AFM):

    • Select an appropriate cantilever for tapping mode imaging in air (e.g., a silicon probe with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m).

    • Mount the PVDMS-modified substrate on the AFM scanner.

    • Perform a laser and photodetector alignment.

    • Tune the cantilever to its resonant frequency.

    • Engage the tip onto the surface with a low setpoint to minimize tip-sample interaction forces.

    • Optimize the scan parameters (scan size, scan rate, and feedback gains) to obtain a clear and stable image.

    • Capture both height and phase images. The phase image can provide contrast based on differences in material properties.

    • Analyze the images to determine surface morphology and measure surface roughness parameters (e.g., Ra, Rq).

  • Ellipsometry:

    • Mount the PVDMS-modified substrate on the ellipsometer stage and align it.

    • Perform a measurement over a broad spectral range (e.g., 300-1000 nm) at a fixed angle of incidence (typically 70° for silicon substrates).

    • Develop an optical model to represent the sample structure. A common starting model is: Silicon Substrate / Silicon Dioxide (native oxide layer) / PVDMS Layer / Air.

    • Use a Cauchy or Sellmeier dispersion model for the PVDMS layer, as it is expected to be transparent in the visible range.

    • Fit the model-generated Ψ (Psi) and Δ (Delta) values to the experimental data by varying the thickness of the PVDMS layer and the native oxide layer.

    • Evaluate the quality of the fit by minimizing the Mean Squared Error (MSE).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_mod Surface Modification cluster_char Characterization Substrate Substrate (e.g., Silicon Wafer) Cleaning Substrate Cleaning (RCA-1) Substrate->Cleaning Activation Surface Activation (O2 Plasma) Cleaning->Activation PVDMS PVDMS Vapor Deposition Activation->PVDMS Baking Post-Deposition Baking PVDMS->Baking Rinsing Solvent Rinsing Baking->Rinsing Goniometry Contact Angle Goniometry Rinsing->Goniometry XPS X-ray Photoelectron Spectroscopy Rinsing->XPS AFM Atomic Force Microscopy Rinsing->AFM Ellipsometry Spectroscopic Ellipsometry Rinsing->Ellipsometry

Caption: Experimental workflow for PVDMS surface modification and characterization.

Troubleshooting_Logic cluster_prep_issues Preparation Issues cluster_mod_issues Modification Issues cluster_char_issues Characterization Issues start Characterization Issue (e.g., Inconsistent Data) check_prep Review Sample Preparation Protocol start->check_prep check_mod Review Modification Protocol start->check_mod check_char Review Characterization Protocol & Parameters start->check_char contamination Contamination? check_prep->contamination incomplete_activation Incomplete Hydroxylation? check_prep->incomplete_activation incomplete_coverage Incomplete Coverage? check_mod->incomplete_coverage aggregation Aggregation? check_mod->aggregation instrument_cal Instrument Calibration? check_char->instrument_cal wrong_params Incorrect Parameters? check_char->wrong_params data_analysis Data Analysis Error? check_char->data_analysis resolve Issue Resolved contamination->resolve incomplete_activation->resolve incomplete_coverage->resolve aggregation->resolve instrument_cal->resolve wrong_params->resolve data_analysis->resolve

Caption: Logical troubleshooting flow for PVDMS characterization issues.

References

side reactions to avoid during Phenylvinyldimethoxysilane functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylvinyldimethoxysilane for surface and molecular functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substrate appears hazy or cloudy after functionalization. What is the likely cause and how can I fix it?

A: A hazy or cloudy appearance is typically due to uncontrolled polymerization and/or the formation of thick, irregular multilayers of the silane on the substrate surface. This is often caused by an excess of water in the reaction environment.

Troubleshooting Steps:

  • Control Water Content: The hydrolysis of the methoxy groups on this compound is a necessary first step for covalent bonding to the surface. However, too much water will lead to rapid self-condensation of the silane molecules in solution before they have a chance to bond to the substrate, resulting in the deposition of polysiloxane aggregates.

    • For solution-phase deposition, use anhydrous solvents (e.g., toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. The optimal water concentration is critical; a water/silane ratio of approximately 1.5 has been suggested as ideal for promoting monolayer formation without excessive self-condensation.

    • For vapor-phase deposition, ensure the substrate has a controlled, thin layer of adsorbed water for hydrolysis to occur at the surface, but that the reaction chamber is free of excess moisture.

  • Optimize Silane Concentration: High concentrations of the silane in solution can also promote self-condensation and multilayer formation. For monolayer coverage, a dilute solution, typically in the range of 0.1% to 2% (v/v) in an anhydrous solvent, is recommended.

  • Substrate Cleanliness: Ensure the substrate is scrupulously clean before functionalization. Organic residues can lead to uneven silane deposition and a hazy appearance.

Q2: I am observing poor or inconsistent surface coverage. What are the common reasons for this?

A: Incomplete or patchy surface coverage is often a result of inadequate substrate preparation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Thorough Substrate Cleaning and Activation: The substrate must be properly cleaned to remove any organic contaminants and then activated to generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization. A common and effective method for silica-based substrates is treatment with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care. Following cleaning, a thorough rinse with deionized water and drying under a stream of nitrogen is crucial.

  • Reaction Time and Temperature: Ensure a sufficient reaction time for the silane to self-assemble on the surface. For solution-phase deposition, this can range from 30 minutes to several hours. For vapor-phase deposition, reaction times can be shorter. The reaction temperature can also play a role; while many protocols are performed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate and surface coverage, but excessive heat can promote multilayer formation and other side reactions.

  • Solvent Choice: The choice of solvent can impact the quality of the deposited layer. Anhydrous toluene is a common and effective solvent for solution-phase deposition.

Q3: How can I avoid unwanted polymerization of the vinyl groups during functionalization?

A: The vinyl group of this compound can undergo free-radical polymerization, especially in the presence of heat, light, or certain contaminants.

Troubleshooting Steps:

  • Use a Polymerization Inhibitor: If unwanted vinyl polymerization is a concern, particularly during distillation or high-temperature processing, a polymerization inhibitor can be added. Examples include quinone diimides, nitroxyl stable free radicals (like TEMPO), or hydroquinone.[1] The inhibitor concentration should be optimized to prevent polymerization without interfering with the desired surface reaction.

  • Control Reaction Temperature: Avoid excessively high temperatures during the functionalization and curing steps, as heat can initiate vinyl polymerization. Refer to the quantitative data table below for recommended temperature ranges.

  • Light Protection: Protect the silane solution and the reaction setup from strong light sources, especially UV light, which can also initiate polymerization.

Q4: The functionalized layer seems to be unstable and washes off easily. Why is this happening?

A: A lack of stability in the functionalized layer points to poor covalent bond formation between the silane and the substrate.

Troubleshooting Steps:

  • Inadequate Curing: After the initial deposition, a curing step is essential to drive the condensation reaction and form stable siloxane (Si-O-Si) bonds with the surface and between adjacent silane molecules. Curing is typically done by heating the substrate. Insufficient time or temperature during curing will result in a weakly bound layer.

  • Absence of Surface Hydroxyl Groups: As mentioned in Q2, if the substrate was not properly activated, there will be an insufficient number of -OH groups for the silane to covalently bond to.

  • Excessive Multilayer Formation: Very thick, physically adsorbed multilayers can be unstable and wash away, taking some of the covalently bound layer with them. Rinsing and sonicating the substrate in a fresh solvent (e.g., toluene, then ethanol) after deposition can help remove loosely bound molecules.

Quantitative Data Summary

ParameterRecommended RangePurposePotential Side Reaction to Avoid
Silane Concentration (Solution Phase) 0.1% - 2% (v/v) in anhydrous solventAchieve monolayer coverageMultilayer formation, aggregation
Water/Silane Molar Ratio ~1.5Controlled hydrolysis for surface reactionExcessive self-condensation in solution
Curing Temperature 100°C - 120°CPromote stable covalent bond formationUnwanted vinyl polymerization, thermal degradation
Curing Time 30 - 60 minutesEnsure complete condensation reactionIncomplete bonding
Polymerization Inhibitor (if needed) 0.01 - 10 mol % per mole of silanePrevent premature vinyl polymerization-

Experimental Protocols

Protocol 1: Solution-Phase Functionalization of a Silica Substrate
  • Substrate Preparation: a. Clean the silica substrate by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes. Dry under a stream of dry nitrogen. b. Activate the surface by immersing the substrate in a freshly prepared piranha solution (3:1 H₂SO₄:30% H₂O₂) for 30 minutes. (EXTREME CAUTION) c. Rinse the substrate thoroughly with copious amounts of deionized water. d. Dry the substrate in an oven at 110°C for at least 1 hour and allow it to cool to room temperature in a desiccator before use.

  • Silane Solution Preparation: a. Under an inert atmosphere (e.g., in a glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

  • Functionalization: a. Immerse the cleaned and activated substrate in the silane solution. b. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Rinsing and Curing: a. Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. b. Perform a final rinse with ethanol and dry under a stream of dry nitrogen. c. Cure the functionalized substrate in an oven at 110°C for 30-60 minutes.

Protocol 2: Vapor-Phase Functionalization of a Silica Substrate
  • Substrate Preparation: a. Follow the same cleaning and activation procedure as in Protocol 1 (steps 1a-1d).

  • Vapor Deposition Setup: a. Place the cleaned and activated substrate in a vacuum deposition chamber. b. Place a small vial containing this compound into the chamber, ensuring it will not spill.

  • Functionalization: a. Evacuate the chamber to a base pressure of <10⁻³ Torr. b. Heat the vial of this compound to 50-70°C to increase its vapor pressure. c. Allow the vapor to deposit onto the substrate for 1-2 hours.

  • Curing: a. Vent the chamber with dry nitrogen and remove the substrate. b. Cure the functionalized substrate in an oven at 110°C for 30-60 minutes.

Visualizations

G cluster_0 Primary Reaction Pathway cluster_1 Side Reactions to Avoid PVDMS This compound (in solution/vapor) Hydrolyzed_PVDMS Hydrolyzed PVDMS (Silanetriol) PVDMS->Hydrolyzed_PVDMS Hydrolysis (+H2O) Functionalized_Surface Covalently Bonded Monolayer Hydrolyzed_PVDMS->Functionalized_Surface Condensation (-H2O) Surface_OH Substrate Surface with -OH groups Surface_OH->Functionalized_Surface PVDMS_excess Excess PVDMS (in solution) Self_Condensation Self-Condensation (Polysiloxane Aggregates) PVDMS_excess->Self_Condensation Excess H2O Vinyl_Polymerization Vinyl Polymerization PVDMS_excess->Vinyl_Polymerization Heat/Light/ Initiator Multilayer Unstable Multilayer Self_Condensation->Multilayer

Caption: Primary vs. Side Reaction Pathways in this compound Functionalization.

G start Start: Functionalization Issue Observed issue_hazy Hazy/Cloudy Film? start->issue_hazy issue_poor_coverage Poor/Patchy Coverage? issue_hazy->issue_poor_coverage No cause_hazy Probable Cause: - Excess Water - High Silane Conc. issue_hazy->cause_hazy Yes issue_unstable Unstable Layer? issue_poor_coverage->issue_unstable No cause_poor_coverage Probable Cause: - Poor Substrate Activation - Insufficient Reaction Time issue_poor_coverage->cause_poor_coverage Yes cause_unstable Probable Cause: - Inadequate Curing - Poor Covalent Bonding issue_unstable->cause_unstable Yes end End: Problem Resolved issue_unstable->end No solution_hazy Solution: - Use Anhydrous Solvent - Control Atmosphere - Lower Silane Conc. cause_hazy->solution_hazy solution_hazy->end solution_poor_coverage Solution: - Piranha Clean/Activate - Increase Reaction Time cause_poor_coverage->solution_poor_coverage solution_poor_coverage->end solution_unstable Solution: - Increase Curing Time/Temp - Ensure Proper Activation cause_unstable->solution_unstable solution_unstable->end

Caption: Troubleshooting Workflow for this compound Functionalization Issues.

References

Phenylvinyldimethoxysilane (PVDMS) Coatings: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for controlling the thickness of Phenylvinyldimethoxysilane (PVDMS) coatings.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary methods for applying this compound (PVDMS) coatings?

The most common techniques for applying thin films like PVDMS from a solution are spin coating and dip coating. Vapor deposition methods, such as Physical Vapor Deposition (PVD) or Chemical Vapor Deposition (CVD), can also be used, which involve transitioning the material from a condensed phase to a vapor phase and then back to a thin film on a substrate.[1] Each method offers distinct control over the final film thickness and uniformity.

Q2: What are the key factors that influence the thickness of PVDMS coatings?

The final thickness of a PVDMS coating is influenced by three main categories of factors:

  • Solution Properties: Viscosity, solution concentration, solvent drying rate, and surface tension.[2]

  • Process Parameters: The specific parameters of the chosen coating method, such as spin speed and acceleration for spin coating, or withdrawal speed for dip coating.[2][3][4]

  • Environmental Conditions: Ambient temperature and humidity can significantly affect solvent evaporation rates and solution viscosity, thereby altering the final film thickness.[2][5]

Spin Coating

Q3: How does spin speed (RPM) affect the thickness of a PVDMS coating?

Spin speed is a critical parameter in controlling film thickness. Higher rotational speeds (RPM) generate greater centrifugal force, which causes more of the solution to be thrown off the substrate, resulting in a thinner film.[3] Conversely, lower RPM values lead to thicker coatings.[3] The film thickness is generally proportional to the inverse of the square root of the spin speed.[6]

Q4: What is the role of solution concentration in spin coating PVDMS?

The concentration of the PVDMS solution is directly related to the final film thickness. A higher concentration of the silane in the solvent will typically result in a thicker film at a given spin speed, while a more dilute solution will produce a thinner film.[7] Adjusting the concentration is a common strategy when the desired thickness cannot be achieved by modifying the spin speed alone.[6]

Q5: My spin-coated PVDMS film is too thick. How can I make it thinner?

To achieve a thinner coating, you can:

  • Increase the Spin Speed: Higher RPMs are very effective at reducing film thickness.[3][8]

  • Increase the Spin Time: A longer spin time at the final speed can promote further thinning and solvent evaporation.[2]

  • Reduce Solution Concentration: Diluting the PVDMS solution with an appropriate solvent will decrease its viscosity and lead to a thinner final film.[6]

  • Use a Higher Acceleration: A rapid acceleration to the final spin speed can help distribute the material more uniformly and may result in a thinner coating.[3]

Q6: My spin-coated film is non-uniform, showing streaks or comet-like defects. What are the likely causes and solutions?

Non-uniformity in spin-coated films can arise from several factors:

  • Cause: Incomplete or poor wetting of the solution on the substrate. This can be due to surface contamination or incompatibility between the solution and the substrate.

    • Solution: Ensure the substrate is meticulously cleaned and properly prepared before depositing the solution. Dynamic dispensing, where the solution is applied while the substrate is rotating at a low speed (e.g., 500 rpm), can improve spreading and wetting.[2]

  • Cause: Particulate contamination in the solution or on the substrate surface.

    • Solution: Filter the PVDMS solution before use. Work in a clean environment (e.g., a cleanroom or a fume hood with filtered air) to prevent dust from settling on the substrate.

  • Cause: Excessively low spin speed.

    • Solution: A spin speed that is too low may not spread the coating adequately, resulting in patchy or uneven films.[3] Increasing the RPM can improve homogeneity.[9]

Dip Coating

Q7: How does withdrawal speed influence the thickness of a dip-coated PVDMS film?

In dip coating, the withdrawal speed of the substrate from the PVDMS solution is a primary determinant of film thickness. Generally, a faster withdrawal speed results in a thicker coating because more liquid adheres to the substrate.[5] Conversely, slower speeds produce thinner films as gravity has more time to drain excess liquid.[10] The relationship is complex and involves two main regimes: the capillary region at low speeds and the draining region at high speeds.[4][11]

Q8: My dip-coated PVDMS film shows variations in thickness. What could be the cause?

Thickness variations in dip-coated films are often due to:

  • Inconsistent Withdrawal Speed: If the withdrawal speed is not constant, it will lead to variations in thickness along the direction of withdrawal.[4] Using a high-quality, automated dip coater is essential for precise speed control.

  • Vibrations: External vibrations can disturb the liquid meniscus during withdrawal, leading to a non-uniform coating. Ensure the dip coating setup is on a stable, vibration-dampened surface.

  • Environmental Fluctuations: Changes in airflow, temperature, or humidity during the coating and drying process can affect the evaporation rate unevenly, causing thickness variations.[5] Performing the process in a controlled environment, such as a glove box, is recommended.[4]

Q9: How does the viscosity of the PVDMS solution affect dip coating?

The viscosity of the coating solution plays a major role in determining film thickness.[10] A higher viscosity solution offers more resistance to flow, meaning more material will be retained on the substrate during withdrawal, leading to a thicker coating at the same speed.[5] Conversely, a lower viscosity solution will drain more easily, resulting in a thinner film.

Vapor Deposition

Q10: How can I control the thickness of a PVDMS film using vapor deposition techniques?

For vapor deposition methods like PVD or CVD, thickness control is achieved by manipulating the process parameters:

  • Deposition Time: Longer deposition or cycle times will result in a thicker film.[1][12] This is often the most direct way to control thickness.

  • Deposition Rate: The rate at which the material is vaporized and deposited onto the substrate affects the final thickness. This can be controlled by factors like the power applied to the source material in PVD or the precursor gas flow rate in CVD.[1]

  • Pressure: The pressure within the vacuum chamber can influence the deposition process and, consequently, the film thickness and uniformity.

  • Temperature: Substrate temperature can affect the adhesion and growth characteristics of the film, which can have an impact on its final thickness and density.[1]

Troubleshooting Guide: Summary of Parameters

The following table summarizes the key experimental parameters and their general effect on the thickness of PVDMS coatings for the most common deposition methods.

ParameterCoating MethodGeneral Effect on Thickness
Spin Speed (RPM) Spin CoatingIncreasing the speed decreases thickness.[3]
Solution Concentration Spin Coating / Dip CoatingIncreasing the concentration increases thickness.[7][13]
Solution Viscosity Spin Coating / Dip CoatingIncreasing the viscosity increases thickness.[8][10]
Withdrawal Speed Dip CoatingIncreasing the speed increases thickness.[5]
Deposition Time Vapor DepositionIncreasing the time increases thickness.[12]
Temperature Spin Coating / Dip CoatingIncreasing temperature can decrease viscosity and increase evaporation, often leading to a thinner film.[5]
Humidity Spin Coating / Dip CoatingCan affect solvent evaporation rate and solution properties; high humidity may lead to thicker or non-uniform films.[2][14]

Experimental Protocols

Protocol 1: Spin Coating PVDMS
  • Substrate Preparation:

    • Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

    • Dry the substrate completely using a nitrogen gun.

    • Optional: Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface for better adhesion and wetting.

  • Solution Preparation:

    • Prepare the PVDMS solution by dissolving it in a suitable solvent (e.g., toluene, ethanol) to the desired concentration.

    • Ensure the solution is well-mixed and homogenous. For consistency, allow it to equilibrate to the ambient temperature of the coating environment.

  • Deposition and Spinning:

    • Place the substrate on the chuck of the spin coater and apply a vacuum to secure it.

    • Static Dispense: Deposit a small puddle of the PVDMS solution onto the center of the stationary substrate.[2]

    • Spinning: Immediately start the spin coater. A typical program consists of two stages:

      • Spread Cycle: A low speed (e.g., 500 RPM for 5-10 seconds) to evenly distribute the solution across the substrate.

      • Thinning Cycle: A high speed (e.g., 1500-6000 RPM for 30-60 seconds) to achieve the desired thickness.[2]

  • Curing/Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Cure the film by baking it on a hotplate or in an oven at a specified temperature and time to promote cross-linking and remove any residual solvent.

Protocol 2: Dip Coating PVDMS
  • Substrate and Solution Preparation:

    • Follow the same preparation steps as outlined in the Spin Coating protocol. Ensure the volume of the solution is sufficient to fully immerse the desired coating area of the substrate.

  • Immersion and Dwell Time:

    • Mount the substrate securely to the dip coater's arm.

    • Slowly immerse the substrate into the PVDMS solution at a controlled speed.

    • Allow the substrate to remain in the solution (dwell time) for a set period (e.g., 60 seconds) to ensure complete wetting.

  • Withdrawal:

    • Withdraw the substrate from the solution at a constant, precisely controlled speed. This step is critical for determining the final film thickness.[4] Speeds can range from slow (capillary regime) to fast (draining regime).[11]

  • Drying and Curing:

    • Allow the solvent to evaporate from the film. This can be done at ambient conditions or in a controlled environment (e.g., an oven) to accelerate the process.

    • Cure the film using a thermal treatment to complete the silanization reaction and solidify the coating.

Visual Logic and Workflows

G cluster_start cluster_problem cluster_troubleshoot cluster_solutions_thick Solutions for Thick Film cluster_solutions_thin Solutions for Thin Film cluster_solutions_uniformity Solutions for Non-Uniformity cluster_end start Start: Evaluate PVDMS Coating problem Is Film Thickness Optimal? start->problem too_thick Film Too Thick problem->too_thick No (Too Thick) too_thin Film Too Thin problem->too_thin No (Too Thin) non_uniform Non-Uniform Film problem->non_uniform No (Non-Uniform) end_node Re-evaluate Coating problem->end_node Yes thick_spin Spin Coating: • Increase Spin Speed (RPM) • Decrease Concentration too_thick->thick_spin thick_dip Dip Coating: • Decrease Withdrawal Speed • Decrease Concentration/Viscosity too_thick->thick_dip thin_spin Spin Coating: • Decrease Spin Speed (RPM) • Increase Concentration too_thin->thin_spin thin_dip Dip Coating: • Increase Withdrawal Speed • Increase Concentration/Viscosity too_thin->thin_dip uniformity_sol • Check Substrate Cleanliness • Filter Solution • Control Environment (Humidity/Airflow) • Optimize Dispense Method non_uniform->uniformity_sol thick_spin->end_node thick_dip->end_node thin_spin->end_node thin_dip->end_node uniformity_sol->end_node

Caption: Troubleshooting workflow for PVDMS coating thickness and uniformity issues.

G cluster_params Controlling Parameters cluster_outcome solution Solution Properties (Concentration, Viscosity) thickness Final Coating Thickness solution->thickness Directly Influences process Process Parameters (Spin/Withdrawal Speed) process->thickness Directly Influences environment Environmental Conditions (Temperature, Humidity) environment->solution Affects environment->thickness Affects Evaporation

References

Technical Support Center: Purification of Phenylvinyldimethoxysilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Phenylvinyldimethoxysilane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and hydrolysis or polymerization products. Specific impurities may consist of residual solvents, partially reacted intermediates, and oligomeric species formed by premature polymerization of the vinyl group. The presence of moisture can lead to the formation of siloxanes through hydrolysis of the methoxy groups.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be effectively determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] GC-MS is useful for identifying and quantifying volatile impurities.[1][3] ¹H NMR spectroscopy can provide information on the structural integrity of the molecule and the presence of proton-containing impurities.[2] Quantitative ¹H NMR (qNMR) can be employed for accurate purity determination.[2][4]

Q3: My this compound appears cloudy or has formed a gel. What could be the cause?

A3: Cloudiness or gel formation is often a sign of hydrolysis and subsequent condensation of the methoxysilane groups. This compound is sensitive to moisture.[5] Exposure to atmospheric moisture or residual water in solvents can lead to the formation of silanol intermediates, which then condense to form siloxane oligomers or polymers, resulting in a cloudy appearance or gelation. To prevent this, it is crucial to handle the compound under anhydrous conditions.[5][6]

Q4: Can I use standard silica gel column chromatography to purify this compound?

A4: Yes, silica gel column chromatography can be used for the purification of this compound. However, it is important to use anhydrous solvents and properly dried silica gel to prevent on-column hydrolysis. The choice of eluent will depend on the polarity of the impurities you wish to remove. A non-polar solvent system, such as a hexane/ethyl acetate gradient, is often a good starting point.

Troubleshooting Guides

Fractional Vacuum Distillation

Fractional vacuum distillation is a primary method for purifying this compound, especially for removing less volatile or non-volatile impurities.[7][8]

Problem 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum level may be insufficient. A higher vacuum will lower the boiling point.

  • Troubleshooting:

    • Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed.

    • Verify the performance of the vacuum pump.

    • Use a calibrated vacuum gauge to accurately measure the pressure.

Problem 2: The compound is polymerizing in the distillation flask.

  • Possible Cause: The vinyl group of this compound can polymerize at elevated temperatures.[9][10]

  • Troubleshooting:

    • Add a polymerization inhibitor: Introduce a small amount of a suitable inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the crude material before distillation.[11][12] For vacuum distillation where oxygen is limited, inhibitors like 2,6-dinitro-p-cresol may be more effective.[11]

    • Lower the distillation temperature: This can be achieved by using a higher vacuum.

    • Minimize heating time: Heat the distillation flask rapidly to the desired temperature and do not prolong the distillation unnecessarily.

Problem 3: The distillate is cloudy.

  • Possible Cause: This indicates the presence of moisture in the system, leading to hydrolysis of the product.

  • Troubleshooting:

    • Ensure all glassware is thoroughly dried in an oven before assembly.[6]

    • Use anhydrous starting materials and solvents.

    • Perform the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

Column Chromatography

Column chromatography is useful for separating this compound from impurities with different polarities.

Problem 1: The product is hydrolyzing on the column.

  • Possible Cause: The silica gel or the eluent contains water.

  • Troubleshooting:

    • Dry the silica gel: Activate the silica gel by heating it in an oven at a high temperature (e.g., 120-150 °C) for several hours before use.

    • Use anhydrous eluents: Ensure that the solvents used for the mobile phase are of high purity and are anhydrous.

    • Work quickly: Minimize the time the compound spends on the column.

Problem 2: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system is not optimal.

  • Troubleshooting:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems and gradients to achieve the best separation before running the column.

    • Adjust the stationary phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel.

Quantitative Data Summary

ParameterValueReference
Boiling Point Not specified in search results
Inhibitor Concentration (general for vinyl monomers) 50 - 3000 ppm[11]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup:

    • Injector: Split/splitless inlet, operated in split mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium or hydrogen.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library database (e.g., NIST). Quantify the purity by calculating the peak area percentage.[1]

Protocol 2: Fractional Vacuum Distillation
  • Preparation:

    • Thoroughly dry all glassware in an oven and assemble the fractional distillation apparatus while still warm, under a slow stream of dry nitrogen or argon.[6]

    • Add the crude this compound and a suitable polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol) to the distillation flask.

  • Distillation:

    • Slowly apply vacuum to the system, ensuring a stable pressure is reached.

    • Begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions.

  • Post-Distillation:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum under a positive pressure of inert gas.

    • Store the purified product in a sealed container under an inert atmosphere to prevent moisture contamination.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound distillation Fractional Vacuum Distillation crude_product->distillation Primary Method chromatography Column Chromatography crude_product->chromatography Alternative/Secondary gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography->gcms chromatography->nmr pure_product Pure Product (>95%) gcms->pure_product nmr->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Distillation Problem cause1 Insufficient Vacuum start->cause1 cause2 Polymerization start->cause2 cause3 Moisture Contamination start->cause3 sol1 Check for leaks Verify pump performance Use calibrated gauge cause1->sol1 sol2 Add inhibitor Lower temperature (higher vacuum) Minimize heating time cause2->sol2 sol3 Dry glassware Use anhydrous reagents Use inert atmosphere cause3->sol3

Caption: Troubleshooting logic for fractional vacuum distillation of this compound.

References

Technical Support Center: Enhancing the Durability of Phenylvinyldimethoxysilane (PVDMS) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods for enhancing the durability of Phenylvinyldimethoxysilane (PVDMS) treatments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PVDMS) and what are its primary applications?

A1: this compound (PVDMS) is a bifunctional organosilane possessing a phenyl group, a vinyl group, and two hydrolyzable methoxy groups. This structure allows it to act as a versatile coupling agent, adhesion promoter, and crosslinking agent.[1][2] Its primary applications include:

  • Adhesion Promotion: Enhancing the bond between organic polymers and inorganic substrates like glass and metals.[3][4]

  • Composite Materials: Improving the affinity between glass fibers or inorganic fillers and vinyl-reactive resins.[1]

  • Coatings and Sealants: Increasing water resistance, adhesion, and scrub resistance in formulations like acrylic emulsions and styrene-butadiene latexes.[1]

  • Surface Modification: Creating hydrophobic surfaces on various materials.

Q2: How does PVDMS form a durable bond with a substrate?

A2: The formation of a durable bond involves a two-step process: hydrolysis and condensation. First, the methoxy groups (-OCH₃) on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups present on the surface of the substrate (e.g., glass, metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can condense with each other to form a crosslinked polysiloxane network at the interface, further enhancing the durability of the treatment.[5]

Q3: What factors influence the rate of hydrolysis and condensation of PVDMS?

A3: The kinetics of hydrolysis and condensation are critical for forming a stable and durable silane layer. Key influencing factors include:

  • pH: The hydrolysis of most silanes is catalyzed by both acids and bases, with the minimum rate occurring around a neutral pH of 7. For non-amino silanes like PVDMS, acidic conditions (pH 4-5) are often used to promote hydrolysis while minimizing self-condensation.

  • Water Content: The presence of water is essential for hydrolysis. The amount of water can affect the degree of polymerization of the silane.[5][6]

  • Solvent: The choice of solvent can influence the solubility of the silane and the rate of hydrolysis. Ethanol is commonly used in conjunction with water.

  • Temperature: Higher temperatures generally accelerate the rates of both hydrolysis and condensation.

  • Catalysts: Certain substances can catalyze the hydrolysis reaction.[6]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during the application and use of PVDMS treatments, along with their probable causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Poor Adhesion or Delamination 1. Inadequate Surface Preparation: Contaminants like oils, grease, or dust on the substrate surface prevent proper bonding.[7] 2. Incomplete Hydrolysis: Insufficient water or incorrect pH during silane solution preparation. 3. Premature Condensation: Silane solution stored for too long, leading to the formation of large, less reactive oligomers. 4. Incorrect Curing Conditions: Insufficient time or temperature for the final condensation and bond formation with the substrate.1. Thoroughly clean the substrate: Use appropriate solvents or plasma cleaning to remove all contaminants. Ensure the surface is completely dry before application. 2. Optimize hydrolysis conditions: Prepare the silane solution in a mixture of water and alcohol (e.g., ethanol) and adjust the pH to 4-5 with an acid like acetic acid. 3. Use freshly prepared silane solution: Apply the solution within a few hours of preparation for best results. 4. Follow recommended curing protocol: Typically, this involves drying at room temperature followed by baking at an elevated temperature (e.g., 110-120°C) to ensure complete covalent bonding.[5]
Inconsistent Coating / Hazy Appearance 1. High Silane Concentration: Using a solution with a high concentration of PVDMS can lead to the formation of thick, uneven, and weakly bonded multilayers. 2. Rapid Solvent Evaporation: The solvent evaporates too quickly, preventing the silane molecules from properly orienting on the surface. 3. Uncontrolled Condensation: Excessive self-condensation of silanol groups in the solution or on the surface before bonding to the substrate.1. Use a dilute silane solution: Concentrations in the range of 0.5-2% by weight are typically recommended.[2] 2. Control the application environment: Apply the coating in a controlled environment with moderate temperature and humidity. 3. Control hydrolysis and application time: Use fresh solutions and apply them promptly. Ensure the substrate is not exposed to high humidity before curing.
Reduced Hydrophobicity (Higher than expected contact angle) 1. Incomplete Coverage: The PVDMS molecules have not formed a dense, uniform layer on the substrate. 2. Incorrect Orientation: The phenyl and vinyl groups are not properly oriented away from the surface. 3. Surface Contamination after Treatment: The treated surface has been contaminated with hydrophilic substances.1. Optimize application parameters: Ensure the substrate is fully immersed or evenly coated with the silane solution. 2. Ensure proper curing: Adequate curing time and temperature are crucial for the self-assembly and orientation of the silane molecules. 3. Handle and store treated substrates properly: Keep treated surfaces in a clean, dry environment.
Poor Chemical Resistance 1. Incomplete Crosslinking: The siloxane network is not fully formed, leaving it susceptible to attack by chemicals.[8][9] 2. Hydrolytic Instability: The Si-O-Si bonds at the interface or within the siloxane layer are being hydrolyzed by the chemical environment (e.g., strong acids or bases).[9]1. Optimize curing process: Ensure complete condensation by following the recommended curing temperature and time. 2. Consider a multi-layer or blended silane approach: For extremely harsh chemical environments, a primer layer of a more resistant silane or a blend of silanes may be beneficial.
Degradation under UV or Thermal Stress 1. Photodegradation: The phenyl group in PVDMS can be susceptible to degradation upon prolonged exposure to UV radiation. 2. Thermal Degradation: The vinyl group can be a site for thermal or oxidative degradation at elevated temperatures.[10][11]1. Incorporate UV stabilizers: If the application involves significant UV exposure, consider adding UV absorbers or hindered amine light stabilizers (HALS) to the formulation. 2. Select appropriate materials for high-temperature applications: For applications requiring high thermal stability, consider silanes with higher thermal resistance or blend PVDMS with more thermally stable polymers.[12]

Experimental Protocols

Protocol 1: Application of this compound to Glass Substrates

  • Substrate Cleaning:

    • Clean glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

    • Dry the slides under a stream of nitrogen gas.

    • Activate the surface hydroxyl groups by treating with an oxygen plasma for 5 minutes or by immersing in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Silane Solution Preparation:

    • Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol and water.

    • Adjust the pH of the solution to approximately 4.5 using acetic acid.

    • Stir the solution for at least 60 minutes to allow for hydrolysis.

  • Deposition:

    • Immerse the cleaned and dried glass slides in the freshly prepared silane solution for 2 minutes.

    • Withdraw the slides slowly and rinse with ethanol to remove any excess, unreacted silane.

    • Dry the slides with a stream of nitrogen.

  • Curing:

    • Cure the coated slides in an oven at 120°C for 30 minutes to promote the formation of covalent bonds with the substrate and crosslinking of the silane layer.

Protocol 2: Evaluation of Coating Durability - Adhesion Test (ASTM D3359 - Cross-Hatch Adhesion Test)

  • Preparation:

    • Use a sharp blade or a dedicated cross-hatch cutter to make a series of parallel cuts through the PVDMS coating down to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a grid pattern on the surface. The spacing of the cuts depends on the coating thickness.

  • Tape Application:

    • Apply a strip of pressure-sensitive adhesive tape (as specified in the standard) over the grid.

    • Press the tape down firmly with a pencil eraser or a roller to ensure good contact.

  • Tape Removal:

    • After a short period (typically 90 ± 30 seconds), remove the tape by pulling it back on itself at a 180-degree angle.

  • Evaluation:

    • Examine the grid area for any removal of the coating.

    • Classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed).

Data Presentation

Table 1: Adhesion Strength of PVDMS on Different Substrates

SubstrateAdhesion Test MethodResultReference
GlassCross-Hatch (ASTM D3359)5B (No detachment)Fictional Data for Illustration
Stainless SteelCross-Hatch (ASTM D3359)4B (Small flakes detached)Fictional Data for Illustration
AluminumCross-Hatch (ASTM D3359)4B (Small flakes detached)Fictional Data for Illustration

Table 2: Water Contact Angle of PVDMS-Treated Surfaces

SubstrateBefore TreatmentAfter PVDMS TreatmentReference
Glass~30°95° ± 3°Fictional Data for Illustration
Stainless Steel~75°105° ± 4°Fictional Data for Illustration

Table 3: Durability of PVDMS Coatings under Accelerated Weathering (QUV Testing - ASTM G154)

SubstrateExposure Time (hours)Adhesion (ASTM D3359)Change in Contact AngleReference
Glass05B95°Fictional Data for Illustration
5005B92°Fictional Data for Illustration
10004B88°Fictional Data for Illustration

Visualizations

Hydrolysis_and_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation PVDMS This compound (Ph)(Vin)Si(OCH₃)₂ Silanol Silanol Intermediate (Ph)(Vin)Si(OH)₂ PVDMS->Silanol + 2H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - 2CH₃OH Substrate Substrate with -OH groups Silanol2 Silanol Intermediate (Ph)(Vin)Si(OH)₂ Bonded_Silane Covalently Bonded Silane (Ph)(Vin)Si(O-Substrate)₂ Silanol2->Bonded_Silane Condensation with Substrate Crosslinked_Network Crosslinked Polysiloxane Network Silanol2->Crosslinked_Network Self-Condensation Water_byproduct1 H₂O Bonded_Silane->Water_byproduct1 - 2H₂O Water_byproduct2 H₂O Crosslinked_Network->Water_byproduct2 - H₂O

Caption: Hydrolysis and condensation pathway of this compound for surface treatment.

Troubleshooting_Workflow Start Start: Coating Failure (e.g., Poor Adhesion) Check_Prep Was surface preparation adequate? Start->Check_Prep Check_Solution Was silane solution freshly prepared and at correct pH? Check_Prep->Check_Solution Yes Improve_Prep Action: Improve surface cleaning protocol. Check_Prep->Improve_Prep No Check_Curing Were curing time and temperature correct? Check_Solution->Check_Curing Yes Adjust_Solution Action: Prepare fresh solution with pH 4-5. Check_Solution->Adjust_Solution No Optimize_Curing Action: Optimize curing parameters. Check_Curing->Optimize_Curing No Re_evaluate Re-evaluate Coating Performance Check_Curing->Re_evaluate Yes Improve_Prep->Start Adjust_Solution->Start Optimize_Curing->Start

Caption: Logical workflow for troubleshooting poor adhesion of PVDMS treatments.

References

troubleshooting adhesion failure with Phenylvinyldimethoxysilane coupling agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylvinyldimethoxysilane coupling agents. Adhesion failures can be a significant impediment to experimental success, and this guide aims to provide clear, actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves adhesion?

A1: this compound is a bifunctional molecule that acts as a molecular bridge between an inorganic substrate and an organic polymer.[1] One end of the silane has methoxy groups that hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).[2] These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass or metal oxides) to form stable covalent bonds (M-O-Si).[2] The other end of the molecule features a vinyl group, which is compatible with and can co-react with organic polymer matrices, particularly those that cure via free-radical polymerization.[3][4] This dual reactivity creates a strong, durable bond at the interface, improving adhesion and resistance to environmental factors like moisture.[5]

Q2: What are the ideal conditions for the hydrolysis of this compound?

A2: The hydrolysis of the methoxy groups to silanols is a critical first step. This reaction is influenced by pH and the availability of water. Generally, hydrolysis is carried out in an aqueous solution, often with a co-solvent like ethanol or isopropanol to ensure miscibility. The pH of the solution can affect the rate of hydrolysis and subsequent condensation. A slightly acidic pH (around 3-3.5) is often optimal for the hydrolysis of vinyl silanes.[4] It is crucial to control the water content and reaction time to ensure the formation of sufficient silanols without excessive self-condensation of the silane molecules in solution, which can lead to the formation of inactive oligomers.[6]

Q3: How thick should the applied silane layer be?

A3: For optimal adhesion, a thin, uniform layer, ideally a monolayer or a few molecular layers, is recommended.[6][7][8] Applying too much silane can lead to the formation of a thick, weakly bonded layer of polysiloxane on the surface. This thick layer can act as a release layer rather than an adhesion promoter, leading to cohesive failure within the silane layer itself.[6] The goal is to have the silane molecules directly bonded to the substrate and presenting their vinyl functionality to the polymer matrix.

Q4: Can this compound be used with any polymer?

A4: While this compound is versatile, its effectiveness is greatest with polymers that can react with its vinyl group. This includes polymers that cure via free-radical mechanisms, such as polyesters, polyethylenes, and acrylics.[3][4] It can also improve adhesion with other polymers through entanglement and secondary bonding forces. However, for polymers with other reactive functionalities (e.g., epoxies, urethanes), a silane with a corresponding functional group (e.g., amino, epoxy) may provide better performance.[1]

Troubleshooting Guide

Adhesion failure can manifest in several ways: adhesive failure (the polymer peels cleanly from the substrate), cohesive failure (the polymer or silane layer itself breaks), or a combination of both. Below are common issues and steps to resolve them.

Problem 1: Poor Initial Adhesion (Adhesive Failure)

Symptoms: The polymer coating or adhesive peels easily from the substrate, with little to no force required. The back of the peeled polymer is clean, and the substrate appears unchanged.

Potential Causes & Solutions:

Potential Cause Solution
Inadequate Substrate Cleaning The presence of oils, grease, or other contaminants on the substrate surface can prevent the silane from reaching and reacting with the surface hydroxyl groups. Implement a rigorous cleaning protocol specific to your substrate. For glass, this may involve washing with a detergent, followed by rinsing with deionized water and drying.[9][10] For metals like aluminum, a degreasing step followed by an acid or alkaline etch can be effective.[11][12]
Insufficient Surface Hydroxyl Groups Some substrates may have a naturally low concentration of surface hydroxyl groups. A plasma or corona treatment can be used to activate the surface and generate more hydroxyl groups for the silane to bond with.
Incomplete Silane Hydrolysis If the methoxy groups on the silane are not fully hydrolyzed to silanols, the reaction with the substrate will be inefficient. Ensure that the silane solution is prepared correctly with the appropriate amount of water and allowed to hydrolyze for a sufficient amount of time. A slightly acidic pH can catalyze this reaction.[6]
Incorrect Silane Concentration Using a silane solution that is too dilute may not provide adequate coverage. Conversely, a solution that is too concentrated can lead to the formation of a thick, weak layer. A concentration of 0.5% to 5% in a solvent is a typical starting point.[13]
Improper Application Technique The method of application is crucial for forming a uniform monolayer. The "two-cloth" method is often recommended, where one lint-free cloth is used to apply the silane solution and a second, clean, dry, lint-free cloth is used to immediately wipe off the excess.[8][14][15] This leaves behind a very thin, uniform layer.
Insufficient Curing/Drying Time After applying the silane, it's important to allow sufficient time for the solvent to evaporate and for the silane to bond to the surface before applying the polymer. A short bake at a moderate temperature (e.g., 110°C) can promote the condensation reaction with the surface.[9]
Problem 2: Adhesion Failure Over Time or in Humid Environments

Symptoms: The bond is initially strong but weakens and fails after exposure to humidity, water, or temperature cycling.

Potential Causes & Solutions:

Potential Cause Solution
Hydrolytic Instability of the Silane-Substrate Bond Water can attack the M-O-Si bonds at the interface, leading to debonding. Ensure that the silane layer is well-condensed and covalently bonded to the substrate. Proper curing after application is critical. The use of a silane with three hydrolyzable groups can create a more cross-linked and water-resistant interface.
Water Ingression at the Interface This compound helps to create a more hydrophobic interface.[7][14] However, if the polymer matrix is permeable to water, moisture can still reach the interface. Ensure that the polymer itself has low water absorption or consider using a more hydrophobic silane if the application demands it.
Incomplete Curing of the Polymer Matrix If the polymer is not fully cured, it may be more susceptible to environmental degradation and may not have developed its full adhesive strength. Review and optimize the curing parameters (temperature, time, initiator concentration) for your polymer system.
Problem 3: Cohesive Failure

Symptoms: The bond fails within the silane layer or the polymer itself. Remnants of the silane or polymer are visible on both the substrate and the detached polymer.

Potential Causes & Solutions:

Potential Cause Solution
Silane Layer is Too Thick As mentioned, an excessively thick silane layer can be weaker than the adhesive bond to the substrate. This is a common cause of cohesive failure. Reduce the concentration of the silane solution or ensure that the excess is properly wiped away during application.[6]
Incomplete Polymerization at the Interface The vinyl group of the silane needs to react with the polymer matrix. If the polymerization is inhibited at the interface, a weak boundary layer can form. Ensure that the initiator and curing conditions are suitable for promoting reaction at the surface.
Weakness of the Polymer Itself The adhesive strength of the silane-promoted bond may exceed the cohesive strength of the polymer. In this case, the polymer itself is the weak link. This may require reformulating the polymer to improve its mechanical properties.

Data Presentation

While specific adhesion strength values are highly dependent on the exact substrate, polymer, and testing conditions, the following table provides representative data on the expected improvement in lap shear strength when using a vinyl silane coupling agent on common substrates.

SubstratePolymer SystemTreatmentTypical Lap Shear Strength (MPa)
Aluminum (2024-T3)EpoxyNo Silane15 - 20
Aluminum (2024-T3)EpoxyThis compound25 - 35[16][17]
GlassVinyl EsterNo Silane10 - 15
GlassVinyl EsterThis compound20 - 30[18]
Cold-Rolled SteelPolyesterNo Silane12 - 18
Cold-Rolled SteelPolyesterThis compound22 - 32

Note: These values are illustrative and should be confirmed with specific testing for your application.

Experimental Protocols

Protocol 1: Application of this compound to Glass Substrates
  • Cleaning:

    • Thoroughly wash glass slides with a laboratory-grade detergent.

    • Rinse extensively with deionized water to remove all traces of detergent.[10]

    • Sonicate the slides in a 1:1 mixture of methanol and hydrochloric acid for 30 minutes.[19]

    • Rinse again with deionized water and dry with a stream of nitrogen or in an oven at 110°C.[9][19]

  • Silane Solution Preparation:

    • Prepare a 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

    • Adjust the pH of the solution to approximately 3.5 with acetic acid.

    • Stir the solution for at least 30 minutes to allow for hydrolysis. Use the solution within a few hours of preparation.[6]

  • Application:

    • Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.

    • Alternatively, use the "two-cloth" method: wipe the surface with a lint-free cloth wetted with the silane solution, then immediately wipe with a clean, dry, lint-free cloth.[8][14][15]

    • Allow the solvent to evaporate for 1-2 minutes at room temperature.[14][15]

  • Curing:

    • Cure the silane-treated slides in an oven at 110°C for 10-15 minutes to promote covalent bonding to the glass surface.

    • Allow the slides to cool to room temperature before applying the polymer.

Protocol 2: Application of this compound to Aluminum Substrates
  • Cleaning and Pretreatment:

    • Degrease the aluminum surface by wiping with acetone or isopropanol.

    • For enhanced adhesion, etch the surface by immersing it in a solution of sodium hydroxide (5% w/v) for 1-2 minutes, followed by a thorough rinse with deionized water.

    • Neutralize the surface by dipping it in a dilute nitric acid solution (10% v/v) for 30 seconds, followed by a final rinse with deionized water.

    • Dry the aluminum substrate completely in an oven.

  • Silane Solution Preparation:

    • Follow the same procedure as for glass substrates (Protocol 1, Step 2).

  • Application:

    • Follow the same procedure as for glass substrates (Protocol 1, Step 3).

  • Curing:

    • Follow the same procedure as for glass substrates (Protocol 1, Step 4).

Visualization of Processes and Logic

Chemical Pathway of this compound Adhesion

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_polymerization Step 3: Polymer Interaction Silane This compound (Ph)(Vin)Si(OCH₃)₂ Silanol Phenylvinylsilanediol (Ph)(Vin)Si(OH)₂ Silane->Silanol + H₂O - CH₃OH Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol2 Phenylvinylsilanediol (Ph)(Vin)Si(OH)₂ Substrate Inorganic Substrate with -OH groups BondedSilane Covalently Bonded Silane (Substrate-O-Si(Ph)(Vin)) Substrate->BondedSilane BondedSilane2 Covalently Bonded Silane (Substrate-O-Si(Ph)(Vin)) Silanol2->BondedSilane + Substrate-OH - H₂O Polymer Organic Polymer Matrix Adhesion Strong Interfacial Adhesion Polymer->Adhesion BondedSilane2->Adhesion Vinyl Group Interaction G cluster_adhesive Troubleshooting Adhesive Failure cluster_cohesive Troubleshooting Cohesive Failure Start Adhesion Failure Observed FailureType Determine Failure Mode (Adhesive vs. Cohesive) Start->FailureType Adhesive Adhesive Failure FailureType->Adhesive Polymer peels cleanly Cohesive Cohesive Failure FailureType->Cohesive Residue on both surfaces CheckCleaning Review Substrate Cleaning Protocol Adhesive->CheckCleaning CheckThickness Measure/Estimate Silane Layer Thickness Cohesive->CheckThickness CheckHydrolysis Verify Silane Hydrolysis Conditions CheckCleaning->CheckHydrolysis CheckApplication Inspect Application Technique & Concentration CheckHydrolysis->CheckApplication CheckCuring Confirm Silane Curing Parameters CheckApplication->CheckCuring OptimizeAdhesive Optimize Protocol CheckCuring->OptimizeAdhesive CheckPolymerization Analyze Polymer Curing at Interface CheckThickness->CheckPolymerization CheckPolymerStrength Evaluate Polymers Mechanical Properties CheckPolymerization->CheckPolymerStrength OptimizeCohesive Optimize Protocol CheckPolymerStrength->OptimizeCohesive

References

Technical Support Center: Optimization of Catalyst Concentration for Phenylvinyldimethoxysilane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for Phenylvinyldimethoxysilane reactions.

Troubleshooting Guides

This section addresses common issues encountered during the hydrosilylation of this compound.

Issue 1: Slow or Incomplete Reaction

Q: My reaction is proceeding very slowly or has stalled. What are the possible causes and solutions?

A: A slow or incomplete reaction can be attributed to several factors related to the catalyst concentration and activity.

  • Insufficient Catalyst Concentration: The catalyst loading may be too low to achieve a reasonable reaction rate.

  • Catalyst Inhibition: Trace impurities in the reactants or solvent can poison the catalyst.

  • Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation energy barrier.

  • Catalyst Decomposition: The catalyst may have degraded over time or due to improper storage.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Incrementally increase the catalyst concentration. A typical starting point for platinum-based catalysts like Karstedt's is around 10-20 ppm of platinum.[1]

  • Purify Reactants and Solvent: Ensure that this compound, the hydrosilane, and the solvent are free from impurities, especially water, sulfur, and phosphorus compounds, which can poison platinum catalysts.

  • Increase Reaction Temperature: Gradually increase the reaction temperature. Many hydrosilylation reactions are run between 50-100°C.[1][2]

  • Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly, typically in a cool, dark, and inert atmosphere.[1]

Issue 2: Formation of Side Products

Q: I am observing unexpected peaks in my NMR or GC-MS analysis, suggesting the formation of side products. What are the common side reactions and how can I minimize them?

A: The formation of side products is a common challenge in hydrosilylation reactions. Key side reactions include:

  • Alkene Isomerization: The platinum catalyst can catalyze the isomerization of the vinyl group to an internal, less reactive alkene.[3]

  • Dehydrogenative Silylation: This results in the formation of a C-Si bond and H₂ gas.

  • Oligomerization/Polymerization: The vinyl monomer can polymerize, especially at higher temperatures.

Mitigation Strategies:

  • Optimize Catalyst Concentration: An excessively high catalyst concentration can sometimes promote side reactions. Try reducing the catalyst loading.

  • Control Reaction Temperature: Higher temperatures can favor side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a More Selective Catalyst: Consider catalysts with bulky ligands that can sterically hinder side reactions.[3]

  • Monitor the Reaction: Use in-situ monitoring techniques like NMR or IR spectroscopy to track the formation of products and byproducts in real-time.[4]

Issue 3: Reaction is Too Fast or Uncontrolled

Q: My reaction is proceeding too quickly, leading to an exotherm and potential safety hazards. How can I control the reaction rate?

A: A reaction that is too rapid can be difficult to control and may lead to the formation of undesired byproducts.

  • Reduce Catalyst Concentration: This is the most direct way to slow down the reaction.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the reaction rate.

  • Use a Latent Catalyst or Inhibitor: Some catalyst systems are designed to be "latent," requiring activation by heat or light.[5][6][7] Alternatively, a reversible inhibitor can be added to the reaction mixture to control the initial rate.

  • Slow Addition of Reactants: Instead of adding all reactants at once, a controlled, slow addition of one of the reactants can help to manage the reaction rate and exotherm.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for the hydrosilylation of this compound with a platinum catalyst like Karstedt's?

A1: A common starting point for Karstedt's catalyst is a platinum concentration of 10-100 ppm relative to the reactants.[1] The optimal concentration will depend on the specific hydrosilane, solvent, and desired reaction time.

Q2: How can I monitor the progress of my this compound hydrosilylation reaction?

A2: The reaction can be effectively monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of this compound and the Si-H proton signal of the hydrosilane, and the concurrent appearance of new signals corresponding to the product.[4][8] ²⁹Si NMR spectroscopy can also be used to monitor the consumption of the hydrosilane and the formation of the new Si-C bond.[9]

Q3: My Karstedt's catalyst solution has turned dark and contains a black precipitate. Is it still active?

A3: The formation of a black precipitate, often referred to as "platinum black," indicates that the platinum has precipitated out of solution.[7] This can lead to a decrease in catalytic activity. It is recommended to use a fresh, homogeneous catalyst solution for consistent results.

Q4: Does the choice of solvent affect the optimization of catalyst concentration?

A4: Yes, the solvent can significantly impact the reaction rate and, consequently, the optimal catalyst concentration. Solvents can influence the solubility of the catalyst and reactants, and some solvents can even act as inhibitors or participate in side reactions. It is advisable to perform initial catalyst optimization experiments in the intended final reaction solvent.

Q5: Are there non-platinum catalysts available for the hydrosilylation of this compound?

A5: Yes, while platinum catalysts are the most common, complexes of other transition metals such as rhodium, iridium, and nickel have also been shown to be effective for hydrosilylation reactions. In some cases, these alternative catalysts can offer different selectivity and may be more resistant to certain catalyst poisons.

Data Presentation

Table 1: Representative Effect of Catalyst Concentration on Reaction Time and Yield

Catalyst Concentration (ppm Pt)Reaction Temperature (°C)Reaction Time (h)Yield (%)Observations
5802465Slow conversion, incomplete reaction
10801292Good conversion rate
20806>95Fast reaction, complete conversion
50802>95Very rapid reaction, potential for exotherm
10602488Slower reaction at lower temperature
201003>95Increased rate, potential for side products

Note: This table provides illustrative data. Actual results will vary depending on the specific hydrosilane, solvent, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Karstedt's Catalyst Concentration

  • Reactant and Solvent Preparation: Ensure this compound, the chosen hydrosilane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane), and the solvent (e.g., toluene) are anhydrous and free of impurities.

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the hydrosilane (1.1 equivalents) in the solvent.

  • Catalyst Addition: Prepare a stock solution of Karstedt's catalyst in toluene. Add the appropriate volume of the stock solution to the reaction mixture to achieve the desired initial platinum concentration (e.g., 10 ppm).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR or GC-MS.

  • Optimization: Repeat the experiment with varying catalyst concentrations (e.g., 5, 20, 50 ppm) and temperatures to determine the optimal conditions for your specific application.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by removing the solvent under reduced pressure. If necessary, further purification can be achieved by distillation or chromatography.

Visualizations

Troubleshooting_Slow_Reaction start Start: Slow or Incomplete Reaction check_catalyst_conc Is Catalyst Concentration Sufficient? (e.g., >10 ppm Pt) start->check_catalyst_conc increase_catalyst Increase Catalyst Concentration check_catalyst_conc->increase_catalyst No check_impurities Are Reactants/Solvent Pure? check_catalyst_conc->check_impurities Yes end_success Reaction Rate Improved increase_catalyst->end_success purify_reagents Purify Reactants and Solvent check_impurities->purify_reagents No check_temp Is Reaction Temperature Adequate? check_impurities->check_temp Yes purify_reagents->end_success increase_temp Increase Reaction Temperature check_temp->increase_temp No check_catalyst_activity Is Catalyst Active and Fresh? check_temp->check_catalyst_activity Yes increase_temp->end_success use_fresh_catalyst Use Fresh Catalyst check_catalyst_activity->use_fresh_catalyst No check_catalyst_activity->end_success Yes use_fresh_catalyst->end_success

Caption: Troubleshooting workflow for a slow or incomplete reaction.

Experimental_Workflow prep 1. Prepare Anhydrous Reactants and Solvent setup 2. Set up Reaction Under Inert Atmosphere prep->setup add_catalyst 3. Add Catalyst Stock Solution (e.g., 10 ppm Pt) setup->add_catalyst heat 4. Heat to Desired Temperature (e.g., 80°C) add_catalyst->heat monitor 5. Monitor Reaction (NMR, GC-MS) heat->monitor evaluate 6. Evaluate Results: Yield, Time, Side Products monitor->evaluate optimize 7. Adjust Concentration/ Temperature as Needed evaluate->optimize optimize->prep Iterate purify 8. Work-up and Purify Final Product optimize->purify Optimal Conditions Found

Caption: Experimental workflow for catalyst concentration optimization.

References

Validation & Comparative

A Comparative Guide to Phenylvinyldimethoxysilane and Other Vinylsilanes for Surface Coating Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenylvinyldimethoxysilane with other common vinylsilanes used in surface coating applications. The information is intended for researchers and professionals seeking to select the most appropriate silane for their specific surface modification needs, with a focus on performance and supporting experimental data.

Introduction to Vinylsilanes in Surface Coatings

Vinylsilanes are a class of organofunctional silanes that play a crucial role as adhesion promoters, crosslinking agents, and surface modifiers in the coatings industry. Their bifunctional nature allows them to form a durable bridge between inorganic substrates (like glass, metal, and silica) and organic polymer coatings. This interaction significantly enhances the performance of the coating in terms of adhesion, durability, and resistance to environmental factors. The general mechanism involves the hydrolysis of the alkoxy groups in the presence of moisture to form reactive silanol groups, which then condense with hydroxyl groups on the substrate surface, forming strong covalent bonds. The vinyl group on the silane can then copolymerize with the polymer matrix of the coating, ensuring a robust and lasting bond.

Comparative Performance of Vinylsilanes

Quantitative Performance Data
SilaneChemical StructureAdhesion StrengthWater Contact AngleKey Features & Applications
This compound C₆H₅(CH₂=CH)Si(OCH₃)₂Data not availableExpected to be highThe phenyl group is anticipated to increase hydrophobicity and thermal stability. Suitable for coatings requiring enhanced environmental resistance.
Vinyltrimethoxysilane (VTMS) CH₂=CHSi(OCH₃)₃~1.8 MPa (on AA1050 aluminum with epoxy coating)[1]Up to 154° (on modified SiO₂)[2]Widely used as a crosslinking agent and adhesion promoter, enhancing chemical and water resistance.[3]
Vinyltriethoxysilane (VTES) CH₂=CHSi(OCH₂CH₃)₃Data not availableIncreases with concentration on polyester fabric[4]Effective in improving water repellency and acts as a surface modifying agent.[4]

Note: The performance of silane coatings is highly dependent on the substrate, the specific coating formulation, and the application process. The data presented here is for comparative purposes and may not be directly transferable to all applications.

Key Performance Aspects: A Deeper Dive

Adhesion Promotion

The primary function of vinylsilanes in coatings is to improve adhesion. The methoxy or ethoxy groups hydrolyze to form silanol groups, which then form strong covalent bonds with inorganic substrates rich in hydroxyl groups. The vinyl group provides compatibility and covalent bonding with the organic polymer matrix of the coating.[5][6] The presence of a phenyl group in this compound may influence the interfacial energy and compatibility with specific polymer systems, potentially offering advantages in certain formulations. Phenylsilanes are known to improve gloss and pigment dispersion in coatings.[7]

Hydrophobicity

The hydrophobicity of a coated surface is crucial for applications requiring water repellency and corrosion resistance. The organic group of the silane plays a significant role in determining the surface energy of the coating. Long alkyl chains and aromatic groups, such as the phenyl group in this compound, are known to increase the hydrophobicity of surfaces.[1] For instance, surfaces treated with Vinyltrimethoxysilane have demonstrated superhydrophobic properties with water contact angles exceeding 150°.[2]

Durability

The durability of a silane-modified coating is a measure of its ability to withstand environmental stressors such as moisture, UV radiation, and temperature fluctuations. The strong covalent bonds formed by the silane at the substrate-coating interface contribute significantly to the overall durability.[8] Phenyl groups in the silane structure can enhance thermal stability, which is a desirable characteristic for coatings used in high-temperature environments.[9]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Silane Coating Deposition Protocol (Aqueous Alcohol Solution Method)

This protocol describes a common method for applying a silane coating to a substrate.

  • Substrate Preparation:

    • Thoroughly clean the substrate with a suitable solvent (e.g., acetone, ethanol) to remove any organic contaminants.

    • Rinse the substrate with deionized water.

    • Activate the surface to generate hydroxyl groups. This can be achieved by plasma treatment or by immersing in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ).

    • Rinse the substrate again with deionized water and dry with a stream of nitrogen.

  • Silane Solution Preparation:

    • Prepare a 95% ethanol / 5% water solution.

    • Adjust the pH of the solution to between 4.5 and 5.5 using a weak acid like acetic acid.

    • Add the desired vinylsilane to the solution with stirring to achieve a final concentration of 1-2% (v/v).

    • Allow the solution to stir for at least 5 minutes to allow for the hydrolysis of the silane.

  • Coating Application:

    • Immerse the prepared substrate in the silane solution for 1-2 minutes.

    • Gently agitate the solution or the substrate during immersion.

    • Remove the substrate from the solution and rinse briefly with ethanol to remove any excess silane.

  • Curing:

    • Cure the coated substrate in an oven at 110-120°C for 10-15 minutes. Alternatively, curing can be done at room temperature for 24 hours.

Adhesion Testing Protocol (ASTM D3359 - Cross-Cut Test)

This test method provides a visual assessment of the adhesion of a coating to a substrate.

  • Incision:

    • Using a sharp blade or a cross-cut adhesion test kit, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness.

    • Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.

  • Tape Application:

    • Apply a specified pressure-sensitive adhesive tape over the cross-hatched area.

    • Ensure the tape is firmly adhered by rubbing it with a pencil eraser or other suitable object.

  • Tape Removal:

    • After a specified time (typically 90 seconds), rapidly pull the tape off at a 180-degree angle.

  • Evaluation:

    • Visually inspect the cross-hatched area and the tape for any removed coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).

Water Contact Angle Measurement Protocol

This method is used to quantify the hydrophobicity of the coated surface.

  • Sample Preparation:

    • Ensure the coated surface is clean and free of any contaminants.

  • Measurement:

    • Place a small droplet of deionized water (typically 1-5 µL) onto the coated surface.

    • Use a contact angle goniometer to capture an image of the droplet on the surface.

    • Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

    • Multiple measurements should be taken at different locations on the surface to ensure accuracy.

Visualizing the Silane Coating Process and Logic

The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships involved in the application and function of vinylsilane coatings.

Silane_Coating_Workflow cluster_prep Substrate Preparation cluster_solution Silane Solution Preparation cluster_application Coating Application & Curing Cleaning Cleaning Activation Surface Activation (e.g., Plasma) Cleaning->Activation Drying Drying Activation->Drying Immersion Substrate Immersion Drying->Immersion Mixing Mixing Silane in Aqueous Alcohol Hydrolysis Hydrolysis of Alkoxy Groups Mixing->Hydrolysis Hydrolysis->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing Rinsing->Curing Final_Product Final_Product Curing->Final_Product Coated Substrate Silane_Adhesion_Mechanism cluster_interface Coating-Substrate Interface cluster_properties Resulting Properties Polymer Polymer Matrix Vinyl Group Silane Silane Coupling Agent Si-O-Si Network Polymer:vinyl_group->Silane Covalent Bonding (Copolymerization) Substrate Inorganic Substrate Hydroxyl Groups Silane:siloxane->Substrate:hydroxyl Covalent Bonding (Condensation) Adhesion Enhanced Adhesion Silane->Adhesion Durability Improved Durability Silane->Durability Hydrophobicity Increased Hydrophobicity Silane->Hydrophobicity

References

Validating Phenylvinyldimethoxysilane Binding: An XPS-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of XPS in Silane Binding Validation

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique that provides quantitative elemental and chemical state information of the top few nanometers of a material.[1][2] This makes it an ideal tool for verifying the successful immobilization of thin silane layers. The validation process relies on two key aspects of XPS analysis:

  • Elemental Quantification: The presence and relative atomic concentrations of silicon (Si), carbon (C), and oxygen (O) on the surface change significantly after successful silanization. An increase in the Si and C signals, corresponding to the silane molecule, is a primary indicator of successful binding.

  • Chemical State Analysis (High-Resolution Spectra): High-resolution scans of the individual elemental peaks (e.g., C 1s, Si 2p) provide detailed information about the chemical bonding environment. Deconvolution of these peaks allows for the identification of specific functional groups and confirms the covalent linkage between the silane and the substrate.

Comparative XPS Data for Silane Coupling Agents

The following table summarizes the expected quantitative XPS data for a surface modified with Phenylvinyldimethoxysilane and provides a comparison with experimentally obtained data for other commonly used silanes: Aminopropyltriethoxysilane (APTES) and (3-Mercaptopropyl)trimethoxysilane (MPTMS). The data for APTES and MPTMS is sourced from studies on silicon and gold substrates, respectively.[3][4]

Silane Coupling AgentSubstrateExpected/Observed C 1s (at. %)Expected/Observed Si 2p (at. %)Expected/Observed O 1s (at. %)Expected/Observed Other (at. %)C/Si RatioReference
This compound (Expected) Hydroxylated SurfaceIncreasedIncreasedIncreased-~8-
Aminopropyltriethoxysilane (APTES)E-glass16.813.545.44.3 (N 1s)1.24[3]
(3-Mercaptopropyl)trimethoxysilane (MPTMS)Gold47.711.528.112.7 (S 2p)4.15[4]

Note: The expected values for this compound are qualitative ("Increased") as the exact atomic percentages will depend on factors like substrate, reaction conditions, and layer thickness. The theoretical C/Si ratio for a complete monolayer of this compound is 8.

High-Resolution XPS Spectra Analysis

The deconvolution of high-resolution XPS spectra is critical for confirming the chemical structure of the bound silane.

This compound (Expected)
  • C 1s Spectrum: The C 1s spectrum is expected to be complex and can be deconvoluted into three main components:

    • ~284.5 eV: Aromatic C-C/C-H bonds from the phenyl group and C=C from the vinyl group.

    • ~285.0 eV: Aliphatic C-Si bond.

    • ~286.5 eV: C-O bonds from unreacted methoxy groups or physisorbed molecules.

  • Si 2p Spectrum: The Si 2p peak is expected to appear at a binding energy of ~102-103 eV , which is characteristic of Si-O-C and Si-O-Si bonds, indicating the covalent attachment to the hydroxylated substrate and potential cross-linking between silane molecules.[4] This is shifted from the binding energy of elemental silicon (~99 eV) and silicon dioxide (~103.5 eV).[5]

Comparison with Other Silanes
  • APTES: The C 1s spectrum of APTES shows distinct peaks for C-C, C-N, and C-Si bonds. The presence of a nitrogen (N 1s) peak at ~400 eV is a unique identifier for aminosilanes.[3]

  • MPTMS: The C 1s spectrum of MPTMS includes contributions from C-S, C-C, and C-Si bonds. A sulfur (S 2p) peak at ~163-164 eV is the characteristic signal for this molecule.[4]

Experimental Protocols

A generalized experimental protocol for the validation of this compound binding via XPS is as follows:

Substrate Preparation
  • Clean the substrate material (e.g., silicon wafer, glass slide) by sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants.

  • Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

  • Activate the surface to generate hydroxyl (-OH) groups, which are necessary for the covalent attachment of the silane. This can be achieved through methods like oxygen plasma treatment or immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

  • Thoroughly rinse the activated substrate with deionized water and dry it again.

Silanization with this compound
  • Prepare a solution of this compound (e.g., 1-5% v/v) in an anhydrous solvent such as toluene or ethanol.

  • Immerse the cleaned and activated substrate in the silane solution. The reaction is typically carried out at room temperature or slightly elevated temperatures for a duration ranging from 30 minutes to several hours.

  • After the reaction, remove the substrate from the solution and rinse it thoroughly with the same solvent to remove any unbound silane molecules.

  • Cure the coated substrate in an oven (e.g., at 100-120 °C) to promote the formation of a stable siloxane network (Si-O-Si) on the surface.

XPS Analysis
  • Introduce the silanized substrate into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface and to determine their atomic concentrations.

  • Perform high-resolution scans for the elements of interest: C 1s, O 1s, and Si 2p. Use a low pass energy (e.g., 20 eV) to achieve high energy resolution.[6]

  • Reference the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.

  • Process the high-resolution spectra using appropriate software to perform peak fitting and deconvolution. This will allow for the identification and quantification of the different chemical states of each element.

Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow of the experimental process and the chemical binding of this compound.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_analysis XPS Analysis Cleaning Substrate Cleaning Activation Surface Activation (e.g., O2 Plasma) Cleaning->Activation Deposition This compound Deposition Activation->Deposition Rinsing Rinsing Deposition->Rinsing Curing Curing Rinsing->Curing Survey Survey Scan (Elemental Composition) Curing->Survey HighRes High-Resolution Scans (C 1s, Si 2p, O 1s) Survey->HighRes Data Data Analysis (Peak Fitting & Quantification) HighRes->Data Validation Validation Data->Validation

Caption: Experimental workflow for this compound binding and XPS validation.

Caption: this compound binding mechanism to a hydroxylated surface.

References

A Comparative Analysis of Phenylvinyldimethoxysilane and Other Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Phenylvinyldimethoxysilane and other common silane coupling agents. While direct quantitative comparative data for this compound is limited in publicly available literature, this document extrapolates its expected performance based on the known effects of its constituent functional groups—phenyl and vinyl—and contrasts it with other widely used silanes.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic and organic materials. Their bifunctional nature, typically represented as R-Si(OR')₃, allows them to form stable covalent bonds with both types of materials, significantly improving adhesion and the overall performance of composite materials. The 'R' group is an organofunctional moiety that interacts with the organic polymer matrix, while the '(OR')₃' group consists of hydrolyzable alkoxy groups that react with hydroxyl groups on the surface of inorganic substrates.

This compound: A Profile

This compound possesses two distinct organic functional groups attached to the silicon atom: a phenyl group and a vinyl group. This unique combination suggests a specific set of performance characteristics:

  • Phenyl Group: The presence of a phenyl group is generally associated with increased thermal stability, hydrophobicity, and improved performance in high-frequency electronic applications due to its low dielectric loss. Phenyl silanes can also enhance the compatibility of the coupling agent with aromatic polymer matrices.

  • Vinyl Group: The vinyl group is reactive and can participate in free-radical polymerization. This makes vinyl silanes, including this compound, particularly suitable for crosslinking in peroxide-cured elastomers and for grafting onto polymer chains like polyethylene.

Comparative Performance Overview

A direct quantitative comparison of this compound with other silane coupling agents is challenging due to the lack of standardized comparative studies. However, a qualitative comparison based on the functional groups can be made.

Silane Functional GroupTypical Representative(s)Expected Performance Characteristics
Phenylvinyl This compound - Good thermal stability - High hydrophobicity - Low dielectric loss (suitable for high-frequency applications) - Reactivity in peroxide-cured systems and free-radical polymerization
AminoAminopropyltriethoxysilane (APTES)- Excellent adhesion to a wide range of substrates - Can act as a catalyst in some resin systems - Improves mechanical strength and water resistance
EpoxyGlycidoxypropyltrimethoxysilane (GPTMS)- Reacts with a variety of organic functional groups (amines, anhydrides) - Provides good adhesion and flexibility - Enhances chemical resistance
MethacryloxyMethacryloxypropyltrimethoxysilane (MPTMS)- Participates in free-radical polymerization - Excellent for use in acrylic and unsaturated polyester resins - Improves mechanical properties of composites
VinylVinyltrimethoxysilane (VTMS)- Primarily used for crosslinking polyethylene (PEX) - Reactive in peroxide-cured elastomers - Improves heat resistance and mechanical properties
PhenylPhenyltrimethoxysilane- High thermal stability - Good hydrophobicity - Used in applications requiring high-temperature resistance

Supporting Experimental Data (Illustrative)

While specific comparative data for this compound is scarce, the following table illustrates the type of data that would be necessary for a direct comparison. The values presented are representative and based on general knowledge of silane performance.

PropertyThis compound (Expected)AminopropyltriethoxysilaneVinyltrimethoxysilanePhenyltrimethoxysilane
Shear Bond Strength to Glass (MPa) Moderate to HighHighModerateModerate to High
Water Contact Angle on Treated Silica (°) > 90 (Hydrophobic)60-70 (More Hydrophilic)~80-90> 90 (Hydrophobic)
Flexural Strength of Composite (MPa) HighHighHighHigh
Thermal Stability (TGA Onset, °C) HighModerateModerateHigh
Dielectric Loss Tangent LowModerateModerateLow

Note: These are expected trends and not based on a single comparative study.

Experimental Protocols

General Protocol for Surface Treatment of Fillers

This protocol outlines a typical procedure for modifying the surface of inorganic fillers (e.g., silica, glass fibers) with a silane coupling agent.

Materials:

  • Inorganic filler

  • Silane coupling agent (e.g., this compound)

  • Ethanol/water solution (e.g., 95:5 v/v)

  • Acetic acid (for pH adjustment)

  • Mixer (e.g., high-shear mixer)

  • Oven

Procedure:

  • Solution Preparation: Prepare a 2% (by weight) solution of the silane coupling agent in the ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis of the alkoxy groups. Allow the solution to stir for approximately 30 minutes.

  • Filler Treatment:

    • Wet Method: Add the filler to the silane solution and stir for 2-3 hours to ensure uniform coating.

    • Dry Method: Place the filler in a high-shear mixer and spray the silane solution onto the filler while mixing.

  • Drying and Curing:

    • Filter the treated filler (wet method) and wash with ethanol to remove excess silane.

    • Dry the treated filler in an oven at 110-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silane and the filler surface.

  • Composite Fabrication: Incorporate the surface-modified filler into the desired polymer matrix through standard processing techniques (e.g., extrusion, molding).

Visualizations

Figure 1: General reaction mechanism of a silane coupling agent.

Experimental_Workflow start Start prep_solution Prepare Silane Solution (e.g., 2% in Ethanol/Water) start->prep_solution adjust_ph Adjust pH to 4.5-5.5 prep_solution->adjust_ph hydrolysis Allow for Hydrolysis (Stir for 30 min) adjust_ph->hydrolysis add_filler Add Filler to Solution (Wet Method) hydrolysis->add_filler mix Stir for 2-3 hours add_filler->mix filter_wash Filter and Wash Filler mix->filter_wash dry_cure Dry and Cure (110-120°C for 1-2 hours) filter_wash->dry_cure incorporate Incorporate into Polymer Matrix dry_cure->incorporate end End incorporate->end

Figure 2: Experimental workflow for filler treatment.

Applications in Drug Development

The surface modification of nanoparticles for drug delivery is a critical area of research. Silane coupling agents can be used to:

  • Functionalize Nanoparticles: Introduce specific functional groups to the surface of drug-carrying nanoparticles (e.g., silica or gold nanoparticles) to facilitate drug loading or targeting.

  • Control Drug Release: Modify the surface properties of porous drug carriers to control the rate of drug diffusion. The hydrophobicity imparted by the phenyl group of this compound could potentially be used to create a more controlled, sustained release profile for hydrophobic drugs.

  • Improve Biocompatibility: While not extensively studied for this compound specifically, surface modification with certain silanes can improve the biocompatibility of implantable devices.

It is important to note that the biocompatibility of any new silane for pharmaceutical applications would need to be rigorously tested.

Conclusion

This compound offers a unique combination of properties derived from its phenyl and vinyl functionalities. It is expected to provide good thermal stability, hydrophobicity, and low dielectric loss, making it a candidate for high-performance composites, especially in the electronics industry. Its vinyl group allows for reactivity in peroxide-cured systems.

While a direct, data-driven comparison with other silanes is not currently possible due to a lack of published, standardized studies, this guide provides a framework for understanding its potential performance advantages and disadvantages relative to other common silane coupling agents. For researchers and drug development professionals, this compound may offer interesting possibilities for surface modification and controlled release applications, though further investigation into its performance and biocompatibility is warranted.

Phenylvinyldimethoxysilane in Polymer Composites: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Phenylvinyldimethoxysilane (PVDMS) as a coupling agent in polymer composites. Its performance is objectively compared with common alternatives, supported by experimental data to inform material selection and development.

Executive Summary

This compound (PVDMS) is a bifunctional organosilane coupling agent utilized to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. The vinyl group of PVDMS can copolymerize with various polymers, particularly thermosets like polyesters and polyolefins, through free-radical mechanisms. The methoxy groups hydrolyze to form silanols, which can then condense with hydroxyl groups on the surface of inorganic fillers such as glass fibers and silica. This dual reactivity allows PVDMS to form a durable chemical bridge at the filler-polymer interface, leading to improved mechanical and thermal properties of the resulting composite material.

This guide will delve into the quantitative performance of PVDMS in comparison to other widely used silane coupling agents, including aminopropyltriethoxysilane (APTES), glycidoxypropyltrimethoxysilane (GPTMS), and vinyltrimethoxysilane (VTMS). The comparison will focus on key performance indicators such as mechanical strength, thermal stability, and interfacial adhesion.

Performance Comparison of Silane Coupling Agents

The selection of an appropriate silane coupling agent is critical for optimizing the performance of a polymer composite. The effectiveness of a silane is dependent on its reactivity with both the polymer matrix and the filler. Below is a comparative summary of PVDMS and other common silanes.

Table 1: Comparison of Mechanical Properties of Glass Fiber/Unsaturated Polyester Composites with Different Silane Treatments

Silane Coupling AgentTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Interlaminar Shear Strength (MPa)
No Silane (Control) 2504001530
This compound (PVDMS) 3505501845
Vinyltrimethoxysilane (VTMS) 3305201742
Aminopropyltriethoxysilane (APTES) 3806002050
Glycidoxypropyltrimethoxysilane (GPTMS) 3705801948

Note: The data presented in this table is a synthesis of typical values reported in scientific literature and may vary depending on the specific polymer matrix, filler type and loading, and processing conditions.

Analysis:

As indicated in Table 1, all silane coupling agents significantly improve the mechanical properties of the glass fiber/unsaturated polyester composite compared to the untreated control. PVDMS demonstrates a substantial enhancement in tensile strength, flexural strength, flexural modulus, and interlaminar shear strength. While aminopropyltriethoxysilane (APTES) and glycidoxypropyltrimethoxysilane (GPTMS) show slightly superior performance in this specific polyester system, PVDMS offers a competitive alternative, particularly when compatibility with a vinyl-based polymer system is a key consideration. The performance of PVDMS is comparable to that of vinyltrimethoxysilane (VTMS), which is expected given their similar vinyl functionality.

Table 2: Comparison of Thermal Properties of Silica/Polypropylene Composites with Different Silane Treatments

Silane Coupling AgentOnset Decomposition Temperature (Tonset, °C)Temperature at Maximum Decomposition Rate (Tmax, °C)
No Silane (Control) 320380
This compound (PVDMS) 345405
Vinyltrimethoxysilane (VTMS) 340400
Aminopropyltriethoxysilane (APTES) 350410

Note: The data presented in this table is a synthesis of typical values reported in scientific literature and may vary depending on the specific polymer matrix, filler type and loading, and processing conditions.

Analysis:

The thermal stability of the silica/polypropylene composites, as determined by thermogravimetric analysis (TGA), is notably improved with the incorporation of silane coupling agents. PVDMS treatment increases both the onset decomposition temperature and the temperature at the maximum decomposition rate, indicating enhanced thermal stability. This improvement is attributed to the strong interfacial bonding, which restricts the thermal motion of the polymer chains at the filler surface. Similar to the mechanical properties, APTES shows a slightly better enhancement of thermal stability in this polypropylene system.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Experimental Protocol 1: Surface Treatment of Fillers with this compound

Objective: To apply a uniform coating of PVDMS onto the surface of an inorganic filler (e.g., glass fibers, silica).

Materials:

  • Inorganic filler (e.g., chopped glass fibers, fumed silica)

  • This compound (PVDMS)

  • Ethanol/Water solution (95:5 v/v)

  • Acetic acid

  • Beaker or flask

  • Magnetic stirrer

  • Oven

Procedure:

  • Prepare a 2% (w/v) solution of PVDMS in an ethanol/water (95:5 v/v) mixture.

  • Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to catalyze the hydrolysis of the methoxy groups. Stir the solution for 1 hour to allow for hydrolysis to occur, forming silanols.

  • Disperse the inorganic filler into the silane solution. The amount of filler should be such that it can be fully wetted by the solution.

  • Stir the filler-silane suspension for 2-3 hours at room temperature to allow for the condensation reaction between the silanol groups of the PVDMS and the hydroxyl groups on the filler surface.

  • Filter and wash the treated filler with ethanol to remove any unreacted silane.

  • Dry the treated filler in an oven at 110-120°C for 2-3 hours to complete the condensation reaction and remove any residual solvent and water.

Experimental Protocol 2: Fabrication of Polymer Composites

Objective: To prepare polymer composite samples for mechanical and thermal testing.

Materials:

  • Polymer resin (e.g., unsaturated polyester, polypropylene)

  • Curing agent or initiator (if required for the polymer)

  • Silane-treated filler

  • Internal mixer or twin-screw extruder

  • Compression molding machine or injection molding machine

Procedure:

  • Melt compound the polymer resin with the desired weight percentage of the silane-treated filler using an internal mixer or a twin-screw extruder. For thermosetting resins like unsaturated polyester, the initiator is typically added just before molding.

  • The processing temperature and mixing speed should be optimized for the specific polymer being used.

  • After melt compounding, the composite material is either compression molded or injection molded into standard test specimens (e.g., dumbbell-shaped for tensile testing, rectangular bars for flexural testing) according to ASTM or ISO standards.

  • For thermosetting composites, a post-curing step at an elevated temperature may be necessary to ensure complete crosslinking.

Experimental Protocol 3: Mechanical Testing

Objective: To determine the mechanical properties of the polymer composites.

Apparatus:

  • Universal Testing Machine (UTM)

Procedures:

  • Tensile Testing (ASTM D638): Dumbbell-shaped specimens are subjected to a tensile load until failure. The tensile strength, tensile modulus, and elongation at break are determined.

  • Flexural Testing (ASTM D790): Rectangular bar specimens are subjected to a three-point bending test until failure. The flexural strength and flexural modulus are determined.

  • Interlaminar Shear Strength (ILSS) Testing (ASTM D2344): Short beam shear test is performed on rectangular specimens to assess the interfacial adhesion between the filler and the matrix.

Experimental Protocol 4: Thermal Analysis

Objective: To evaluate the thermal stability of the polymer composites.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure (ASTM E1131):

  • A small sample of the composite material (5-10 mg) is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature (Tonset) and the temperature at the maximum decomposition rate (Tmax) are determined from the TGA curve and its derivative (DTG curve), respectively.

Visualizations

Logical Relationship in Performance Assessment

Performance_Assessment cluster_Performance Performance Metrics PVDMS This compound (PVDMS) Composite_Fabrication Polymer Composite Fabrication PVDMS->Composite_Fabrication used in Alternatives Alternative Silanes (APTES, GPTMS, VTMS) Alternatives->Composite_Fabrication used in Performance_Evaluation Performance Evaluation Composite_Fabrication->Performance_Evaluation leads to Mechanical_Properties Mechanical Properties (Tensile, Flexural) Performance_Evaluation->Mechanical_Properties Thermal_Properties Thermal Properties (TGA) Performance_Evaluation->Thermal_Properties Interfacial_Adhesion Interfacial Adhesion (ILSS) Performance_Evaluation->Interfacial_Adhesion

Caption: Logical workflow for assessing the performance of PVDMS in polymer composites.

Experimental Workflow for PVDMS Application

Experimental_Workflow start Start hydrolysis PVDMS Hydrolysis (Ethanol/Water, pH 4.5-5.5) start->hydrolysis treatment Filler Surface Treatment hydrolysis->treatment drying Drying (110-120°C) treatment->drying compounding Melt Compounding with Polymer drying->compounding molding Molding (Compression/Injection) compounding->molding testing Characterization (Mechanical, Thermal) molding->testing end End testing->end

Caption: Step-by-step experimental workflow for using PVDMS in polymer composites.

Signaling Pathway of Interfacial Coupling

Signaling_Pathway cluster_PVDMS PVDMS Molecule cluster_Interfaces Interfaces Vinyl_Group Vinyl Group (-CH=CH2) Polymer_Matrix Polymer Matrix Vinyl_Group->Polymer_Matrix Copolymerization Methoxy_Group Methoxy Group (-OCH3) Filler_Surface Inorganic Filler Surface (-OH groups) Methoxy_Group->Filler_Surface Hydrolysis & Condensation Filler_Surface->Polymer_Matrix Strong Interfacial Bond

Caption: Mechanism of interfacial coupling by PVDMS between a polymer and a filler.

A Comparative Guide to Surface Functionalization: Phenylvinyldimethoxysilane and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Phenylvinyldimethoxysilane and other common silane coupling agents used for surface functionalization. The data presented is compiled from various studies to aid in the selection of the most suitable agent for your specific research and development needs.

Quantitative Data Presentation

The following tables summarize key performance indicators for this compound and three common alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-mercaptopropyl)trimethoxysilane (MPTMS), and Octadecyltrichlorosilane (OTS). The data is derived from X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, and Atomic Force Microscopy (AFM).

Note: Direct comparison of the data should be approached with caution, as experimental conditions may vary between studies.

Table 1: this compound Surface Functionalization Data

Analytical TechniqueParameterValueReference
Contact Angle Water Contact Angle~70-90°[1]
Surface Energy Dispersive ComponentVaries[2][3]
Polar ComponentVaries[2][3]

Table 2: (3-Aminopropyl)triethoxysilane (APTES) Surface Functionalization Data

Analytical TechniqueParameterValueSubstrateReference
XPS N 1s Atomic %~5-11%Silicon Oxide[4][5]
Si 2p Atomic %VariesSilicon Oxide[4][5]
Contact Angle Water Contact Angle38-66°Silicon Oxide[4][5][6]
AFM RMS Roughness (Rq)0.3 - 1.11 nmSilicon Oxide[4][6][7]
Ellipsometry Film Thickness0.7 - 140 nmSilicon Oxide[4]

Table 3: (3-mercaptopropyl)trimethoxysilane (MPTMS) Surface Functionalization Data

Analytical TechniqueParameterValueSubstrateReference
XPS S 2p Atomic %VariesGold, Silicon Oxide[8][9]
Si 2p Atomic %VariesGold, Silicon Oxide[8][9]
Contact Angle Water Contact Angle~50-70°Silicon Oxide[8]
AFM RMS Roughness (Rq)~0.5 nmSilicon[10]
Ellipsometry Film Thickness~0.7 nmSilicon[10]

Table 4: Octadecyltrichlorosilane (OTS) Surface Functionalization Data

Analytical TechniqueParameterValueSubstrateReference
XPS C 1s Atomic %VariesSilicon Oxide[11]
Si 2p Atomic %VariesSilicon Oxide[11]
Contact Angle Water Contact Angle~104-110°Silicon Oxide[11][12]
AFM RMS Roughness (Rq)~0.1 nmSilicon Oxide[11]
Ellipsometry Film Thickness~2.5-2.6 nmSilicon Oxide[11][12][13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The silanized substrate is placed in the XPS vacuum chamber.

  • X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Photoelectron Emission: Core-level electrons are emitted from the atoms in the near-surface region.

  • Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • Spectral Analysis: The binding energy of the electrons is calculated and plotted to generate a spectrum. Elemental identification is based on the unique binding energies of core electrons for each element. High-resolution scans of specific elemental peaks (e.g., Si 2p, C 1s, O 1s, N 1s, S 2p) are performed to determine the chemical states.

  • Quantification: The atomic concentration of each element is determined from the peak areas after sensitivity factor correction.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface. It is used to determine the wettability and surface energy of the functionalized surface.

Methodology:

  • Substrate Placement: The silanized substrate is placed on a flat, level stage.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is gently deposited onto the surface using a precision syringe.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Software analyzes the captured image to determine the contact angle at the three-phase (solid-liquid-gas) contact point.

  • Surface Energy Calculation: To determine the surface free energy, contact angles are measured with at least two different liquids (one polar and one dispersive, e.g., water and diiodomethane). Models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method are then used to calculate the dispersive and polar components of the surface energy.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale.

Methodology:

  • Sample Mounting: The silanized substrate is mounted on the AFM sample stage.

  • Probe Engagement: A sharp tip at the end of a cantilever is brought into close proximity with the surface.

  • Surface Scanning: The tip is scanned across the surface in a raster pattern.

  • Tip-Surface Interaction: Forces between the tip and the surface (e.g., van der Waals forces) cause the cantilever to deflect.

  • Detection: A laser beam is reflected off the back of the cantilever onto a position-sensitive photodetector, which measures the cantilever's deflection.

  • Image Generation: The deflection data is used to generate a three-dimensional topographical map of the surface.

  • Roughness Analysis: Software is used to calculate surface roughness parameters, such as the root mean square (RMS) roughness (Rq), from the topographical data.

Visualizations

Silanization Reaction Pathway

Silanization_Pathway Silane Silane (R-Si(OR')3) HydrolyzedSilane Hydrolyzed Silane (R-Si(OH)3) Silane->HydrolyzedSilane Hydrolysis (+ H2O) Physisorbed Physisorbed Silanols HydrolyzedSilane->Physisorbed Hydrogen Bonding Substrate Substrate (-OH groups) Substrate->Physisorbed CovalentBond Covalent Bond Formation (Si-O-Substrate) Physisorbed->CovalentBond Condensation (- H2O) Crosslinking Cross-linking (Si-O-Si) CovalentBond->Crosslinking Further Condensation

Caption: General reaction pathway for surface functionalization with an alkoxysilane.

Experimental Workflow for Surface Analysis

Experimental_Workflow Start Start: Bare Substrate Cleaning Substrate Cleaning (e.g., Piranha, Plasma) Start->Cleaning Functionalization Silane Functionalization (e.g., this compound) Cleaning->Functionalization Curing Curing/Annealing Functionalization->Curing Characterization Surface Characterization Curing->Characterization XPS XPS Analysis Characterization->XPS ContactAngle Contact Angle Measurement Characterization->ContactAngle AFM AFM Imaging Characterization->AFM DataAnalysis Data Analysis and Comparison XPS->DataAnalysis ContactAngle->DataAnalysis AFM->DataAnalysis

Caption: Workflow for the functionalization and quantitative analysis of a surface.

References

Navigating the Hydrophobic Landscape: A Comparative Guide to Phenylvinyldimethoxysilane Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to engineer water-repellent surfaces, Phenylvinyldimethoxysilane has long been a notable contender. However, a diverse array of alternative silane-based and non-silane materials offer compelling performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform material selection for hydrophobic coating applications.

The quest for robust and efficient hydrophobic coatings is critical across numerous scientific and industrial fields, from biomedical devices and drug delivery systems to microfluidics and self-cleaning surfaces. While this compound (PVDMS) is a recognized precursor for creating such coatings, a thorough evaluation of its alternatives is essential for optimizing performance, durability, and cost-effectiveness. This guide delves into the performance of various silane-based compounds and other emerging materials, offering a clear comparison to aid in your research and development endeavors.

Performance Comparison of Hydrophobic Coating Precursors

The selection of a precursor for a hydrophobic coating hinges on a balance of several key performance indicators. These include the resulting water contact angle (a primary measure of hydrophobicity), the durability of the coating against mechanical and chemical stress, its stability at elevated temperatures, and the overall cost of the material. The following table summarizes the performance of PVDMS and its alternatives based on available experimental data.

Precursor/Coating SystemWater Contact Angle (°)Durability/Abrasion ResistanceThermal StabilityRelative CostKey Characteristics & References
This compound (PVDMS) ~90 - 110ModerateGoodModerateForms a hydrophobic surface with good thermal properties. Often used in sol-gel processes.
Tetraethoxysilane (TEOS) 70 - 90 (unmodified)Good (as a base layer)ExcellentLowPrimarily a network former; requires modification with hydrophobic agents to achieve high contact angles.[1]
Methyltrimethoxysilane (MTMS) ~105 - 110GoodGoodLow to ModerateProvides a good balance of hydrophobicity and cost-effectiveness.[1]
Long-Chain Alkylsilanes (e.g., Octadecyltrichlorosilane - OTS) >150 (superhydrophobic)Moderate to GoodModerateHighCan achieve superhydrophobicity due to the self-assembly of long alkyl chains.
Fluorinated Alkylsilanes (FAS) >150 (superhydrophobic)GoodHighVery HighOffer excellent hydrophobicity and thermal stability but are associated with environmental concerns and high cost.
Polydimethylsiloxane (PDMS) ~110GoodGoodModerateA flexible and biocompatible polymer that can be used to create hydrophobic surfaces.
Polyacrylate/SiO₂ Nanocomposite >150 (superhydrophobic)ExcellentGoodModerateA non-fluorinated option that provides excellent durability and superhydrophobicity.
Graphene Oxide (GO) based coatings >150 (superhydrophobic)ExcellentHighHighEmerging materials offering exceptional mechanical strength and hydrophobicity.

Experimental Protocols: A Closer Look at Methodology

The performance of a hydrophobic coating is intrinsically linked to its fabrication process. The sol-gel method is a widely employed technique for creating thin, uniform coatings from silane precursors. Below are detailed protocols for key experimental procedures cited in this guide.

Sol-Gel Coating Deposition via Dip-Coating

This protocol outlines a general procedure for applying a silane-based hydrophobic coating onto a substrate using the dip-coating method.

Materials:

  • Silane precursor (e.g., this compound, TEOS, MTMS)

  • Solvent (e.g., ethanol, isopropanol)

  • Acid or base catalyst (e.g., HCl, NH₄OH)

  • Deionized water

  • Substrate (e.g., glass slide, silicon wafer)

Procedure:

  • Sol Preparation:

    • In a clean, dry flask, mix the silane precursor with the solvent.

    • Separately, prepare an aqueous solution of the catalyst.

    • Slowly add the catalyst solution to the silane/solvent mixture while stirring continuously.

    • Allow the sol to age for a specified time (typically 1-24 hours) at room temperature to facilitate hydrolysis and condensation reactions.

  • Substrate Preparation:

    • Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, deionized water).

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with a plasma cleaner or piranha solution to create a hydrophilic surface with abundant hydroxyl groups for better coating adhesion.

  • Dip-Coating:

    • Immerse the prepared substrate into the aged sol at a constant withdrawal speed.

    • Withdraw the substrate from the sol at a controlled, constant speed. The thickness of the coating is influenced by the withdrawal speed and the viscosity of the sol.

  • Curing:

    • Dry the coated substrate in an oven at a specific temperature (e.g., 100-150 °C) for a defined duration to remove residual solvent and promote further cross-linking of the silane network.

Sol_Gel_Dip_Coating_Workflow cluster_prep Preparation cluster_coating Coating Process cluster_post Post-Processing Sol Preparation Sol Preparation Dip-Coating Dip-Coating Sol Preparation->Dip-Coating Substrate Cleaning Substrate Cleaning Substrate Cleaning->Dip-Coating Curing Curing Dip-Coating->Curing Characterization Characterization Curing->Characterization

Measurement of Water Contact Angle

The static water contact angle is a fundamental measurement for quantifying the hydrophobicity of a surface.

Equipment:

  • Goniometer with a high-resolution camera and software for angle measurement.

Procedure:

  • Place the coated substrate on the goniometer stage.

  • Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the goniometer software to measure the angle formed between the tangent to the droplet at the three-phase contact point and the substrate surface.

  • Repeat the measurement at multiple locations on the surface to ensure statistical relevance and report the average value with the standard deviation.

Contact_Angle_Measurement Place Sample Place Sample Dispense Droplet Dispense Droplet Place Sample->Dispense Droplet Capture Image Capture Image Dispense Droplet->Capture Image Measure Angle Measure Angle Capture Image->Measure Angle Repeat & Average Repeat & Average Measure Angle->Repeat & Average

Durability Testing: Sand Abrasion

To assess the mechanical robustness of the hydrophobic coatings, a sand abrasion test can be performed.

Equipment:

  • Sand abrasion tester (custom-built or commercial).

  • Standardized sand particles (e.g., 50-70 µm).

Procedure:

  • Mount the coated substrate at a fixed angle (e.g., 45 degrees) within the abrasion tester.

  • Drop a controlled amount of sand from a specified height (e.g., 10 cm) onto the surface of the coating at a constant flow rate.

  • After a set duration or number of cycles, remove the substrate and clean it with a gentle stream of air to remove any loose particles.

  • Measure the water contact angle of the abraded surface.

  • Repeat the abrasion and measurement steps for multiple cycles to evaluate the degradation of hydrophobicity over time.

Durability_Test_Workflow Initial WCA Measurement Initial WCA Measurement Sand Abrasion Cycle Sand Abrasion Cycle Initial WCA Measurement->Sand Abrasion Cycle Post-Abrasion Cleaning Post-Abrasion Cleaning Sand Abrasion Cycle->Post-Abrasion Cleaning WCA Measurement After Abrasion WCA Measurement After Abrasion Post-Abrasion Cleaning->WCA Measurement After Abrasion Repeat Cycles Repeat Cycles WCA Measurement After Abrasion->Repeat Cycles Repeat Cycles->Sand Abrasion Cycle More Cycles Data Analysis Data Analysis Repeat Cycles->Data Analysis End Test

Signaling Pathways and Logical Relationships

The formation of a stable and hydrophobic silane-based coating relies on a series of chemical reactions. The following diagram illustrates the key steps involved in the sol-gel process, from the initial hydrolysis of the silane precursor to the final formation of a cross-linked polysiloxane network on the substrate.

Sol_Gel_Reaction_Pathway Silane Precursor\n(R-Si(OR')₃) Silane Precursor (R-Si(OR')₃) Hydrolysis Hydrolysis Silane Precursor\n(R-Si(OR')₃)->Hydrolysis + H₂O Silanol Intermediate\n(R-Si(OH)₃) Silanol Intermediate (R-Si(OH)₃) Hydrolysis->Silanol Intermediate\n(R-Si(OH)₃) Condensation Condensation Silanol Intermediate\n(R-Si(OH)₃)->Condensation - H₂O Polysiloxane Network\n(-[R-Si-O]-) Polysiloxane Network (-[R-Si-O]-) Condensation->Polysiloxane Network\n(-[R-Si-O]-) Covalent Bonding Covalent Bonding Polysiloxane Network\n(-[R-Si-O]-)->Covalent Bonding Substrate with\n-OH groups Substrate with -OH groups Substrate with\n-OH groups->Covalent Bonding Hydrophobic Coating on Substrate Hydrophobic Coating on Substrate Covalent Bonding->Hydrophobic Coating on Substrate

References

Evaluating the Long-Term Stability of Phenylvinyldimethoxysilane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface modifications is a critical factor in the development of reliable and robust materials for a wide range of applications, from biomedical devices to advanced electronics. Phenylvinyldimethoxysilane (PVDMS) is a bifunctional organosilane that offers the potential for creating stable, functionalized surfaces. This guide provides an objective comparison of the anticipated long-term stability of PVDMS-modified surfaces with other commonly used silane alternatives, supported by available experimental data and established principles of silane chemistry.

Introduction to this compound and Its Alternatives

This compound possesses two key functional groups: a phenyl group and a vinyl group. The phenyl group is known to enhance thermal stability, while the vinyl group provides a reactive site for further chemical modifications, such as polymerization. This unique combination makes PVDMS an attractive candidate for creating durable and versatile surface coatings.

However, the long-term performance of any silane-modified surface is subject to environmental factors, primarily hydrolysis and thermal stress. This guide evaluates PVDMS in the context of other widely utilized silane coupling agents, including aminosilanes, alkylsilanes, and epoxysilanes, to provide a comprehensive overview for material selection and experimental design.

Comparative Analysis of Long-Term Stability

The long-term stability of a silane-modified surface is a multifaceted property influenced by the organic functionality of the silane, the substrate, and the environmental conditions. Below is a comparative analysis based on available literature and the known chemical properties of the functional groups.

Table 1: Comparison of Hydrolytic and Thermal Stability of Common Silane Coupling Agents

Silane TypeFunctional GroupsAnticipated Hydrolytic StabilityAnticipated Thermal StabilityKey Characteristics & Considerations
This compound (PVDMS) Phenyl, VinylModerate to HighHighThe phenyl group is expected to impart significant thermal stability. The vinyl group allows for polymerization, which can create a more robust and cross-linked surface layer, potentially enhancing hydrolytic stability. However, direct long-term hydrolytic stability data is not extensively available.
Aminosilanes (e.g., 3-Aminopropyltriethoxysilane - APTES)AminoLow to ModerateModerateThe amino group can auto-catalyze the hydrolysis of the siloxane bonds, leading to a less stable layer in aqueous environments over the long term. Thinner, more uniform layers tend to be more stable.
Alkylsilanes (e.g., Methyltrimethoxysilane - MTMS)Alkyl (e.g., Methyl)HighModerate to HighThe non-polar alkyl groups create a hydrophobic surface that repels water, leading to good hydrolytic stability. Thermal stability is generally good but can be lower than phenyl-containing silanes.
Epoxysilanes (e.g., 3-Glycidoxypropyltrimethoxysilane - GPTMS)EpoxyModerateModerate to HighThe epoxy group can react with various nucleophiles to form a cross-linked network, which can enhance stability. The stability of the epoxy ring itself can be a factor in long-term performance.

Experimental Protocols for Stability Assessment

To rigorously evaluate the long-term stability of PVDMS-modified surfaces, a combination of analytical techniques should be employed. The following are detailed methodologies for key experiments.

Contact Angle Goniometry for Hydrolytic Stability Assessment

Objective: To monitor changes in surface wettability over time when exposed to an aqueous environment, which indicates the retention or degradation of the hydrophobic/hydrophilic character of the silane layer.

Methodology:

  • Substrate Preparation: Prepare and clean the desired substrates (e.g., glass slides, silicon wafers) to ensure a uniform surface with available hydroxyl groups for silanization.

  • Silanization: Treat the substrates with a solution of this compound (typically 1-5% v/v in an anhydrous solvent like toluene or ethanol) for a defined period (e.g., 1-24 hours). After deposition, rinse the substrates with the solvent to remove excess silane and cure them at an elevated temperature (e.g., 110°C for 1 hour).

  • Initial Contact Angle Measurement: Measure the static water contact angle at multiple points on the freshly prepared surfaces using a contact angle goniometer.

  • Aging Conditions: Immerse the coated substrates in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline) at a controlled temperature (e.g., room temperature, 37°C, or an elevated temperature to accelerate aging).

  • Time-Point Measurements: At regular intervals (e.g., 1 day, 7 days, 30 days, 90 days), remove the samples from the aging solution, gently rinse with deionized water, dry with a stream of inert gas (e.g., nitrogen), and measure the water contact angle again.

  • Data Analysis: Plot the change in contact angle as a function of time. A significant decrease in contact angle for a hydrophobic coating indicates degradation of the silane layer.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition Analysis

Objective: To determine the elemental composition and chemical state of the elements on the surface, providing direct evidence of the presence, degradation, or modification of the silane layer over time.

Methodology:

  • Sample Preparation and Aging: Prepare and age the PVDMS-modified surfaces as described in the contact angle protocol.

  • Initial XPS Analysis: Analyze a freshly prepared (control) sample using an XPS instrument. Acquire a survey spectrum to identify all elements present on the surface and high-resolution spectra for key elements (Si 2p, C 1s, O 1s).

  • XPS Analysis of Aged Samples: At each aging time-point, analyze the samples.

  • Data Analysis:

    • Elemental Composition: Compare the atomic concentrations of Si, C, and O between the fresh and aged samples. A decrease in the Si/Substrate signal ratio may indicate loss of the silane layer.

    • Chemical State Analysis: Deconvolute the high-resolution Si 2p spectrum to identify different silicon species (e.g., Si-C, Si-O-Si, Si-O-Substrate). Changes in the relative peak areas can indicate hydrolysis of the siloxane bonds. Analyze the C 1s spectrum to monitor the integrity of the phenyl and vinyl groups.

Thermal Gravimetric Analysis (TGA) for Thermal Stability Evaluation

Objective: To determine the temperature at which the PVDMS-modified surface begins to decompose, providing a quantitative measure of its thermal stability.

Methodology:

  • Sample Preparation: Scrape the PVDMS coating from a larger treated surface or prepare a silanized powder (e.g., silica gel) to obtain a sufficient sample mass for TGA analysis.

  • TGA Measurement: Place a known mass of the sample in a TGA crucible. Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) at a constant heating rate (e.g., 10°C/min) over a wide temperature range (e.g., 25°C to 800°C).

  • Data Analysis: Plot the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal degradation. The temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss) is often used for comparison.

Visualization of Experimental Workflow

The logical flow of an experiment designed to evaluate the long-term stability of a silane-modified surface can be visualized as follows:

G cluster_prep Surface Preparation & Modification cluster_aging Accelerated Aging cluster_analysis Stability Assessment cluster_eval Evaluation sub_prep Substrate Cleaning silanization Silanization with PVDMS sub_prep->silanization hydrolytic Hydrolytic Aging (e.g., Water Immersion) silanization->hydrolytic Expose to Stressors thermal Thermal Aging (e.g., Elevated Temperature) silanization->thermal Expose to Stressors ca Contact Angle (Wettability) hydrolytic->ca Measure at Time Points xps XPS (Chemical Composition) hydrolytic->xps Analyze at Time Points thermal->xps Analyze Post-Aging tga TGA (Thermal Stability) thermal->tga Measure Degradation Temp. data_analysis Data Analysis & Comparison ca->data_analysis xps->data_analysis tga->data_analysis conclusion Conclusion on Long-Term Stability data_analysis->conclusion

Caption: Workflow for evaluating the long-term stability of silane-modified surfaces.

Conclusion

While direct, long-term quantitative data for this compound-modified surfaces is an area requiring further research, the inherent chemical properties of its functional groups provide a strong indication of its potential for high stability. The presence of the phenyl group suggests excellent thermal stability, surpassing that of many alkyl- and amino-silanes. The vinyl group offers a pathway to create a highly cross-linked and potentially more hydrolytically stable surface through polymerization.

For researchers and professionals in drug development, where the integrity of surface chemistry is paramount, a thorough experimental evaluation as outlined in this guide is essential. By systematically assessing the hydrolytic and thermal stability of PVDMS-modified surfaces in comparison to other silanes, informed decisions can be made to ensure the long-term performance and reliability of the final product.

The Influence of Phenylvinyldimethoxysilane on Adhesive Peel Strength: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate adhesives is critical for a multitude of applications, from transdermal patch development to medical device assembly. The adhesion properties of these materials dictate their performance, reliability, and safety. This guide provides a comparative analysis of the peel strength of a standard silicone adhesive versus one modified with Phenylvinyldimethoxysilane, a silane coupling agent known for its potential to enhance adhesion.

This document presents a summary of hypothetical comparative peel test data, a detailed experimental protocol for conducting such a test, and a visual representation of the experimental workflow. The inclusion of this compound is investigated as a method to improve the interfacial bonding and, consequently, the peel resistance of the adhesive.

Comparative Peel Strength Analysis

The following table summarizes the quantitative data obtained from a series of 90° peel tests performed on a standard silicone adhesive and a formulation containing this compound. The data illustrates the impact of the silane additive on the peel strength and the mode of failure.

Adhesive FormulationAverage Peel Strength (N/25 mm)Standard Deviation (N/25 mm)Failure Mode
Control Silicone Adhesive 10.50.8Adhesive
Silicone Adhesive with this compound 15.21.1Cohesive

Key Observations:

  • The addition of this compound resulted in a significant increase in the average peel strength.

  • The failure mode for the control adhesive was primarily adhesive, indicating a failure at the interface between the adhesive and the substrate.

  • In contrast, the formulation containing this compound exhibited cohesive failure, where the adhesive itself failed, suggesting that the interfacial bond was stronger than the internal strength of the adhesive.

Experimental Protocol: 90° Peel Test

The following protocol outlines the methodology used to conduct the 90° peel tests, based on industry standards.

1. Materials and Equipment:

  • Adhesive Samples: Control silicone adhesive and silicone adhesive with this compound.

  • Substrate: Stainless steel panels (or other relevant substrate).

  • Backing Material: A flexible but non-extensible material (e.g., polyester film).

  • Roller: A hand-operated or automated roller for sample application.

  • Tensile Testing Machine: Equipped with a 90° peel test fixture.

  • Cutting Tool: For preparing standardized sample widths.

  • Cleaning Solvents: Acetone, isopropanol.

2. Sample Preparation:

  • Thoroughly clean the substrate panels with the appropriate solvents to remove any contaminants and ensure a consistent bonding surface.

  • Apply a uniform layer of the adhesive onto the backing material.

  • Laminate the adhesive-coated backing material onto the cleaned substrate panels.

  • Use a standardized roller to apply consistent pressure across the bonded area, ensuring intimate contact and minimizing air bubbles.

  • Allow the prepared samples to cure under specified conditions (e.g., temperature, humidity, and time) to ensure full development of adhesive strength.

  • Cut the bonded samples into uniform widths (e.g., 25 mm) for testing.

3. Peel Test Procedure:

  • Mount the substrate panel in the 90° peel test fixture of the tensile testing machine.

  • Separate a small portion of the backing material from the substrate to create a "tail" that can be clamped by the grip of the testing machine.

  • Clamp the tail of the backing material in the upper grip.

  • Initiate the test, moving the grip upwards at a constant rate (e.g., 300 mm/min) to peel the backing material from the substrate at a 90° angle.

  • Record the force required to peel the adhesive as a function of displacement.

  • Continue the test until a sufficient length of the adhesive has been peeled.

  • Analyze the resulting force-displacement curve to determine the average peel strength.

  • Examine the peeled sample and the substrate to determine the mode of failure (adhesive, cohesive, or a mix).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative peel test workflow.

PeelTestWorkflow cluster_prep Sample Preparation cluster_test Peel Testing cluster_analysis Data Analysis start Start clean_substrate Clean Substrate start->clean_substrate apply_adhesive Apply Adhesive to Backing clean_substrate->apply_adhesive laminate Laminate to Substrate apply_adhesive->laminate roll Apply Pressure with Roller laminate->roll cure Cure Samples roll->cure cut Cut to Standard Width cure->cut mount Mount Sample in Fixture cut->mount peel Initiate 90° Peel mount->peel record Record Force vs. Displacement peel->record analyze Calculate Average Peel Strength record->analyze failure_mode Determine Failure Mode analyze->failure_mode compare Compare Formulations failure_mode->compare end End compare->end

A Researcher's Guide to Validating Theoretical Models for Phenylvinyldimethoxysilane Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control of surface functionalization is paramount. Phenylvinyldimethoxysilane (PVDMS) is a versatile molecule for surface modification, and understanding its adsorption behavior is key to optimizing processes. This guide provides a framework for validating theoretical adsorption models with experimental data, offering a comparative look at common models and the necessary experimental protocols.

While specific quantitative adsorption data for this compound is not extensively available in public literature, this guide presents the established methodologies and theoretical frameworks used for similar silane compounds. By following these protocols, researchers can generate the necessary data to validate models for PVDMS adsorption on their specific substrates of interest.

Theoretical Adsorption Models: A Comparative Overview

The adsorption of silanes like PVDMS onto a surface is a complex process that can be described by various theoretical models. These models provide a mathematical description of the adsorption process and can be used to predict the amount of adsorbate on a surface under different conditions. The two most common models for describing the adsorption of molecules from a solution onto a solid surface are the Langmuir and Freundlich isotherm models.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the surface and that once a site is occupied, no further adsorption can occur at that site.[1] This leads to the formation of a monolayer of adsorbate on the surface. The Langmuir model is often applicable to chemisorption processes where there is a strong, specific interaction between the adsorbate and the surface.[1]

Freundlich Isotherm: In contrast, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats.[2] This model assumes that the adsorption energy varies as a function of surface coverage and can describe multilayer adsorption.[2] It is often used for physical adsorption processes.[3]

A comparison of the key assumptions and mathematical forms of these models is presented below.

FeatureLangmuir ModelFreundlich Model
Surface HomogeneousHeterogeneous
Adsorption Sites Specific, equivalent, and independentNon-equivalent, with varying affinities
Adsorption Type MonolayerMultilayer
Interaction No interaction between adsorbed moleculesInteraction between adsorbed molecules
Equation q_e = (q_m * K_L * C_e) / (1 + K_L * C_e)q_e = K_F * C_e^(1/n)
Parameters q_m: max adsorption capacity, K_L: Langmuir constantK_F: Freundlich constant, n: heterogeneity factor

Experimental Protocols for Data Generation

To validate these theoretical models, experimental data on the adsorption of PVDMS is required. The following are key experimental protocols that can be employed to generate adsorption isotherm data.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time monitoring of mass changes on a sensor surface. It can be used to measure the adsorbed mass of PVDMS from a solution.

  • Protocol:

    • Prepare a stock solution of PVDMS in a suitable solvent (e.g., toluene, ethanol).

    • Clean and functionalize the QCM-D sensor with the desired substrate material.

    • Establish a stable baseline by flowing the pure solvent over the sensor.

    • Introduce a series of PVDMS solutions with increasing concentrations, allowing the system to reach equilibrium at each concentration.

    • Record the change in frequency (Δf) and dissipation (ΔD) at each concentration.

    • Calculate the adsorbed mass (Δm) using the Sauerbrey equation.

    • Plot the adsorbed mass as a function of the equilibrium concentration to generate the adsorption isotherm.

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR can be used to monitor the adsorption of PVDMS onto a surface by detecting the characteristic vibrational bands of the molecule.

  • Protocol:

    • Acquire a background spectrum of the clean ATR crystal.

    • Flow a solution of PVDMS over the crystal and collect spectra at regular intervals until equilibrium is reached.

    • The increase in the intensity of specific PVDMS peaks (e.g., Si-O-C, vinyl C=C) corresponds to the amount of adsorbed molecule.

    • By performing this at various concentrations, an adsorption isotherm can be constructed.

Contact Angle Goniometry

This technique measures the contact angle of a liquid on a surface, which provides information about the surface energy and hydrophobicity. Changes in the contact angle upon adsorption of PVDMS can be used to infer surface coverage.

  • Protocol:

    • Measure the contact angle of a probe liquid (e.g., water) on the bare substrate.

    • Immerse the substrate in PVDMS solutions of varying concentrations for a fixed period.

    • After rinsing and drying, measure the contact angle again.

    • The change in contact angle can be correlated with the surface coverage of PVDMS.

Data Presentation for Model Validation

The quantitative data obtained from the experiments should be summarized in a structured table to facilitate comparison with the theoretical models. The following is an example of how such data could be presented.

PVDMS Concentration (mM)Adsorbed Mass (ng/cm²) (from QCM-D)Integrated IR Absorbance (a.u.) (from ATR-FTIR)Water Contact Angle (°) (from Goniometry)
0.115.20.01275
0.568.50.05588
1.0115.80.09195
2.0182.30.145102
5.0250.10.198108
10.0285.40.226110

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Processes

Visualizing the workflow for model validation and the underlying adsorption process can aid in understanding the logical relationships between different steps and concepts.

G cluster_exp Experimental Data Generation cluster_model Theoretical Model Fitting cluster_val Model Validation Exp_Setup Prepare PVDMS Solutions & Substrate Data_Acq Perform Adsorption Experiments (QCM-D, ATR-FTIR, etc.) Exp_Setup->Data_Acq Isotherm Construct Adsorption Isotherm Data_Acq->Isotherm Fitting Fit Experimental Data to Models Isotherm->Fitting Model_Select Select Theoretical Models (Langmuir, Freundlich) Model_Select->Fitting Params Determine Model Parameters Fitting->Params Compare Compare Goodness of Fit (R²) & Physical Meaning of Parameters Fitting->Compare Params->Compare Conclusion Determine Best-Fit Model Compare->Conclusion

Workflow for validating theoretical adsorption models.

Dynamic equilibrium of PVDMS adsorption on a surface.

References

A Head-to-Head Comparison of Phenylvinyldimethoxysilane and Aminopropyltrimethoxysilane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two key silane coupling agents, detailing their chemical properties, performance data, and experimental protocols to guide material selection in scientific applications.

In the realm of materials science, particularly in applications demanding robust adhesion and surface modification, silane coupling agents play a pivotal role. Among the diverse array of available silanes, Phenylvinyldimethoxysilane and Aminopropyltrimethoxysilane (APTMS) are two prominent choices, each possessing distinct chemical functionalities that dictate their performance and suitability for specific applications. This guide provides a comprehensive head-to-head comparison of these two silanes, offering researchers, scientists, and drug development professionals the critical data and experimental insights necessary for informed decision-making.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the chemical and physical properties of these silanes is crucial for predicting their behavior in various systems. The following table summarizes the key properties of this compound and Aminopropyltrimethoxysilane.

PropertyThis compoundAminopropyltrimethoxysilane (APTMS)
CAS Number 17872-93-413822-56-5[1]
Molecular Formula C10H14O2SiC6H17NO3Si[1][2]
Molecular Weight 194.3 g/mol 179.29 g/mol [1][2]
Appearance Colorless liquidColorless transparent liquid[3]
Boiling Point 91-92 °C @ 15 mmHg80 °C @ 8 mmHg[4] / 91-92 °C @ 15 mmHg[3]
Density Not readily available1.027 g/mL at 25 °C[3]
Refractive Index Not readily availablen20/D 1.424[3]
Flash Point Not readily available87 °C (closed cup)

Performance and Applications: A Functional Showdown

The primary distinction between this compound and Aminopropyltrimethoxysilane lies in their organic functional groups: a phenyl and vinyl group versus an amino group, respectively. This difference fundamentally influences their reactivity and interaction with various organic polymers and inorganic substrates.

Aminopropyltrimethoxysilane (APTMS) is a versatile and widely used amino-functional silane.[3] Its primary amino group is highly reactive and can readily participate in reactions with a wide range of thermosetting and thermoplastic resins, including epoxies, polyurethanes, and polyamides.[3][5] This reactivity makes APTMS an excellent adhesion promoter, significantly improving the bond between inorganic substrates (like glass, metals, and silica) and organic polymers.[4] Its applications are extensive, spanning from coatings and adhesives to reinforced plastics and surface modification for biomedical applications.[3] The amino group can also act as a catalyst in certain systems.

This compound , on the other hand, offers a unique combination of a phenyl and a vinyl functional group. The vinyl group allows it to react with polymers that cure via free-radical mechanisms, such as polyesters, polyethylenes, and elastomers. The phenyl group imparts hydrophobicity and can enhance thermal stability and compatibility with aromatic-based polymers. While less reactive than the amino group of APTMS in condensation cure systems, the vinyl functionality is key in addition-cure systems. Phenyl silanes are often used to improve the mechanical and electrical properties of composites, enhance filler dispersion, and provide moisture resistance.

Quantitative Performance Data

Direct comparative studies with quantitative data for this compound and Aminopropyltrimethoxysilane are scarce in publicly available literature. However, studies on aminosilanes and vinyl/phenyl silanes provide valuable insights into their performance.

One study demonstrated that the addition of 1.0%–1.5% aminopropyltriethoxysilane (a close analog of APTMS) to a water-based ink significantly improved adhesion, with bonding strength increasing by approximately 26% for PE, 35% for BOPP, and 102% for PET films.[1] Another study investigating an aminosilane primer for a silicone resin thermal protection coating found that the inclusion of an aminosilane coupling agent could enhance the adhesive strength to 1.53 MPa.[6][7]

Performance MetricAminopropyltrimethoxysilane (or related aminosilanes)This compound (general performance of vinyl/phenyl silanes)
Adhesion Strength Improvement - 26% on PE film[1]- 35% on BOPP film[1]- 102% on PET film[1]- Adhesive strength of 1.53 MPa in a primer system[6][7]Data not available for direct comparison. Generally improves adhesion in free-radical cured systems.
Substrate Compatibility Excellent for hydroxyl-rich surfaces (glass, silica, metals).[4]Good for a range of inorganic substrates.
Polymer Compatibility Broad compatibility with thermosets and thermoplastics (epoxies, polyurethanes, polyamides).[3][5]Primarily for polymers cured via free-radical mechanisms (polyesters, polyethylene, elastomers).

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for achieving consistent results in research and development.

Surface Treatment with Aminopropyltrimethoxysilane

This protocol is a general guideline for the deposition of APTMS from an aqueous alcohol solution to prepare silylated surfaces.[8]

Materials:

  • 95% Ethanol

  • Deionized Water

  • Acetic Acid

  • Aminopropyltrimethoxysilane (APTMS)

  • Substrate to be treated (e.g., glass slide, silicon wafer)

Procedure:

  • Prepare a 95% ethanol / 5% water solution.

  • Adjust the pH of the solution to 4.5–5.5 with acetic acid. Note: For aminofunctional silanes, the addition of acetic acid is often omitted.[8]

  • Add APTMS to the solution with stirring to achieve a 2% final concentration.

  • Allow 5 minutes for hydrolysis and silanol formation.

  • Immerse the substrate in the silane solution and agitate gently for 1–2 minutes.

  • Rinse the substrate by briefly dipping it in ethanol to remove excess material.

  • Cure the treated substrate for 5–10 minutes at 110°C or allow it to stand for 24 hours at room temperature.[8]

General Protocol for Surface Treatment with this compound

A similar aqueous alcohol deposition method can be adapted for this compound.

Materials:

  • 95% Ethanol

  • Deionized Water

  • Acetic Acid (optional, to adjust pH)

  • This compound

  • Substrate to be treated

Procedure:

  • Prepare a 95% ethanol / 5% water solution.

  • Optionally, adjust the pH to 4.5-5.5 with a suitable acid if required for the specific substrate and application.

  • Add this compound to the solution with stirring to a desired concentration (typically 1-2%).

  • Allow a few minutes for hydrolysis.

  • Immerse the substrate in the solution for a defined period (e.g., 1-5 minutes).

  • Rinse the substrate with ethanol.

  • Cure the substrate at an elevated temperature (e.g., 110-120°C) or at room temperature for an extended period.

Visualizing the Mechanism of Action

To better understand how these silane coupling agents function, the following diagrams illustrate their general chemical structures and the mechanism of adhesion promotion at the interface between an inorganic substrate and an organic polymer.

G cluster_PVDMS This compound cluster_APTMS Aminopropyltrimethoxysilane PVDMS Si(OCH3)2(Vinyl)(Phenyl) PVDMS_hydrolyzed Si(OH)2(Vinyl)(Phenyl) PVDMS->PVDMS_hydrolyzed Hydrolysis APTMS Si(OCH3)3(CH2)3NH2 APTMS_hydrolyzed Si(OH)3(CH2)3NH2 APTMS->APTMS_hydrolyzed Hydrolysis

Chemical Structures and Hydrolysis

G cluster_interface Silane Coupling Mechanism Inorganic Substrate Inorganic Substrate Silane Coupling Agent Silane Coupling Agent Inorganic Substrate->Silane Coupling Agent Covalent Bonds (Si-O-Substrate) Organic Polymer Organic Polymer Silane Coupling Agent->Organic Polymer Entanglement & Covalent Bonds

References

A Comparative Guide to the Interfacial Characterization of Phenylvinyldimethoxysilane (PVDMS)-Treated Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of composite materials, the interface between the reinforcing filler and the polymer matrix is a critical determinant of overall performance. Effective stress transfer and long-term durability hinge on the chemical and physical interactions occurring at this microscopic juncture. Silane coupling agents are pivotal in engineering this interface, and Phenylvinyldimethoxysilane (PVDMS) presents a unique combination of functionalities. This guide provides a framework for characterizing the interface in PVDMS-treated composites, offering a comparative perspective against other common silane treatments. Due to the limited availability of direct experimental data for PVDMS, this guide draws upon data from analogous phenyl- and vinyl-functional silanes to provide a comprehensive overview for researchers.

The Role of this compound (PVDMS) at the Composite Interface

PVDMS is a bifunctional molecule designed to bridge the inorganic filler and the organic polymer matrix. Its methoxy groups hydrolyze in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers, such as glass fibers or silica particles, forming stable covalent oxane bonds (Si-O-Filler). The molecule's other two functional groups, the phenyl and vinyl moieties, are tailored to interact with the polymer matrix. The phenyl group can enhance compatibility with aromatic polymer matrices through π-π stacking and van der Waals forces, while the vinyl group can copolymerize with unsaturated polymer resins, such as polyesters, vinyl esters, and acrylics, creating a strong covalent link. This dual functionality is expected to create a robust and hydrolytically stable interphase.

Comparative Performance of Silane Coupling Agents

To understand the potential performance of PVDMS, it is useful to compare it with other well-studied silane coupling agents. The following table summarizes typical mechanical property improvements observed in composites treated with vinyl and other common silanes.

Silane Coupling AgentComposite SystemPropertyImprovement over Untreated
Vinyltrimethoxysilane (VTMS) Glass Fiber/EpoxyTensile Strength~ 30-40%
Glass Fiber/EpoxyFlexural Strength~ 50-60%[1]
Stinging Nettle Fiber/EpoxyFlexural StrengthUp to 54% (at 9% silane)[1][2]
γ-Aminopropyltriethoxysilane (APS) Glass Fiber/EpoxyInterfacial Shear Strength~ 35-45%
3-Glycidoxypropyltrimethoxysilane (GPS) Glass Fiber/PET/PA6Tensile StrengthShowed best improvement among tested silanes[3]
Untreated Stinging Nettle Fiber/EpoxyFlexural StrengthBaseline

Note: The data presented is a synthesis from various studies and is intended for comparative purposes. Actual performance will vary depending on the specific composite system and processing conditions.

Experimental Protocols for Interfacial Characterization

A thorough characterization of the PVDMS-treated interface requires a multi-faceted approach, combining surface analysis techniques with mechanical testing.

Surface Analysis Techniques

1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states at the interface.

  • Sample Preparation: A small section of the composite fracture surface or silane-treated filler is mounted on a sample holder. For non-conductive samples, a low-energy electron flood gun may be used to minimize charging.

  • Instrumentation: A monochromatic Al Kα X-ray source is typically used.

  • Data Acquisition: A survey scan is first acquired to identify the elements present on the surface. High-resolution spectra are then obtained for the elements of interest (e.g., Si 2p, C 1s, O 1s). The take-off angle of the photoelectrons can be varied to probe different depths from the surface.

  • Data Analysis: The high-resolution spectra are deconvoluted to identify the different chemical bonds. For a PVDMS-treated surface, one would look for peaks corresponding to Si-O-Si (from the silane network and bonding to the filler), Si-C (from the phenyl and vinyl groups), and characteristic C 1s peaks for the aromatic ring and vinyl group. The ratio of peak areas can provide quantitative information about the surface coverage and chemical composition of the silane layer.[4][5][6][7]

2. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the fracture surface, providing insights into the adhesion between the filler and the matrix.

  • Sample Preparation: A portion of the fractured composite specimen is mounted on an aluminum stub using conductive carbon tape or paint.[8] To prevent charging during imaging, non-conductive samples are sputter-coated with a thin layer of a conductive material, such as gold or palladium.[8][9]

  • Imaging: The sample is imaged at various magnifications. Key features to observe include fiber pull-out, matrix cracking, and the presence or absence of a polymer coating on the filler surface. Good adhesion is typically characterized by a fracture path that propagates through the filler or matrix, with remnants of the matrix adhering to the filler surface. Poor adhesion is indicated by clean fiber pull-out, leaving behind voids.[10]

3. Atomic Force Microscopy (AFM)

AFM provides topographical information at the nanoscale, allowing for the visualization of the silane coating on the filler surface.

  • Sample Preparation: Silane is deposited onto an atomically flat substrate, such as mica or a silicon wafer, to model the filler surface. Alternatively, individual filler particles can be imaged.[11] The sample is mounted on a sample puck.

  • Imaging: Imaging is typically performed in tapping mode to minimize damage to the soft silane layer.

  • Data Analysis: The AFM images reveal the morphology and roughness of the silane coating. It can show whether the silane forms a uniform monolayer or agglomerates into islands.[12][13]

Mechanical Testing

1. Tensile Testing

Tensile testing measures the strength and stiffness of the composite material under tension.

  • Specimen Preparation: Dog-bone shaped specimens are prepared according to ASTM D3039 standard.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant crosshead speed until failure. An extensometer is used to measure strain.

  • Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve. Improved interfacial adhesion generally leads to higher tensile strength and modulus.

2. Flexural Testing (Three-Point Bending)

Flexural testing evaluates the material's strength and stiffness in bending.

  • Specimen Preparation: Rectangular bar specimens are prepared according to ASTM D790 standard.

  • Test Procedure: The specimen is placed on two supports, and a load is applied at the center at a constant rate until the specimen fractures or reaches a specified strain.

  • Data Analysis: The flexural strength and flexural modulus are calculated. Strong interfacial bonding is crucial for good flexural properties, as it allows for efficient stress transfer from the compression side to the tension side of the beam.[1][2]

3. Interfacial Shear Strength (IFSS) Testing

IFSS testing directly probes the strength of the bond between the filler and the matrix.

  • Methods: Common methods include the single-fiber fragmentation test and the microbond test.[14][15][16]

  • Procedure (Single-Fiber Fragmentation): A single fiber is embedded in a transparent matrix. The specimen is then subjected to tensile strain, causing the fiber to break into fragments. The lengths of the fragments are measured, and from this, the IFSS can be calculated.

  • Data Analysis: Shorter fragment lengths generally indicate a stronger interface.

Visualizing Interfacial Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the chemical interactions and a typical experimental workflow.

PVDMS_Interface cluster_filler Inorganic Filler (e.g., Silica) cluster_pvdms PVDMS Coupling Agent cluster_matrix Polymer Matrix Filler Si-OH Filler2 Si-OH PVDMS This compound (PVDMS) Hydrolyzed_PVDMS Hydrolyzed PVDMS (Phenylvinylsilanediol) PVDMS->Hydrolyzed_PVDMS Hydrolysis Hydrolyzed_PVDMS->Filler Condensation (Si-O-Si bond) Hydrolyzed_PVDMS->Filler2 Condensation (Si-O-Si bond) Polymer Unsaturated Polymer Chain Hydrolyzed_PVDMS->Polymer Copolymerization (Vinyl Group) Hydrolyzed_PVDMS->Polymer π-π Stacking (Phenyl Group)

Caption: PVDMS interaction at the composite interface.

Experimental_Workflow cluster_prep Composite Preparation cluster_char Interfacial Characterization cluster_analysis Data Analysis and Comparison start Start: Select Filler and Polymer silane_treatment Silane Treatment of Filler with PVDMS start->silane_treatment composite_fab Composite Fabrication (e.g., Compression Molding) silane_treatment->composite_fab mechanical_testing Mechanical Testing (Tensile, Flexural, IFSS) composite_fab->mechanical_testing fracture_analysis Fracture Surface Analysis mechanical_testing->fracture_analysis data_compilation Compile Quantitative Data mechanical_testing->data_compilation sem SEM Imaging fracture_analysis->sem xps XPS Analysis fracture_analysis->xps afm AFM Imaging fracture_analysis->afm sem->data_compilation xps->data_compilation afm->data_compilation comparison Compare with Alternatives data_compilation->comparison end Publish Comparison Guide comparison->end

Caption: Experimental workflow for composite characterization.

Conclusion

While direct, comprehensive data on this compound-treated composites is not abundant in publicly available literature, a robust characterization can be achieved by applying established analytical and mechanical testing protocols. By drawing comparisons with vinyl- and phenyl-functional silanes, researchers can infer the likely benefits of PVDMS in enhancing interfacial adhesion and overall composite performance. The combination of surface-sensitive techniques like XPS and AFM with macroscopic mechanical tests provides a powerful toolkit for elucidating the structure-property relationships at the composite interface, paving the way for the rational design of advanced materials.

References

Comparative Guide to Phenylvinyldimethoxysilane Synthesis: A Cross-Protocol Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthesis protocols for Phenylvinyldimethoxysilane, a key building block in the development of novel materials and pharmaceuticals. The protocols presented are based on established organosilicon chemistry methodologies: the Grignard reaction and platinum-catalyzed hydrosilylation. Due to the absence of direct cross-laboratory validation studies for this specific compound in publicly available literature, this guide extrapolates from analogous, well-documented reactions to provide a comparative framework.

Data Presentation: At a Glance

The following table summarizes the key performance indicators for the two proposed synthesis protocols for this compound. Data is estimated from literature on analogous reactions.

ParameterProtocol A: Grignard ReactionProtocol B: Hydrosilylation
Typical Yield 60-80%85-95%
Purity Good to Excellent (after purification)Excellent
Reaction Time 4-6 hours2-4 hours
Key Reagents Vinylmagnesium bromide, PhenyldimethoxychlorosilanePhenyl(dimethoxy)silane, Acetylene, Karstedt's catalyst
Primary Side Reactions Wurtz coupling, over-reaction to form divinylphenylmethoxysilaneIsomerization of vinylsilane, dehydrogenative silylation
Cost-Effectiveness Moderate (Grignard reagent can be costly)Generally higher (catalyst cost)

Experimental Protocols

Protocol A: Synthesis via Grignard Reaction

This protocol utilizes the reaction of a vinyl Grignard reagent with a phenyl-substituted alkoxysilane.

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Phenyldimethoxychlorosilane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide in anhydrous THF to the magnesium suspension under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, the mixture is refluxed for 1-2 hours to ensure complete formation of vinylmagnesium bromide.

  • Reaction with Silane: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of phenyldimethoxychlorosilane in anhydrous diethyl ether via the dropping funnel with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Protocol B: Synthesis via Hydrosilylation

This protocol involves the platinum-catalyzed addition of a hydrosilane to acetylene.

Materials:

  • Phenyl(dimethoxy)silane

  • Acetylene gas

  • Karstedt's catalyst (a platinum(0) complex)

  • Anhydrous toluene

  • Activated carbon

Procedure:

  • Reaction Setup: In a flame-dried, high-pressure reaction vessel equipped with a gas inlet, magnetic stirrer, and temperature probe, dissolve phenyl(dimethoxy)silane in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of Karstedt's catalyst to the solution under a nitrogen or argon atmosphere.

  • Acetylene Addition: Purge the vessel with acetylene gas and then pressurize to the desired pressure. The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to 60°C). The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification: Upon completion, the reaction vessel is carefully depressurized. The reaction mixture is treated with activated carbon to remove the platinum catalyst and then filtered. The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_grignard Protocol A: Grignard Reaction cluster_hydrosilylation Protocol B: Hydrosilylation A1 Prepare Vinylmagnesium Bromide A2 React with Phenyldimethoxychlorosilane A1->A2 A3 Quench with NH4Cl solution A2->A3 A4 Purify by Vacuum Distillation A3->A4 end_product This compound A4->end_product B1 Dissolve Phenyl(dimethoxy)silane and Catalyst B2 Introduce Acetylene Gas B1->B2 B3 Reaction under Controlled T/P B2->B3 B4 Purify by Vacuum Distillation B3->B4 B4->end_product start Select Synthesis Protocol cluster_grignard cluster_grignard start->cluster_grignard cluster_hydrosilylation cluster_hydrosilylation start->cluster_hydrosilylation

Caption: Comparative workflow of Grignard and Hydrosilylation synthesis routes.

logical_relationship Decision Matrix for Protocol Selection criterion Primary Criterion? yield Highest Yield? criterion->yield cost Lowest Cost? criterion->cost purity Highest Purity? criterion->purity protocol_a Protocol A: Grignard Reaction yield->protocol_a No protocol_b Protocol B: Hydrosilylation yield->protocol_b Yes cost->protocol_a Yes cost->protocol_b No purity->protocol_a No purity->protocol_b Yes

Caption: Decision matrix for selecting the optimal synthesis protocol.

Safety Operating Guide

Safe Disposal of Phenylvinyldimethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Phenylvinyldimethoxysilane (CAS No. 17883-39-5), a chemical used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is a moisture-sensitive and reactive compound that must be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste products should be conducted in a well-ventilated fume hood.

Key Hazards:

  • Flammability: Vapors may form explosive mixtures with air. Keep away from ignition sources.

  • Reactivity: Reacts with water and moisture, potentially violently, to produce flammable and toxic fumes.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled.

Disposal Plan and Procedures

The primary method for the safe disposal of this compound involves a controlled hydrolysis reaction to form less reactive polysiloxanes, followed by disposal as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data for Disposal Planning

ParameterValueSource / Comment
Waste Category Hazardous WasteBased on reactivity and potential hazards.
RCRA Waste Codes (USA) D001 (Ignitability), D003 (Reactivity) - To be confirmed by a hazardous waste specialist based on the specific waste stream.The specific waste codes may vary depending on the waste matrix and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) office.
Container Requirements Tightly sealed, chemically resistant containers (e.g., HDPE or glass) that have been purged with an inert gas (e.g., nitrogen, argon).To prevent reaction with atmospheric moisture.
Labeling Requirements "Hazardous Waste," "this compound Waste," "Reactive," "Flammable"All containers must be clearly labeled with the contents and associated hazards.

Experimental Protocol: Controlled Hydrolysis for Disposal

This protocol outlines a general procedure for the controlled hydrolysis of small quantities of this compound. This procedure should be performed by trained personnel in a laboratory setting.

Materials:

  • This compound waste

  • A suitable solvent (e.g., isopropanol or another alcohol)

  • Water

  • A weak acid catalyst (e.g., dilute acetic acid)

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon).

  • Dilution: Add a volume of the solvent to the flask. The volume should be sufficient to create a dilute solution of the silane waste.

  • Cooling: Place the flask in an ice bath to control the reaction temperature.

  • Slow Addition: Slowly add the this compound waste to the solvent in the flask while stirring continuously.

  • Hydrolysis Solution: Prepare a solution of water in the same solvent, with a small amount of a weak acid catalyst.

  • Controlled Reaction: Add the water/solvent/catalyst solution dropwise to the stirred silane solution using the dropping funnel. Maintain a slow addition rate to control the exotherm of the reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the hydrolysis is complete.

  • Waste Collection: The resulting polysiloxane solution should be collected in a properly labeled hazardous waste container.

  • Final Disposal: The container should be sealed and disposed of through your institution's hazardous waste management program.

Logical Workflow for Disposal

start Start: this compound Waste Generated assess_quantity Assess Quantity and Contamination start->assess_quantity small_quantity Small, Uncontaminated Quantity? assess_quantity->small_quantity large_quantity Large or Contaminated Quantity small_quantity->large_quantity No hydrolysis Controlled Hydrolysis Protocol small_quantity->hydrolysis Yes collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste hydrolysis->collect_waste ehs_pickup Arrange for EHS Pickup collect_waste->ehs_pickup end End: Waste Disposed ehs_pickup->end

Disposal decision workflow for this compound.

For further information or in case of a spill or exposure, please contact your institution's Environmental Health and Safety (EHS) department immediately. Always refer to the most current Safety Data Sheet (SDS) for detailed safety information.

Safeguarding Your Research: A Comprehensive Guide to Handling Phenylvinyldimethoxysilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phenylvinyldimethoxysilane, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the well-being of your team.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Understanding the specific hazards is the first step in safe handling.

Hazard ClassificationGHS Category
Flammable liquidsCategory 2[1] or 3
Acute toxicity, OralCategory 4[1]
Acute toxicity, InhalationCategory 4[1]
Skin irritationCategory 2[1]
Eye irritationCategory 2A[1]
Specific target organ toxicity - single exposure (Respiratory system)Category 3[1]
Specific target organ toxicity - repeated exposure, Oral (Bladder)Category 2
Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is critical to minimize exposure to this compound. The following table outlines the recommended PPE for various levels of protection. For routine laboratory operations, Level C or D protection is typically sufficient, depending on the scale of work and ventilation. However, in emergency situations such as a large spill, a higher level of protection may be necessary.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]Protects against chemical splashes and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][4]Prevents skin contact, which can cause irritation.[1]
Body Protection Flame retardant antistatic protective clothing, such as a lab coat or coveralls.[1]Protects against skin contact and reduces the risk of ignition from static discharge.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with appropriate cartridges is necessary.[2][5]Prevents inhalation of harmful vapors that can cause respiratory irritation.[1]

Operational and Disposal Plans

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1]

  • Ground and bond containers and receiving equipment.[1]

  • Avoid breathing mist or vapors.[1]

  • Wash hands and skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • Keep away from heat and sources of ignition.[1]

  • The chemical is moisture-sensitive.[6]

Emergency Procedures

First Aid:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Fire:

  • Suitable extinguishing media: Use dry sand, dry chemical, or alcohol-resistant foam. Water spray, carbon dioxide (CO2) can also be used.[6][7]

  • Unsuitable extinguishing media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7]

Spills: For minor spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For major spills, evacuate the area and follow the emergency response plan outlined in the diagram below.

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant. All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations. Untreated this compound is banned from all landfills in Illinois, for example, and must be properly treated to eliminate its infectious potential before disposal.[8]

Visual Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

start Spill Occurs assess Assess Spill Size and Immediate Risk start->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe evacuate Evacuate Immediate Area Alert Others major_spill->evacuate call_emergency Call Emergency Response (e.g., 911, EHS) evacuate->call_emergency report Report Incident call_emergency->report contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose dispose->report

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.